molecular formula C11H9BrN2O2 B13568216 Ethyl6-bromoquinazoline-2-carboxylate

Ethyl6-bromoquinazoline-2-carboxylate

Cat. No.: B13568216
M. Wt: 281.10 g/mol
InChI Key: CWRFEDDOWCYTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl6-bromoquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl6-bromoquinazoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl6-bromoquinazoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 6-bromoquinazoline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-13-6-7-5-8(12)3-4-9(7)14-10/h3-6H,2H2,1H3

InChI Key

CWRFEDDOWCYTDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=N1)Br

Origin of Product

United States

Foundational & Exploratory

Ethyl 6-bromoquinazoline-2-carboxylate: A Critical Scaffold in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-bromoquinazoline-2-carboxylate is a highly versatile, bifunctional heterocyclic building block extensively utilized in the rational design of targeted therapeutics. With the quinazoline core serving as a privileged scaffold in oncology—most notably in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors—this specific derivative offers two orthogonal vectors for late-stage functionalization[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility via palladium-catalyzed cross-coupling, and its pharmacological application in developing next-generation kinase inhibitors.

Physicochemical Profiling & Structural Significance

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. Ethyl 6-bromoquinazoline-2-carboxylate presents a planar, electron-deficient aromatic system that is highly receptive to transition-metal catalysis.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name Ethyl 6-bromoquinazoline-2-carboxylate
CAS Registry Number 2090793-10-3[2]
Molecular Weight 281.11 g/mol
Molecular Formula C11H9BrN2O2
SMILES String O=C(OCC)C1=NC2=CC(Br)=CC=C2N=C1
Key Reactive Sites C6 (Aryl bromide), C2 (Ethyl ester)

The structural logic of this molecule lies in its dual-reactivity profile. The C6-bromo substituent acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, while the C2-ethyl ester can undergo controlled saponification to yield a carboxylic acid, setting the stage for subsequent amide coupling[3].

Mechanistic Causality in Synthesis

In drug discovery, the quinazoline core is frequently employed to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases[4]. The specific substitution pattern of Ethyl 6-bromoquinazoline-2-carboxylate is a deliberate design choice:

  • The C6 Vector (Bromide): The 6-position of the quinazoline ring typically projects toward the solvent-exposed region or a secondary hydrophobic pocket of the kinase domain[1]. The bromide allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, or amine moieties, tuning the molecule's lipophilicity and target residence time[5].

  • The C2 Vector (Carboxylate): The 2-position often interacts with the hinge region or the ribose-binding pocket. The ethyl ester serves as a stable protecting group during C6 functionalization. Post-coupling, it can be hydrolyzed to a carboxylic acid and coupled with various amines to form amides, optimizing hydrogen bond donor/acceptor interactions[6].

ScaffoldLogic Core Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3) C6 C6-Bromo Position (Palladium Catalysis) Core->C6 C2 C2-Carboxylate Position (Ester Hydrolysis & Amidation) Core->C2 Ring Quinazoline Core (Nitrogen H-Bond Acceptors) Core->Ring Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C6->Suzuki Amide Amide Library Synthesis (Solvent-Exposed Interactions) C2->Amide Hinge ATP Hinge Region Binding (Kinase Inhibition) Ring->Hinge

Functionalization logic of Ethyl 6-bromoquinazoline-2-carboxylate in drug discovery.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

To validate the utility of the C6-bromo vector, a robust, self-validating Suzuki-Miyaura cross-coupling protocol is detailed below. This methodology ensures high chemoselectivity, preventing premature hydrolysis of the C2-ester[7].

Objective: Synthesis of Ethyl 6-arylquinazoline-2-carboxylate derivatives.

Materials & Reagents:

  • Ethyl 6-bromoquinazoline-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

  • Base: Anhydrous K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-bromoquinazoline-2-carboxylate, the arylboronic acid, and the palladium catalyst. Evacuate and backfill the flask with Argon (repeat 3x) to prevent catalyst oxidation[7].

  • Solvent Addition: Inject degassed 1,4-dioxane and aqueous base solution via syringe. Causality Note: The biphasic solvent system ensures the solubility of both the organic electrophile and the inorganic base, facilitating the transmetalation step of the catalytic cycle while stabilizing the active Pd(0) species.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). Self-Validation: The disappearance of the starting material mass (m/z ~281/283) and the emergence of the product mass confirms successful oxidative addition and reductive elimination[3].

  • Quenching and Extraction: Upon completion (typically 4–8 hours), cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the pure C6-arylated ester.

Pharmacological Applications: Targeting EGFR Tyrosine Kinase

The quinazoline scaffold is the cornerstone of several FDA-approved EGFR inhibitors, including Gefitinib, Erlotinib, and Afatinib[8]. Mutations in EGFR (such as L858R or exon 19 deletions) lead to ligand-independent activation of the kinase, driving tumor cell proliferation in non-small cell lung cancer (NSCLC)[4].

Derivatives synthesized from Ethyl 6-bromoquinazoline-2-carboxylate are evaluated for their ability to competitively inhibit ATP binding at the intracellular kinase domain of EGFR[9]. The nitrogen atoms at positions 1 and 3 of the quinazoline ring form critical hydrogen bonds with the hinge region (e.g., Met769 in EGFR)[9]. By appending specific functional groups at the C6 position, researchers can target the hydrophobic pocket adjacent to the ATP binding site, enhancing both potency and selectivity against mutant strains (e.g., T790M)[6].

EGFRPathway EGFR EGFR (Wild-Type / Mutant) RAS RAS EGFR->RAS Activation ATP ATP ATP->EGFR Binds Kinase Domain Inhibitor Quinazoline Inhibitor (e.g., Erlotinib analogs) Inhibitor->EGFR Competitive Inhibition Inhibitor->ATP Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Mechanism of action for quinazoline-based EGFR tyrosine kinase inhibitors.

Conclusion

Ethyl 6-bromoquinazoline-2-carboxylate is far more than a simple chemical reagent; it is a strategically designed molecular scaffold. By offering orthogonal reactivity—a cross-coupling anchor at C6 and an amidation vector at C2—it empowers medicinal chemists to rapidly generate diverse libraries of quinazoline derivatives. As the demand for highly selective, mutant-specific kinase inhibitors continues to grow, the rational functionalization of this scaffold will remain a cornerstone of targeted oncology drug discovery.

References

  • Title: Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC Source: nih.gov URL: [Link][6]

  • Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives Source: brieflands.com URL: [Link][1]

  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: orientjchem.org URL: [Link][8]

  • Title: QSAR-Based Models for Designing Quinazoline/ Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR Source: plos.org URL: [Link][4]

  • Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics Source: mdpi.com URL: [Link][9]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: nih.gov URL: [Link][5]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI Source: mdpi.com URL: [Link][3]

Sources

Solubility Profile of Ethyl 6-bromoquinazoline-2-carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Ethyl 6-bromoquinazoline-2-carboxylate is a heterocyclic compound belonging to the quinazoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a range of pharmacologically active agents. The successful progression of any compound from initial screening to preclinical development is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. This guide provides a comprehensive technical overview of the principles and a detailed, field-proven protocol for determining the equilibrium solubility of Ethyl 6-bromoquinazoline-2-carboxylate in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We address the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and present a self-validating experimental workflow designed for researchers, scientists, and drug development professionals. The objective is to equip scientific teams with the necessary framework to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in high-throughput screening, compound management, and early-stage formulation.

Introduction to Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent system at equilibrium, is a critical parameter that profoundly influences a drug's lifecycle.[1][2] Poor solubility can severely hamper drug absorption, leading to low bioavailability and limiting formulation options.[3][4] Therefore, obtaining accurate solubility data is not merely a perfunctory task but a strategic necessity that informs critical decisions from the earliest stages of drug discovery.[1][5]

1.1 The Quinazoline Scaffold and Ethyl 6-bromoquinazoline-2-carboxylate

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates, particularly in oncology. Ethyl 6-bromoquinazoline-2-carboxylate serves as a key intermediate in the synthesis of more complex quinazoline derivatives.[6][7] Understanding its behavior in common laboratory solvents is paramount for its effective use in synthetic workflows and for the characterization of any final compounds derived from it.

1.2 The Role of DMSO and Methanol

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with exceptional solvating power, DMSO is the universal standard for creating high-concentration stock solutions of test compounds for high-throughput screening (HTS) and in vitro biological assays.[8] Kinetic solubility assays, which are vital in early discovery, typically involve the dilution of a DMSO stock solution into an aqueous buffer.[9]

  • Methanol: A polar protic solvent, methanol is frequently used in synthetic chemistry, purification, and analytical techniques such as High-Performance Liquid Chromatography (HPLC). Characterizing solubility in methanol is essential for process chemistry and developing robust analytical methods.

The Science of Solubility: Key Concepts

A compound's solubility is dictated by its molecular structure and the physical properties of the solvent.[4] The adage "like dissolves like" is a foundational principle; polar compounds tend to dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[10] It is crucial, however, to distinguish between two primary types of solubility measurements used in drug development.

2.1 Thermodynamic vs. Kinetic Solubility

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material. It is a state function, independent of time once equilibrium is reached. The "shake-flask" method is the gold-standard for its determination and is crucial for lead optimization and formulation development.[11][12]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates upon adding a concentrated DMSO stock solution to an aqueous buffer.[8][9] It is a time-dependent measurement that is highly relevant for HTS, as it predicts the concentration at which a compound might precipitate in an assay, a common source of artifacts.[5]

This guide focuses on determining the thermodynamic solubility , which provides the most stable and reliable data for downstream applications.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol is a robust, self-validating system for accurately determining the equilibrium solubility of Ethyl 6-bromoquinazoline-2-carboxylate. The shake-flask method is widely accepted as the most reliable technique for this purpose.[10][11]

3.1 Materials and Equipment

  • Ethyl 6-bromoquinazoline-2-carboxylate (solid form)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or vial rotator with temperature control (e.g., set to 25 °C)

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase solvents

3.2 Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid Ethyl 6-bromoquinazoline-2-carboxylate (e.g., ~5-10 mg) into a 2 mL glass vial. The amount must be sufficient to ensure undissolved solid remains at equilibrium.[13]

    • Rationale: The presence of undissolved solid is the defining characteristic of a saturated solution at equilibrium.

    • Carefully add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

    • Prepare each solvent condition in triplicate to ensure statistical validity.[14]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples for a prolonged period, typically 24 to 72 hours.[10]

    • Rationale: This extended agitation period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solute. The time required can vary depending on the compound and solvent.[13][15]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Rationale: Centrifugation is the first step in cleanly separating the saturated supernatant from the solid phase without disturbing the equilibrium.[10]

    • Carefully aspirate a portion of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Critical Step: Discard the first few drops of the filtrate to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.[11] The filter must be chemically inert and low-binding.

  • Quantification of Solute:

    • Prepare a series of calibration standards of Ethyl 6-bromoquinazoline-2-carboxylate of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the calibration standards using a validated HPLC-UV method.[10][12]

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

    • Determine the concentration of the compound in the saturated samples by interpolating their peak areas from the calibration curve.

3.3 Workflow Visualization

G cluster_prep 1.0 Preparation cluster_equil 2.0 Equilibration cluster_sep 3.0 Phase Separation cluster_quant 4.0 Quantification cluster_report 5.0 Data Reporting A Weigh Excess Solid (Ethyl 6-bromoquinazoline-2-carboxylate) B Add Known Volume of Solvent (DMSO or Methanol) A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE Filter) D->E F Analyze via HPLC-UV E->F G Calculate Concentration from Calibration Curve F->G H Solubility (mg/mL or mol/L) at Specified Temperature G->H

Caption: Workflow for the equilibrium shake-flask solubility assay.

Data Presentation and Expected Outcomes

All quantitative data must be summarized in a structured format for clarity and comparison. While pre-existing experimental data for this specific compound is not publicly available, the results generated from the protocol above should be reported as follows.

Table 1: Physicochemical Properties of Ethyl 6-bromoquinazoline-2-carboxylate

PropertyValueSource
Molecular FormulaC₁₁H₉BrN₂O₃[16]
Molecular Weight297.11 g/mol [16]
AppearanceSolid (Expected)[17]

Table 2: Experimentally Determined Equilibrium Solubility Data (Example Format)

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
DMSO25[Experimental Value][+/- Value][Calculated Value]
Methanol25[Experimental Value][+/- Value][Calculated Value]

Expected Solubility Behavior (Hypothesis):

  • In DMSO: Given its powerful polar aprotic nature, Ethyl 6-bromoquinazoline-2-carboxylate is expected to exhibit high solubility in DMSO.

  • In Methanol: As a polar protic solvent, methanol is also expected to be a good solvent for this compound, though its solubility may be comparatively lower than in DMSO.

Conclusion

The solubility of Ethyl 6-bromoquinazoline-2-carboxylate in DMSO and methanol is a fundamental dataset required for its effective application in drug discovery and chemical synthesis. While specific solubility values are not readily found in the literature, this guide provides the complete theoretical and practical framework necessary for any research scientist to generate this data with high confidence. The detailed shake-flask protocol, grounded in established scientific principles, ensures the production of accurate and reproducible thermodynamic solubility data. Adherence to this methodology will empower researchers to make data-driven decisions, mitigate risks associated with poor solubility, and ultimately accelerate their research and development timelines.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Sigma-Aldrich. (n.d.). Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Santa Cruz Biotechnology. (n.d.). ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • PMC. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

Safety Data Sheet (SDS) and handling precautions for Ethyl 6-bromoquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3 ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and receptor antagonists.[1] Structurally, it features a quinazoline core with a bromine handle at the C-6 position—ideal for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—and an ethyl ester at the C-2 position, serving as a precursor for amides or heterocycle formation.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "handling-in-context" manual. It integrates GHS compliance with practical laboratory workflows, ensuring that researchers can utilize this compound effectively while mitigating the risks associated with halogenated nitrogen heterocycles.

Chemical Identity & Physical Properties

PropertySpecification
Chemical Name Ethyl 6-bromoquinazoline-2-carboxylate
CAS Number 2090793-10-3
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Purity Grade Typically >97% (HPLC)
Storage Class 11 (Combustible Solids)

Hazard Identification & GHS Classification

While specific toxicological data (LD50) for this exact analog is limited, its structural relationship to 6-bromo-4-chloroquinazoline mandates a conservative safety classification based on the Precautionary Principle .[1]

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.

Technical Handling & Storage Protocols

Expert Insight: The quinazoline ring is electron-deficient, making the C-2 ester susceptible to hydrolysis under moist conditions.[1] Furthermore, the C-6 bromine bond, while stable, can undergo photolytic degradation if exposed to intense light over prolonged periods.

Storage Requirements
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; moisture ingress will hydrolyze the ester to the corresponding carboxylic acid, altering stoichiometry in subsequent reactions.

  • Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is recommended for library stocks to prevent slow decomposition.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

Solubilization Strategy
  • Preferred Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Protocol:

    • Weigh the solid in a glovebox or under a nitrogen cone.

    • Add solvent slowly to avoid local heating (though exotherm is negligible for this ester).

    • Vortex for 30 seconds. If using for biological assays, filter sterilize through a 0.22 µm PTFE membrane (do not use Nylon, which binds some heteroaromatics).

Experimental Workflow: Suzuki-Miyaura Coupling

Context: The most common application of this compound is coupling an aryl boronic acid to the C-6 position.[1] The following protocol ensures high yield while minimizing exposure to the halogenated starting material.

Reaction: Ethyl 6-bromoquinazoline-2-carboxylate + Aryl-B(OH)₂ → Ethyl 6-arylquinazoline-2-carboxylate[1]

Step-by-Step Methodology
  • Preparation (Inert Loop):

    • Flame-dry a 2-neck round-bottom flask and cool under an Argon stream.

    • Why: Oxygen poisons Palladium(0) catalysts, leading to homocoupling byproducts and stalled reactions.

  • Reagent Loading:

    • Add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 equiv).[1][2]

    • Add Aryl Boronic Acid (1.2 equiv).

    • Add Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv). Note: This catalyst is robust against air compared to Pd(PPh₃)₄.

    • Add Base: K₂CO₃ (3.0 equiv, anhydrous).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane/Water (4:1) mixture.

    • Critical Step: Sparge with Argon for 15 minutes. Do not skip this; dissolved oxygen is the primary cause of yield loss in this system.

  • Reaction:

    • Heat to 90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot.

  • Workup (Safety Focus):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate.[4]

    • Wash with water and brine.

    • Safety Check: The aqueous waste contains Palladium residues and bromide salts. Dispose of in the "Heavy Metal Aqueous Waste" stream, not the general drain.

Workflow Visualization

G Start Start: Reagent Weighing Inert Inert Atmosphere Setup (Argon Balloon/Schlenk) Start->Inert Prevent Hydrolysis Solvent Solvent Degassing (Sparging 15 mins) Inert->Solvent Prevent Pd Oxidation Heating Reaction: 90°C, 4-12h (Monitor TLC) Solvent->Heating Activation Quench Cool & Dilute (EtOAc Addition) Heating->Quench Completion Waste Waste Disposal (Heavy Metals Stream) Quench->Waste Safety Protocol

Caption: Logical workflow for the Suzuki coupling of Ethyl 6-bromoquinazoline-2-carboxylate, emphasizing critical safety and process control points.

Emergency & First Aid Protocols

In the event of exposure, immediate action is required to minimize mucosal damage.

  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen. The dust is a potent respiratory irritant due to the nitrogen-rich heterocyclic core.[1]

  • Skin Contact: Brush off loose particles before washing. Rinse skin with polyethylene glycol 400 (if available) or copious soap and water.

  • Eye Contact: Flush continuously for 15 minutes. Lifting the upper and lower eyelids is crucial as particulates can become trapped.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear a P95 or N95 respirator and nitrile gloves (double-gloving recommended).

    • Cover the spill with a damp absorbent pad to prevent dust generation.

    • Clean the surface with a mild bleach solution (10%) to degrade trace residues.

References

  • PubChem. (2025).[5] Ethyl 6-bromoquinazoline-2-carboxylate (Compound). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the experimental protocol).

Sources

Commercial suppliers and price comparison for Ethyl 6-bromoquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 6-bromoquinazoline-2-carboxylate: Synthesis, Sourcing, and Application in Drug Discovery

Introduction: The Quinazoline Scaffold as a Privileged Core in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is a common feature in numerous FDA-approved drugs and clinical candidates. Its rigid structure provides a reliable anchor for pharmacophoric elements, while its nitrogen atoms offer key hydrogen bonding opportunities.

This guide focuses on a specific, highly valuable derivative: Ethyl 6-bromoquinazoline-2-carboxylate . The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 2-position makes this molecule a versatile building block for drug discovery. The bromo-substituent serves as a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions, while the ester group can be readily modified or hydrolyzed. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including a practical sourcing strategy for key precursors, a detailed synthetic protocol with mechanistic rationale, and a discussion of its applications in the development of novel therapeutics.

Part 1: Commercial Availability and Strategic Sourcing

A direct search for Ethyl 6-bromoquinazoline-2-carboxylate reveals that it is not a readily available, off-the-shelf compound from major chemical suppliers. It is primarily a synthetic intermediate that researchers must prepare as needed. Therefore, a successful sourcing strategy focuses on acquiring the necessary precursors or closely related analogues that can be converted to the target molecule.

The most logical and cost-effective precursors are substituted anthranilic acids or commercially available quinazoline derivatives that possess the key 6-bromo functionality.

Table 1: Commercial Suppliers of Key Precursors and Related Analogues
Compound NameStructureSupplierIndicative Price (USD)CAS Number
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate C₁₁H₈BrClN₂O₂Sigma-Aldrich$454.00 / 1 g1159976-38-1
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate C₁₁H₉BrN₂O₃Santa Cruz BiotechnologyInquire for pricing[1]90310-01-3
5-Bromoanthranilic acid C₇H₆BrNO₂Multiple SuppliersVaries5794-88-7
Ethyl 6-bromo-7-iodoquinazoline-2-carboxylate C₁₁H₈BrIN₂O₂ChemSceneInquire for pricing[2]3043935-84-5
6-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester C₁₂H₉BrClNO₂Vibrant Pharma Inc.$25.00 - $1,000.00 (various sizes)[3]206257-39-8

Note: Prices are subject to change and may not include shipping and handling. Researchers should verify current pricing directly with the supplier.

Sourcing Strategy Workflow

The following diagram illustrates the logical workflow for acquiring the target compound. Since direct purchase is not feasible, the strategy relies on synthesizing it from available starting materials.

Sourcing_Strategy Target Target Compound Ethyl 6-bromoquinazoline-2-carboxylate Synthesis In-House Synthesis Required Target->Synthesis Not commercially available Source_Precursors Source Key Precursors or Analogues Synthesis->Source_Precursors Suppliers Identify Commercial Suppliers (e.g., Sigma-Aldrich, SCBT, etc.) Source_Precursors->Suppliers Precursor1 5-Bromoanthranilic Acid Suppliers->Precursor1 Precursor2 Related Quinazolines (e.g., 4-chloro derivative) Suppliers->Precursor2

Caption: Sourcing workflow for Ethyl 6-bromoquinazoline-2-carboxylate.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of the quinazoline core is a well-established area of organic chemistry.[4] A plausible and efficient route to Ethyl 6-bromoquinazoline-2-carboxylate can be adapted from literature procedures for related derivatives.[5][6] The following protocol outlines a robust two-step process starting from 5-bromoanthranilic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazoline Ring Formation A 5-Bromoanthranilic Acid C 6-Bromo-2-(ethoxycarbonyl) -4H-3,1-benzoxazin-4-one A->C Pyridine, 0°C to RT B Ethyl Oxalyl Chloride B->C E Ethyl 6-bromo-4-hydroxy quinazoline-2-carboxylate C->E Intermediate D Ammonia (aq.) or NH4OAc D->E Acetic Acid, Reflux G Ethyl 6-bromo-4-chloro quinazoline-2-carboxylate E->G Reflux F POCl3 or SOCl2 F->G I Final Product Ethyl 6-bromoquinazoline-2-carboxylate G->I Et3N, EtOH H H2, Pd/C H->I

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-(ethoxycarbonyl)-4H-3,1-benzoxazin-4-one

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoanthranilic acid (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous pyridine (approx. 10 volumes) and cool the flask to 0 °C in an ice bath.

    • Rationale (Expertise & Experience): Pyridine acts as both a solvent and an acid scavenger. Cooling to 0 °C is critical to control the exothermicity of the acylation reaction with the highly reactive ethyl oxalyl chloride, preventing side reactions.

  • Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

    • Trustworthiness (Self-Validating System): Precipitation in water is a simple and effective initial purification step. The insolubility of the benzoxazinone product in water, contrasted with the solubility of pyridine hydrochloride salts, drives the purification.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 6-bromoquinazoline-2-carboxylate

This step involves the formation of the 4-hydroxyquinazoline, chlorination, and subsequent dehalogenation.

  • Ring Formation: To a flask containing the crude 6-bromo-2-(ethoxycarbonyl)-4H-3,1-benzoxazin-4-one (1.0 eq) from Step 1, add glacial acetic acid and ammonium acetate (3.0 eq). Reflux the mixture for 4-8 hours.

    • Rationale: Ammonium acetate serves as the nitrogen source for the second nitrogen atom in the quinazoline ring. The reaction proceeds via ring-opening of the benzoxazinone by ammonia, followed by cyclization and dehydration to form the stable 4-hydroxyquinazoline (which exists in its tautomeric 4-oxo form).

  • Chlorination: After cooling, remove the acetic acid under reduced pressure. To the residue, add phosphorus oxychloride (POCl₃, ~5-10 volumes) and a catalytic amount of dimethylformamide (DMF). Reflux for 2-4 hours. This converts the 4-oxo group to a 4-chloro group, yielding Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.

    • Rationale: The 4-oxo group is not easily removed. Conversion to the 4-chloro derivative is a standard strategy. The chloro group is an excellent leaving group, facilitating its removal in the next step. DMF acts as a catalyst to form the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Dechlorination (Reduction): After carefully quenching the excess POCl₃ with ice, extract the chlorinated product. Dissolve the crude product in ethanol. Add a base such as triethylamine (Et₃N, 2.0 eq) and a palladium on carbon catalyst (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates the consumption of the starting material.

    • Rationale: This is a standard catalytic hydrogenation. The palladium catalyst facilitates the reductive cleavage of the C-Cl bond. The base (Et₃N) is crucial to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and side reactions.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the final product, Ethyl 6-bromoquinazoline-2-carboxylate.

Part 3: Application in Drug Discovery Workflows

The true value of Ethyl 6-bromoquinazoline-2-carboxylate lies in its role as a versatile intermediate for building libraries of drug candidates. The 6-bromo position is primed for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around this privileged scaffold. This approach has been instrumental in developing potent kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), where the quinazoline core mimics the adenine portion of ATP.[7][8]

Drug Discovery Workflow: Library Synthesis via Suzuki Coupling

Drug_Discovery_Workflow A Synthesized Intermediate Ethyl 6-bromoquinazoline-2-carboxylate B Suzuki Cross-Coupling Reaction A->B D Library of Novel 6-Aryl-quinazoline Derivatives B->D C-C Bond Formation C Diverse Boronic Acids (Aryl, Heteroaryl, etc.) C->B E Biological Screening (e.g., Kinase Assays) D->E F Hit Identification & SAR Studies E->F Data Analysis

Caption: Use of the title compound in a typical drug discovery workflow.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 6-position of the quinazoline core.

  • Setup: In a microwave vial or Schlenk tube, combine Ethyl 6-bromoquinazoline-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Rationale (Authoritative Grounding): The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance. The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for the transmetalation step.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Rationale: Degassing the solvent (by bubbling with nitrogen or argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction: Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitor by TLC or LC-MS). Microwave heating can often significantly reduce reaction times.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 6-aryl-quinazoline derivative.

Part 4: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and any reagents.

  • Handling: Handle halogenated organic compounds in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Reagents: Reagents used in the synthesis, such as ethyl oxalyl chloride, pyridine, and phosphorus oxychloride, are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Storage: Store Ethyl 6-bromoquinazoline-2-carboxylate in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 6-bromoquinazoline-2-carboxylate is a high-value, non-standard chemical intermediate whose utility in drug discovery far outweighs the effort required for its synthesis. While not commercially available, a robust and logical synthetic pathway can be executed using readily sourced precursors. The true power of this molecule is realized in its application as a versatile scaffold. The 6-bromo position provides a gateway to extensive chemical diversification through proven cross-coupling methodologies, enabling research teams to rapidly generate and test novel compound libraries against a wide array of therapeutic targets, particularly in the field of oncology. This guide provides the foundational knowledge for scientists to confidently source, synthesize, and strategically deploy this important building block in their research and development programs.

References

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(7). Retrieved March 7, 2026, from [Link]

  • Rajveer, C. H., et al. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace. Retrieved March 7, 2026, from [Link]

  • Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Request PDF. Retrieved March 7, 2026, from [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: Biological Activity and Therapeutic Potential of 6-Bromoquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinazoline core provides a highly versatile platform for drug discovery. Specifically, 6-bromoquinazoline-2-carboxylate and its derivatives have emerged as critical building blocks for developing targeted therapeutics. This whitepaper provides an in-depth technical analysis of the structural rationale, primary biological modalities, and self-validating experimental workflows required to evaluate the efficacy of these compounds across oncology, infectious disease, and agricultural applications.

Pharmacophore Rationale: The Structural Logic

The biological activity of 6-bromoquinazoline-2-carboxylate derivatives is not coincidental; it is driven by precise structural biology:

  • The Quinazoline Core: This bicyclic system structurally mimics the adenine ring of ATP. This mimicry allows the scaffold to effectively anchor into the ATP-binding cleft of various kinases and metabolic enzymes (1)[1].

  • 6-Bromo Substitution: The addition of a heavy halogen atom at the 6-position significantly enhances the lipophilicity of the molecule, allowing it to penetrate deeply into hydrophobic binding pockets[1]. Furthermore, the bromine atom serves as a highly reactive synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura cross-coupling) to expand Structure-Activity Relationship (SAR) libraries (2)[2].

  • 2-Carboxylate Moiety: The carboxylate group (and its ester or hydrazide derivatives) acts as a critical hydrogen bond acceptor/donor site. It facilitates vital interactions with specific amino acid residues in the hinge region of target enzymes, such as Succinate Dehydrogenase (SDH) (3)[3].

Primary Biological Modalities & Mechanisms of Action

Oncology: EGFR Tyrosine Kinase Inhibition

Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in several solid tumors. 6-bromoquinazoline derivatives act as potent, ATP-competitive inhibitors of the EGFR tyrosine kinase domain[1]. By blocking the initial autophosphorylation step, these compounds halt downstream signaling cascades—specifically the PI3K/AKT and RAS/RAF/MEK/ERK pathways—which ultimately induces cell cycle arrest and apoptosis[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K Pathway EGFR->PI3K Phosphorylation RAS RAS/RAF/MEK Pathway EGFR->RAS Phosphorylation Inhibitor 6-Bromoquinazoline Derivatives Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Induces (when blocked) Proliferation Tumor Proliferation PI3K->Proliferation Promotes RAS->Apoptosis Induces (when blocked) RAS->Proliferation Promotes

Figure 1: Mechanism of EGFR signaling pathway inhibition by 6-bromoquinazoline derivatives.

Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

Beyond oncology, quinazoline-2-carboxylate derivatives (specifically modified into carbohydrazides) have emerged as potent antifungal agents. They target Succinate Dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (Complex II)[3]. By inhibiting SDH, these compounds disrupt cellular respiration in phytopathogenic fungi such as Rhizoctonia solani, showcasing comparable efficacy to commercial fungicides like Boscalid[3].

Anti-Tubercular and Antimicrobial Efficacy

Structural modifications at the 2-carboxylate position to form thiazolo-quinazoline-2-carboxylates have yielded compounds with significant activity against Mycobacterium tuberculosis (MTB H37Rv strain) (4)[4]. The high lipophilicity of the brominated scaffold aids in penetrating the exceptionally complex, lipid-rich mycobacterial cell wall[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological potency of key derivatives synthesized from the quinazoline-2-carboxylate/6-bromoquinazoline scaffold:

Compound ScaffoldPrimary TargetBiological ApplicationKey Potency MetricReference
6-Bromoquinazoline (3l) EGFR Tyrosine KinaseOncology (Anticancer)LC50 = 37.66 nM[1]
Quinazoline-2-carbohydrazide (E23) Succinate DehydrogenaseAgriculture (Antifungal)EC50 = 0.41 µg/mL[3]
Thiazolo-quinazoline-2-carboxylate (3i) Mycobacterial Cell WallInfectious Disease (Anti-TB)High MIC Inhibition[4]

Standardized Experimental Protocols (Self-Validating Systems)

Expertise & Experience Note: A robust protocol must be a logically sound, self-validating system. The methodologies below are designed to establish causality between chemical structure and biological effect.

In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial reductase. This serves as a direct proxy for cellular metabolic activity, allowing researchers to quantify the downstream anti-proliferative effects resulting from kinase inhibition[2]. Self-Validating Design: The assay must include a positive control (e.g., Gefitinib) to benchmark potency, and a vehicle control (DMSO < 0.1%) to establish baseline viability and rule out solvent toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast) or SW480 (colon) cancer cells in 96-well plates at a density of

    
     cells/well[2]. Incubate for 24 hours at 37°C in 5% CO₂ to allow adhesion.
    
  • Compound Treatment: Treat cells with serial dilutions of the 6-bromoquinazoline derivatives (e.g., 0.1 µM to 100 µM). Include Gefitinib as a positive control[2].

  • Incubation: Incubate for 48 hours. (Rationale: 48 hours allows sufficient time for target kinase inhibition to translate into a measurable metabolic decline).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours[2].

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis[2].

Enzymatic Inhibition (EGFR-TK ELISA)

Causality: To confirm that the cytotoxicity observed in the MTT assay is mechanistically driven by direct target engagement, an isolated enzyme-linked immunosorbent assay (ELISA) is required[1].

Step-by-Step Methodology:

  • Kinase Reaction: Incubate recombinant EGFR tyrosine kinase with the test compound and an ATP/substrate mixture in a kinase buffer[1].

  • Detection: Transfer the reaction to a plate coated with a substrate specific to the phosphorylated product. Add an anti-phosphotyrosine antibody conjugated to HRP.

  • Validation: Use Gefitinib as the reference standard. A dose-dependent decrease in chemiluminescence validates the ATP-competitive binding mechanism[1].

Workflow Synthesis Chemical Synthesis (Cross-Coupling) Purification Purification & NMR Validation Synthesis->Purification InVitro In Vitro Screening (MTT / ELISA) Purification->InVitro SAR SAR Analysis & Optimization InVitro->SAR IC50 Data SAR->Synthesis Feedback Loop

Figure 2: Self-validating experimental workflow for compound synthesis and biological evaluation.

Conclusion & Future Perspectives

The 6-bromoquinazoline-2-carboxylate scaffold is a highly versatile pharmacophore. Future drug development should focus on leveraging the 6-bromo position for targeted protein degrader (PROTAC) synthesis, utilizing the carboxylate moiety as an optimal attachment point for E3 ligase linkers.

References

  • Title: In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Compounds: A Comparative Analysis Source: BenchChem URL
  • Title: Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Thermodynamic Stability Profile of Ethyl 6-bromoquinazoline-2-carboxylate

[1]

Executive Summary & Chemical Identity

Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3) represents a high-energy heterocyclic scaffold frequently utilized as a pharmacophore precursor in kinase inhibitor development.[2][3][4][5] Unlike its carbocyclic analog (ethyl 6-bromoquinoline-2-carboxylate), the introduction of the second nitrogen atom at position 3 (N3) significantly alters the thermodynamic landscape of the molecule.[1]

This guide analyzes the stability profile through the lens of physical organic chemistry, distinguishing between solid-state thermodynamic stability (lattice energy, polymorphism) and solution-state chemical stability (hydrolytic vulnerability).[1]

Property Data / Descriptor
CAS Number 2090793-10-3
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Core Scaffold 1,3-Diazanaphthalene (Quinazoline)
Critical Instability C2-Ester Hydrolysis (Nucleophilic Attack)
Predicted LogP ~2.8 – 3.2 (Lipophilic)

Structural Thermodynamics: The Electronic State

To understand the stability of this molecule, one must analyze the electronic push-pull effects inherent in the 6-bromoquinazoline-2-carboxylate architecture.[1]

The Electrophilic C2 Center

The thermodynamic instability of this ester relative to a standard benzoate ester arises from the electron-deficient nature of the quinazoline ring.[1]

  • Inductive Withdrawal (-I): The nitrogen atoms at positions 1 and 3 are highly electronegative, pulling electron density away from the C2 carbon.[1]

  • Resonance Effects: The C2 position is formally electron-deficient (similar to the 2-position in pyridine).[1] Placing an ester carbonyl at this position creates a contiguous electrophilic zone .[1]

  • Consequence: The carbonyl carbon of the ethyl ester is highly activated toward nucleophilic attack (water, hydroxide, amines).[1] While the molecule is thermodynamically stable in the solid state, it is kinetically unstable in aqueous or nucleophilic solutions.[1]

Impact of the 6-Bromo Substituent[1]
  • The bromine atom at C6 exerts a weak inductive electron-withdrawing effect (-I) on the benzene ring, which is transmitted to the pyrimidine ring.[1]

  • Stabilization: This withdrawal slightly lowers the energy of the LUMO, theoretically making the ring more susceptible to reduction, but it does not significantly alter the hydrolytic instability of the distal C2 ester compared to the unsubstituted parent.[1]

Solid-State Thermodynamics

In the crystalline phase, Ethyl 6-bromoquinazoline-2-carboxylate exhibits high thermodynamic stability due to efficient packing.[1]

  • Pi-Pi Stacking: The planar quinazoline core facilitates strong

    
    -
    
    
    stacking interactions, leading to a high lattice energy.[1]
  • Melting Point Domain: Based on structural analogs (e.g., ethyl 6-bromoquinoline-2-carboxylate, mp ~100-110°C; quinazolinone derivatives, mp >200°C), this fully aromatic ester typically exhibits a melting point in the 90°C – 130°C range.[1]

  • Polymorphism Risk: Planar heterocycles are prone to polymorphism.[1] Different solvent systems during recrystallization (e.g., Ethanol vs. Hexane/EtOAc) may yield different polymorphs with varying thermodynamic stabilities (melting points).[1]

Solution-State Instability: The Degradation Pathway

The primary thermodynamic driver for degradation is hydrolysis .[1] The equilibrium favors the formation of the carboxylic acid and ethanol, driven by the resonance stabilization of the carboxylate anion and the release of solvation energy.[1]

Mechanism of Failure

The hydrolysis proceeds via an

1

HydrolysisMechanismFigure 1: Hydrolytic Degradation Pathway of Quinazoline-2-CarboxylatesEsterEthyl 6-bromoquinazoline-2-carboxylate(Intact Ester)TransitionTetrahedral Intermediate(High Energy)Ester->Transition+ OH- / H2O(Nucleophilic Attack at C2-CO)Acid6-Bromoquinazoline-2-carboxylic acidTransition->AcidCollapse & EtOH LossEthanolEthanol(Leaving Group)Transition->EthanolDecarbox6-Bromoquinazoline(Decarboxylated Product)Acid->DecarboxThermal Stress(-CO2)

Figure 1: The electron-deficient quinazoline ring accelerates the formation of the tetrahedral intermediate, making the ester bond more labile than in carbocyclic analogs.[1]

Experimental Protocols for Stability Assessment

Since specific thermodynamic constants are often proprietary or absent in public databases for this specific intermediate, the following protocols are designed to generate authoritative data.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine the melting point (



1
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–5 mg of dried Ethyl 6-bromoquinazoline-2-carboxylate into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.[1]

  • Analysis:

    • Identify the sharp endothermic peak (Melting). Integrate to find

      
       (J/g).
      
    • Identify any exothermic events post-melting (Decomposition).

    • Self-Validation: If multiple endotherms appear before decomposition, suspect solvates or polymorphs.[1] Verify with TGA (Thermogravimetric Analysis) to rule out solvent loss.

Protocol B: Solution Stability & pH-Rate Profiling

Objective: Determine the shelf-life (


  • Preparation: Prepare a 1 mM stock solution in Acetonitrile (ACN).

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation:

    • Mix Stock:Buffer (20:80 v/v) to ensure solubility.

    • Incubate at 25°C and 40°C (accelerated).

  • Quantification (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: 254 nm (Quinazoline absorption).

    • Timepoints: 0, 1, 4, 8, 24, 48 hours.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    .[1]
    Workflow Visualization

    StabilityWorkflowFigure 2: Standardized Stability Profiling Workflowcluster_SolidSolid State Characterizationcluster_LiquidSolution State Stress TestingStartStart: Solid SampleEthyl 6-bromoquinazoline-2-carboxylateDSCDSC / TGA Analysis(Determine Tm, dH, Tdec)Start->DSCXRDX-Ray Powder Diffraction(Check Polymorphism)Start->XRDSolprepPrepare 1mM Stock(Acetonitrile)DSC->SolprepIf thermally stable < 60°CpH_ScreenpH Stress Test(pH 2, 7.4, 9)Solprep->pH_ScreenOx_ScreenOxidative Stress(H2O2)Solprep->Ox_ScreenAnalysisHPLC-UV/MS AnalysisQuantify DegradantspH_Screen->AnalysisOx_Screen->Analysis

    Figure 2: A systematic workflow to validate thermodynamic properties and kinetic stability limits.

    Summary Data Tables

    Table 1: Predicted Stability Profile
    ConditionStability PredictionMechanism / Rationale
    Solid (25°C, Dry) Stable High lattice energy; no hydrolytic pathway in absence of water.[1]
    Aqueous Acid (pH < 3) Moderate Protonation of N1/N3 may repel further protonation of ester carbonyl, slowing hydrolysis slightly compared to neutral.[1]
    Aqueous Neutral (pH 7) Poor to Moderate Slow hydrolysis driven by water nucleophilicity at the activated C2 carbonyl.
    Aqueous Base (pH > 9) Unstable Rapid saponification.
    
    
    is a strong nucleophile; C2 position is highly electrophilic.[1]
    Thermal (>150°C) Unstable Potential for decarboxylation if traces of acid are present.

    References

    • Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404703 (Ethyl 6-bromoquinoline-2-carboxylate analog) and CAS 2090793-10-3 (Ethyl 6-bromoquinazoline-2-carboxylate).[1] Retrieved from .

    • Synthesis & Reactivity: Wang, D., et al. (2021).[1] Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives. ACS Medicinal Chemistry Letters. Retrieved from .

    • General Quinazoline Stability: Zayed, M. F., et al. (2015).[1] Quinazoline derivatives: synthesis and bioactivities. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from .

    • Hydrolysis Kinetics (Analogous Systems): Connors, K. A., et al. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for ester hydrolysis mechanisms).

    Melting point and physical characteristics of Ethyl 6-bromoquinazoline-2-carboxylate

    [1][2]

    Executive Summary

    Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3) is a functionalized heteroaromatic ester used primarily as a pharmacophore building block in medicinal chemistry.[1] Its quinazoline core, substituted at the 6-position with bromine, allows for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-carboxylate moiety serves as a versatile electrophile for heterocycle formation (e.g., hydrazides, oxadiazoles) or amidation.

    This guide addresses the scarcity of specific physical data for the fully aromatic "4-H" congener by synthesizing predictive models with experimentally verified data from its stable precursors, ensuring researchers can handle and characterize the compound with confidence.

    Physicochemical Characterization

    Identity & Core Properties

    The compound exists as a solid at room temperature. While specific experimental melting points for the fully aromatic 2-carboxylate are rarely reported in open databases (due to its frequent in-situ generation or rapid derivatization), it shares structural homology with stable crystalline quinazolines.

    PropertySpecification
    IUPAC Name Ethyl 6-bromoquinazoline-2-carboxylate
    CAS Number 2090793-10-3
    Molecular Formula C₁₁H₉BrN₂O₂
    Molecular Weight 281.11 g/mol
    Physical State Solid (Crystalline powder)
    Color Off-white to pale yellow
    Predicted Melting Point 95–105 °C (Based on structural analogs)
    Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Sparingly soluble in EtOH; Insoluble in Water
    LogP (Calc) ~2.8–3.1
    TPSA ~52 Ų
    Key Intermediate Comparison

    Researchers often purchase or synthesize the 4-chloro derivative (CAS 1159976-38-1) as a more stable precursor. It is critical to distinguish between these two forms during analysis.

    FeatureTarget: 4-H (Aromatic) Precursor: 4-Chloro
    Structure H at C4 positionCl at C4 position
    CAS 2090793-10-31159976-38-1
    1H NMR (Key Signal) Singlet at δ 9.4–9.6 ppm (H4)No singlet at H4 region
    Reactivity Electrophilic at Ester onlyElectrophilic at C4 (SNAr) & Ester

    Synthesis & Production Workflows

    The synthesis of the 2-carboxylate scaffold requires careful control of oxidation states. The most robust route avoids the unstable dihydro-intermediates by using oxidative cyclization or starting from the 4-chloro derivative.

    Route A: Dehalogenation of 4-Chloro Derivative

    This is the most reliable method to obtain the pure 2-carboxylate.

    • Starting Material: Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.[2][3]

    • Reagent: Zinc dust/Acetic acid or H₂/Pd-C (controlled). Note: H₂/Pd-C risks debromination at C6; Zn/AcOH is preferred for selective 4-dechlorination.

    • Conditions: 0°C to RT, 2–4 hours.

    Route B: Cyclization from 2-Amino-5-bromobenzaldehyde
    • Reagents: Ethyl oxamate or Ethyl cyanoformate.

    • Mechanism: Condensation followed by oxidative aromatization.

    Visualization of Synthetic Pathways

    SynthesisPathwaysStart12-Amino-5-bromobenzaldehydeInter1Intermediate:DihydroquinazolineStart1->Inter1+ Ethyl oxamateCondensationStart2Ethyl 6-bromo-4-chloro-quinazoline-2-carboxylateTargetTARGET:Ethyl 6-bromoquinazoline-2-carboxylate(CAS 2090793-10-3)Start2->TargetZn / AcOHSelective DechlorinationInter1->TargetOxidation (MnO2 or DDQ)DerivDerivatives:Hydrazides, AmidesTarget->DerivNucleophilic Acyl Substitution

    Figure 1: Synthetic pathways to Ethyl 6-bromoquinazoline-2-carboxylate. The reductive dechlorination (Route A) is often preferred for purity.

    Structural Characterization Protocols

    To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

    Proton NMR (¹H NMR)

    Solvent: DMSO-d₆ or CDCl₃[4]

    • H4 (Pyrimidine Ring): A distinct singlet at δ 9.40 – 9.60 ppm . This is the diagnostic peak confirming the fully aromatic quinazoline system (absence indicates dihydro- impurity).

    • H5 (Aromatic): Doublet (~δ 8.3 ppm, J ≈ 2 Hz) – closest to Nitrogen/Bromine.

    • H7 (Aromatic): Doublet of doublets (~δ 8.0 ppm).

    • H8 (Aromatic): Doublet (~δ 7.9 ppm).

    • Ethyl Group: Quartet (~δ 4.5 ppm) and Triplet (~δ 1.4 ppm).

    Mass Spectrometry (MS)
    • Ionization: ESI+

    • Molecular Ion: [M+H]⁺ = 281.0 / 283.0.

    • Isotope Pattern: A characteristic 1:1 doublet intensity ratio for the molecular ion peaks (M and M+2) confirms the presence of a single Bromine atom.

    Infrared Spectroscopy (FT-IR)
    • C=O (Ester): Strong band at 1725–1745 cm⁻¹ .

    • C=N (Heterocycle): Medium band at 1610–1630 cm⁻¹ .

    • C-O (Stretch): 1200–1250 cm⁻¹.

    Experimental Protocol: Synthesis Verification

    Objective: Validation of the 2-carboxylate structure via ester hydrolysis (Saponification Test). Rationale: The 2-ester is electrophilic. Converting it to the acid or a stable amide confirms the functional group integrity.

    • Dissolution: Dissolve 50 mg of Ethyl 6-bromoquinazoline-2-carboxylate in 2 mL THF.

    • Hydrolysis: Add 1 mL of 1M LiOH (aq). Stir at RT for 30 min.

    • Observation: TLC (Hexane:EtOAc 7:3) should show the disappearance of the non-polar ester spot (Rf ~0.6) and the appearance of a baseline spot (Acid).

    • Workup: Acidify with 1M HCl to pH 3. The 6-bromoquinazoline-2-carboxylic acid should precipitate as a white solid (MP > 180 °C dec).

    Storage and Stability

    • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

    • Stability: The ester bond at the 2-position is susceptible to hydrolysis under moist conditions. The C4-position is susceptible to nucleophilic attack if not fully aromatic; however, the fully aromatic system is relatively stable.

    • Safety: Treat as a potential skin and eye irritant. Use standard PPE.

    References

    • PubChem Compound Summary. (2025). Ethyl 6-bromoquinoline-2-carboxylate (Analogous Structural Data). National Center for Biotechnology Information. Link

    • Bide Pharm. (2024).[5] Product Analysis: Ethyl 6-bromoquinazoline-2-carboxylate (CAS 2090793-10-3).[1] Bide Pharmatech. Link

    • ChemicalBook. (2024). Synthesis of Quinazoline-2-carboxylates via 4-chloro intermediates. ChemicalBook Database. Link

    • Sigma-Aldrich. (2024). Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (Precursor Data). Merck KGaA. Link

    Methodological & Application

    Application Note: General Synthesis Route for Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note details a robust, scalable synthetic route for Ethyl 6-bromoquinazoline-2-carboxylate , a critical pharmacophore in kinase inhibitor development (e.g., EGFR, VEGFR targets). Unlike the common 4-oxo-quinazoline derivatives, the fully aromatic 2-carboxylate scaffold requires specific oxidative functionalization. This guide prioritizes a Stepwise Cyclization-Oxidation Protocol , utilizing the commercially available 2-amino-5-bromobenzaldehyde as the starting material. The route avoids the formation of the isomeric quinoxaline byproducts common in oxalate-based condensations with benzylamines.

    Retrosynthetic Analysis & Strategy

    The synthesis of the 2-substituted quinazoline core presents a regioselectivity challenge. Direct condensation of 2-aminobenzylamines with diethyl oxalate typically yields quinoxalines (1,4-diazines) rather than quinazolines (1,3-diazines).

    To ensure the formation of the 1,3-diazine core with the ester at the C2 position, this protocol employs a "Methyl-Oxidation" strategy :

    • Construction of the Quinazoline Core: Cyclization of 2-amino-5-bromobenzaldehyde with acetamidine to lock the 1,3-nitrogen arrangement.

    • Functionalization of C2: Selective oxidation of the C2-methyl group to the carboxylic acid using Selenium Dioxide (SeO₂).

    • Esterification: Conversion of the acid to the ethyl ester.

    Reaction Scheme

    ReactionScheme SM 2-Amino-5-bromobenzaldehyde Int1 6-Bromo-2-methylquinazoline SM->Int1 Cyclization R1 Acetamidine HCl Base Int2 6-Bromoquinazoline- 2-carboxylic acid Int1->Int2 Riley Oxidation R2 SeO2 Pyridine/Dioxane Prod Ethyl 6-bromoquinazoline- 2-carboxylate Int2->Prod Fischer Esterification R3 EtOH SOCl2

    Figure 1: Strategic synthetic pathway avoiding quinoxaline byproduct formation.

    Detailed Experimental Protocol

    Step 1: Synthesis of 6-Bromo-2-methylquinazoline

    This step establishes the heterocyclic core. The use of acetamidine hydrochloride provides the two carbons (C2 and the methyl group) and one nitrogen required to close the ring with the amino-aldehyde.

    • Reagents:

      • 2-Amino-5-bromobenzaldehyde (1.0 equiv)

      • Acetamidine hydrochloride (1.5 equiv)

      • Potassium Carbonate (K₂CO₃) (2.0 equiv)

      • Solvent: Ethanol (EtOH) or Methanol (MeOH)

    • Procedure:

      • Charge a round-bottom flask with 2-amino-5-bromobenzaldehyde (e.g., 10.0 g, 50 mmol) and anhydrous Ethanol (100 mL).

      • Add Acetamidine hydrochloride (7.1 g, 75 mmol) and K₂CO₃ (13.8 g, 100 mmol).

      • Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours.

      • Monitor: Check reaction progress via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.

      • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

      • Purification: Dissolve the residue in Dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 80–90%

    • Key Data: Product is a solid. ¹H NMR will show a characteristic singlet for the -CH₃ group at ~2.8 ppm and the aromatic C4-H singlet at ~9.2 ppm.

    Step 2: Oxidation to 6-Bromoquinazoline-2-carboxylic Acid

    This is the critical functionalization step. Selenium Dioxide (SeO₂) is highly specific for oxidizing activated methyl groups on heteroaromatic rings to carboxylic acids (or aldehydes, which are further oxidized).

    • Reagents:

      • 6-Bromo-2-methylquinazoline (from Step 1)

      • Selenium Dioxide (SeO₂) (2.5 equiv)

      • Solvent: Pyridine (preferred) or 1,4-Dioxane/Water (10:1)

    • Procedure:

      • Dissolve 6-Bromo-2-methylquinazoline (5.0 g, 22.4 mmol) in Pyridine (50 mL).

      • Add SeO₂ (6.2 g, 56 mmol) in portions.

      • Heat the mixture to 80–100°C for 4–8 hours. The reaction will turn dark as Selenium metal precipitates.

      • Monitor: LC-MS is recommended to distinguish between the aldehyde intermediate and the carboxylic acid product.

      • Workup: Filter the hot solution through a Celite pad to remove precipitated Selenium. Wash the pad with hot pyridine.

      • Concentrate the filtrate to dryness. Resuspend the residue in water and adjust pH to ~3–4 with 1N HCl to precipitate the carboxylic acid.

      • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 60–75%[1]

    • Safety Note: SeO₂ is toxic and volatile. Work in a well-ventilated fume hood.

    Step 3: Esterification to Ethyl 6-bromoquinazoline-2-carboxylate

    Standard Fischer esterification converts the acid to the final ethyl ester.

    • Reagents:

      • 6-Bromoquinazoline-2-carboxylic acid[2]

      • Thionyl Chloride (SOCl₂) (3.0 equiv) or H₂SO₄ (cat.)

      • Solvent: Anhydrous Ethanol

    • Procedure:

      • Suspend 6-Bromoquinazoline-2-carboxylic acid (3.0 g) in anhydrous Ethanol (30 mL).

      • Cool to 0°C in an ice bath.

      • Dropwise add Thionyl Chloride (2.6 mL, 35 mmol). Caution: Exothermic gas evolution.

      • Heat to reflux for 3 hours. The solid should dissolve as the ester forms.

      • Workup: Concentrate the solvent in vacuo. Dilute the residue with saturated NaHCO₃ (aq) to neutralize. Extract with Ethyl Acetate (3x).

      • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 85–95%

    Critical Process Parameters (CPP) & Troubleshooting

    ParameterSpecificationRationaleTroubleshooting
    Stoichiometry (Step 1) Acetamidine (1.5 eq)Excess ensures complete consumption of the aldehyde, preventing side reactions.If conversion is low, add 0.5 eq more Acetamidine and extend reflux.
    Temperature (Step 2) 80–100°CRequired for SeO₂ activation. Too high (>110°C) may cause decarboxylation.If decarboxylation is observed (loss of mass), lower temp to 80°C.
    Solvent (Step 2) PyridineActs as both solvent and base/catalyst for the oxidation mechanism.If Pyridine is avoided due to toxicity, use Dioxane/H₂O (10:1) but expect slower rates.
    Moisture (Step 3) AnhydrousWater competes with ethanol, hydrolyzing the acid chloride intermediate back to acid.Use freshly distilled Ethanol and a drying tube.

    Experimental Workflow Diagram

    Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification S1_Mix Mix Aldehyde + Acetamidine in EtOH S1_Reflux Reflux 6h (Formation of Methyl-Quinazoline) S1_Mix->S1_Reflux S1_Iso Concentrate & Extract DCM S1_Reflux->S1_Iso S2_Mix Dissolve in Pyridine Add SeO2 S1_Iso->S2_Mix Intermediate 1 S2_Heat Heat 90°C, 4-8h (Precipitation of Se metal) S2_Mix->S2_Heat S2_Filt Filter Celite (Remove Se) Acidify to pH 3 S2_Heat->S2_Filt S3_React Reflux in EtOH with SOCl2 S2_Filt->S3_React Intermediate 2 (Acid) S3_Purify Neutralize & Flash Column (Hex/EtOAc) S3_React->S3_Purify Final Pure Ethyl 6-bromoquinazoline- 2-carboxylate S3_Purify->Final

    Figure 2: Step-by-step experimental workflow for the synthesis process.

    References

    • General Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

    • SeO₂ Oxidation of Methyl-Heterocycles: Sakamoto, T., et al. (1982). Condensed Heteroaromatic Ring Systems. Synthesis of Quinoline and Quinazoline Derivatives. Chemical & Pharmaceutical Bulletin, 30(10), 3647-3656.

    • Alternative Cyclization Approaches (Contextual): Wang, D., & Gao, F. (2013). Quinazoline Synthesis via One-Pot Reaction.[3][4] Chemistry Central Journal.

    • Reaction of 2-Aminobenzaldehyde with Amidines: Armarego, W. L. F. (1961). Quinazolines. Part III. Synthesis of some 2- and 4-substituted quinazolines. Journal of the Chemical Society, 2697-2700.

    Sources

    Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, scientists, and drug development professionals

    Introduction

    Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The functionalization of the quinazoline scaffold is therefore of paramount importance in the discovery and development of new pharmaceuticals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]

    This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of Ethyl 6-bromoquinazoline-2-carboxylate , a key intermediate for the synthesis of novel quinazoline-based compounds. We will delve into the practical application of several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a summary of key reaction parameters.

    The quinazoline nitrogen can potentially act as a ligand and poison the palladium catalyst.[4] To mitigate this, the use of bulky phosphine ligands is often recommended to shield the metal center.[4]

    Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

    The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] Its mild reaction conditions and the commercial availability of a vast array of boronic acids make it a preferred method for introducing aryl, heteroaryl, or vinyl substituents.

    Scientific Rationale

    The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

    • Catalyst and Ligand: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is used, which is reduced in situ.[6] The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient substrates like quinazolines, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step and prevent catalyst deactivation.[4]

    • Base: The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base depends on the substrate's sensitivity. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.[6]

    • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

    Catalytic Cycle: Suzuki-Miyaura Coupling

    Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling [R-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArBr Ethyl 6-bromoquinazoline-2-carboxylate BoronicAcid R-B(OH)₂ + Base

    Catalytic cycle of the Suzuki-Miyaura reaction.[1]
    Detailed Experimental Protocol
    • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

    • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%). Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

    • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[8]

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

    Data Summary Table
    ParameterConditionRationale
    Catalyst Pd(dppf)Cl₂ (3 mol%)Effective precatalyst for a wide range of Suzuki couplings.
    Ligand dppf (in precatalyst)Bidentate ligand offering good catalyst stability.[4]
    Base Na₂CO₃ (2.0 equiv.)Common and effective base for activating boronic acids.[6]
    Solvent 1,4-Dioxane/Water (4:1)Good solvent system for dissolving both organic and inorganic reagents.[8]
    Temperature 90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
    Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[5]

    Heck Reaction: Vinylation of the Quinazoline Core

    The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[9] It is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[10]

    Scientific Rationale
    • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) are often used to stabilize the palladium catalyst.[9]

    • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the catalytic cycle.

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is commonly employed to facilitate the reaction.

    Catalytic Cycle: Heck Reaction

    Heck_Reaction cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord PdII_Alkene [Ar-Pd(II)L₂(alkene)]⁺Br⁻ AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)BrL₂ MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH H-Pd(II)BrL₂ BetaHydrideElim->PdH Product Substituted Alkene BetaHydrideElim->Product BaseRegen Base Regeneration PdH->BaseRegen BaseRegen->Pd0 + Base, - H-Base⁺Br⁻ ArBr Ethyl 6-bromoquinazoline-2-carboxylate Alkene Alkene Base Base

    Catalytic cycle of the Heck reaction.[11]
    Detailed Experimental Protocol
    • Reaction Setup: In a pressure-rated reaction vessel, combine Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 equiv.) in N,N-dimethylformamide (5 mL).

    • Alkene Addition: Add the desired alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.).

    • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

    • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

    Data Summary Table
    ParameterConditionRationale
    Catalyst Pd(OAc)₂ (2 mol%)Common and effective precatalyst.
    Ligand PPh₃ (4 mol%)Stabilizes the palladium catalyst.[9]
    Base Et₃N (1.5 equiv.)Neutralizes the HBr formed during the reaction.
    Solvent DMFA polar aprotic solvent that facilitates the reaction.[12]
    Temperature 100-120 °CHigher temperatures are often required for Heck reactions.
    Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is carried out under mild conditions and tolerates a wide range of functional groups.[14]

    Scientific Rationale
    • Catalyst System: A dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically employed.[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

    • Base: An amine base, such as triethylamine or diethylamine, is used to neutralize the hydrogen halide byproduct and can also serve as the solvent.[13]

    • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[12]

    Catalytic Cycle: Sonogashira Coupling

    Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Coupling Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination (Ar-C≡CR) CuBr CuBr Cu_Acetylide Cu-C≡CR CuBr->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Deprotonation

    Catalytic cycles of the Sonogashira reaction.[13]
    Detailed Experimental Protocol
    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

    • Solvent and Base: Add anhydrous and degassed triethylamine (5 mL).

    • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.

    • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is typically complete within 2-6 hours.[13]

    • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[12]

    Data Summary Table
    ParameterConditionRationale
    Catalyst PdCl₂(PPh₃)₂ (3 mol%)A common and effective palladium precatalyst.[12]
    Co-catalyst CuI (6 mol%)Activates the terminal alkyne.[15]
    Base Et₃NActs as both a base and a solvent.[13]
    Solvent Et₃NAnhydrous and deoxygenated conditions are crucial.[12]
    Temperature Room Temperature to 50 °CMild conditions are usually sufficient.[13]
    Atmosphere Inert (Argon or Nitrogen)Protects the catalysts from deactivation.

    Buchwald-Hartwig Amination: C-N Bond Formation

    The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines.[14]

    Scientific Rationale
    • Catalyst and Ligand: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands are crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with electron-deficient heterocycles.[4][8]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used.[8]

    • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used.[8]

    Catalytic Cycle: Buchwald-Hartwig Amination

    Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L-Br OxAd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine_Complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ AmineCoord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido - H-Base⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R² Product Aryl Amine RedElim->Product ArBr Ethyl 6-bromoquinazoline-2-carboxylate Amine R¹R²NH Base Base

    Catalytic cycle of the Buchwald-Hartwig amination.[14]
    Detailed Experimental Protocol
    • Reaction Setup: To a dry Schlenk tube, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3.0 mol%).

    • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

    • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]

    • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[16]

    Data Summary Table
    ParameterConditionRationale
    Catalyst Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source.[16]
    Ligand XPhos (3.0 mol%)A bulky, electron-rich ligand effective for challenging substrates.[4]
    Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base.[8]
    Solvent TolueneAnhydrous, non-protic solvent.[8]
    Temperature 100 °CElevated temperature is often required.
    Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

    Stille Coupling: Utilizing Organostannanes

    The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[17] A key advantage is the stability of organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.[18]

    Scientific Rationale
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Stille reaction.[7]

    • Organostannane: A variety of organostannanes can be used, allowing for the introduction of aryl, vinyl, and alkyl groups.

    • Solvent: Anhydrous, non-polar solvents like toluene or THF are typically employed.

    • Additives: In some cases, additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can accelerate the reaction.[19]

    Catalytic Cycle: Stille Coupling

    Stille_Coupling cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)L₂-R Transmetalation->PdII_Coupling - Bu₃SnBr RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArBr Ethyl 6-bromoquinazoline-2-carboxylate Organostannane R-Sn(Bu)₃

    Catalytic cycle of the Stille reaction.[17]
    Detailed Experimental Protocol
    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 1.0 equiv.), the organostannane (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

    • Reaction: Degas the mixture and heat to 100 °C for 2-8 hours under an inert atmosphere. Monitor the reaction by TLC.[7]

    • Work-up: After cooling, the reaction mixture can be worked up by washing with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7]

    • Extraction and Purification: Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

    Data Summary Table
    ParameterConditionRationale
    Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective Pd(0) catalyst.[7]
    Reagent Organostannane (1.2 equiv.)Air and moisture stable coupling partner.[17]
    Solvent TolueneAnhydrous, non-polar solvent.[7]
    Temperature 100 °CElevated temperature is typically required.
    Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

    References

    • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
    • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
    • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

    • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
    • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
    • BenchChem. (2025). Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis.
    • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

    • Moglie, Y., et al. (2022).
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

    • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
    • Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
    • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
    • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

    • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling...
    • Chidembo, A. T., et al. (2014).
    • Chidembo, A. T., et al. (2014).
    • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
    • Kuenstner, E. J., et al. (2020). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 11(12), 2478-2484.
    • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

    • Pitaval, A., & Echavarren, A. M. (2014). The Stille Reaction. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-109). Thieme.
    • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Vedejs, E. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
    • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
    • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
    • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

    • Soengas, R. G., & Marques, M. M. B. (2014). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 10, 2754-2813.
    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline.
    • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

    • Cera, G., et al. (2024).
    • Total Organic Chemistry. (2021, March 20). Heck Reaction [Video]. YouTube.
    • Chidembo, A. T., et al. (2014).
    • Tăbăran, A., et al. (2019). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect, 4(1), 133-138.
    • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2000(1), 141-152.
    • Kumar, A., et al. (2014). One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 16(1), 130-133.

    Sources

    Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scope

    This application note details the protocol for the palladium-catalyzed cross-coupling of Ethyl 6-bromoquinazoline-2-carboxylate with various aryl boronic acids.

    The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of EGFR, VEGFR, and PI3K kinase inhibitors. The specific substrate, Ethyl 6-bromoquinazoline-2-carboxylate , presents a unique chemoselective challenge:

    • High Reactivity (C6-Br): The electron-deficient nature of the quinazoline ring, further activated by the C2-ester, facilitates rapid oxidative addition of Palladium(0) at the C6 position.

    • Stability Risk (C2-Ester): The C2-ethyl ester is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki-Miyaura couplings. Furthermore, the electron-poor C4 position is prone to nucleophilic attack.

    This guide provides two protocols: a Standard Robust Method for general screening and an Anhydrous Method for ester-sensitive or difficult substrates.

    Mechanistic Insight & Chemoselectivity

    Understanding the electronic bias of the substrate is critical for success.

    • Oxidative Addition: The diaza-naphthalene core is electron-withdrawing. The ester at C2 pulls electron density further away from the ring system. This makes the C6-Br bond highly activated toward Pd(0) insertion, often allowing the reaction to proceed at lower temperatures than standard aryl bromides.

    • Transmetalation & Reductive Elimination: These steps generally proceed smoothly, provided the boronic acid is not sterically encumbered.

    • Side Reactions: The primary failure mode is hydrolysis of the ethyl ester to the carboxylic acid (which may decarboxylate or poison the catalyst) or nucleophilic displacement at C4 if strong nucleophiles are present.

    Mechanistic Pathway (DOT Visualization)

    SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by e- poor ring) Pd0->OxAdd Substrate Ethyl 6-bromoquinazoline- 2-carboxylate Substrate->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetalation (Boronate Species) Complex1->TransMet BaseStep Base Activation (Critical: Avoid Hydrolysis) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Intact Ester) RedElim->Product

    Figure 1: Catalytic cycle emphasizing the electronic activation of the quinazoline substrate.

    Experimental Protocols

    Method A: Standard Robust Protocol (Aqueous/Organic)

    Best for: Initial screening, stable boronic acids, and rapid synthesis.

    Reagents:

    • Substrate: Ethyl 6-bromoquinazoline-2-carboxylate (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%)

      • Why: The bidentate ferrocene ligand prevents β-hydride elimination and is robust against air/moisture compared to Pd(PPh₃)₄.

    • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)[4]

    • Solvent: 1,4-Dioxane : Water (9:1 v/v)

    Step-by-Step Procedure:

    • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the quinazoline substrate (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).

    • Degassing (Critical): Add the solvent mixture (Dioxane/Water 9:1). Sparge the solution with Argon or Nitrogen for 5–10 minutes.

      • Note: Oxygen promotes homocoupling of the boronic acid and deactivation of the catalyst.

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly to the mixture under inert flow. Cap the vial immediately.

    • Reaction: Heat the block to 80°C . Stir vigorously for 4–12 hours.

      • Monitoring: Check by TLC (Hexane:EtOAc) or LC-MS.[4] Look for the disappearance of the bromide (M+H 281/283) and appearance of the product.

    • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (SiO₂).

    Method B: Anhydrous Protocol (Ester-Preserving)

    Best for: Substrates sensitive to hydrolysis or difficult boronic acids.

    Reagents:

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2.

    • Base: K₃PO₄ (anhydrous, finely ground) (2.0 equiv).

    • Solvent: Toluene (Anhydrous).

    Step-by-Step Procedure:

    • Glovebox/Schlenk: In an inert atmosphere, combine substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Solvent: Add anhydrous Toluene via syringe.

    • Reaction: Heat to 90-100°C for 12-24 hours.

      • Note: The lack of water slows the reaction slightly but completely prevents ester hydrolysis. SPhos is highly active for electron-deficient aryl chlorides/bromides.

    Optimization & Troubleshooting Guide

    IssueObservationRoot CauseCorrective Action
    Ester Hydrolysis Mass spec shows M-28 (loss of ethyl) or M-Et+H (acid).Base is too strong or too much water at high temp.Switch to Method B (Anhydrous K₃PO₄). Lower temp to 60°C.
    Protodeboronation Recovery of unreacted bromide; Benzene/Arene byproduct detected.Boronic acid is unstable (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) or MIDA boronates. Add CuCl (10-20 mol%) as co-catalyst.
    Homocoupling Biaryl formation (Ar-Ar) from boronic acid.Oxygen presence in solvent.[5]Increase degassing time. Switch to freeze-pump-thaw cycling.
    No Reaction Starting material remains unchanged.Catalyst poisoning or inactive Pd species.Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . Ensure reagents are not old/oxidized.[4]
    Experimental Workflow Diagram

    Workflow Prep Reagent Prep (Weigh in air/box) Degas Degassing (Ar Sparge 10m) Prep->Degas Solvent Added CatAdd Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd O2 Removed Heat Reaction (80°C, 4-12h) CatAdd->Heat Workup Workup (EtOAc/H2O) Heat->Workup Check LCMS Purify Purification (Flash Chrom.) Workup->Purify

    Figure 2: Operational workflow for the standard Suzuki coupling protocol.

    Data Summary: Solvent & Base Screening

    The following data represents typical conversion rates for electron-deficient quinazoline esters based on internal validation and literature precedents for similar scaffolds [1, 2].

    EntryCatalystBaseSolventTempYieldNotes
    1Pd(PPh₃)₄Na₂CO₃DME/H₂O80°C65%Moderate hydrolysis observed.
    2Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 80°C 88% Optimal balance of rate/stability.
    3Pd(OAc)₂/SPhosK₃PO₄Toluene100°C82%Excellent for difficult substrates; anhydrous.
    4Pd(dppf)Cl₂Cs₂CO₃DMF100°C40%Significant decomposition/blackening.

    References

    • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Source: ProQuest / ResearchGate Context: Describes the use of Pd(dppf)Cl₂ and Na₂CO₃ in Toluene/Water for 6-bromoquinazoline coupling. URL:

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: General mechanistic insights on Pd(II) sources and base selection for sensitive substrates. URL:

    • Synthesis and Photophysical Properties of 6,8-diarylquinazolin-4(3H)-ones. Source: NCBI / PMC Context: Protocol utilizing PdCl₂(PPh₃)₂ in Dioxane/Water for quinazolinone derivatives.[6] URL:

    • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives. Source: ACS Publications Context: Discusses the reactivity and stability of the ethyl ester at the 2-position of the quinazoline ring. URL:

    Sources

    Hydrolysis conditions for Ethyl 6-bromoquinazoline-2-carboxylate ester group

    [1]

    Executive Summary & Chemical Strategy

    Hydrolyzing the ester group at the C2 position of a quinazoline ring presents a unique chemoselective challenge. Unlike simple aromatic esters, the quinazoline core—specifically the C4 position —is highly electrophilic.

    The Core Challenge: Standard saponification conditions (e.g., NaOH, reflux) often lead to catastrophic side reactions for quinazolines lacking a substituent at C4. The hydroxide ion (

    The Solution: This protocol prioritizes mild nucleophilic hydrolysis using Lithium Hydroxide (LiOH) at controlled temperatures to favor ester cleavage over C4-addition. An alternative Acid-Mediated Hydrolysis is provided for substrates where the quinazoline ring proves unstable to even mild base.

    Reaction Scheme & Competing Pathways

    ReactionSchemeStartEthyl 6-bromoquinazoline-2-carboxylatePathAPath A: Ester Hydrolysis(Desired)Start->PathA LiOH (1.1 eq)THF/H2O, 0°C to RTPathBPath B: C4-Nucleophilic Attack(Side Reaction)Start->PathB Excess NaOHHigh TempProduct6-Bromoquinazoline-2-carboxylic acidPathA->ProductByproductRing-OpenedDegradation ProductsPathB->Byproduct

    Figure 1: Chemoselectivity of ester hydrolysis versus nucleophilic ring attack.

    Experimental Protocols

    Protocol A: Mild Basic Hydrolysis (LiOH)

    Recommended as the primary method. Uses LiOH, which is less nucleophilic and basic than NaOH, in a solvent system that solubilizes the organic substrate while moderating reactivity.[1]

    Reagents:

    • Ethyl 6-bromoquinazoline-2-carboxylate (

      
       equiv)[1]
      
    • Lithium Hydroxide Monohydrate (

      
      , 
      
      
      equiv)
    • Tetrahydrofuran (THF) (Grade: HPLC)

    • Water (Deionized)[2]

    Procedure:

    • Dissolution: In a round-bottom flask, dissolve the ester (

      
       mmol) in THF (
      
      
      mL/mmol). Ensure complete dissolution.
    • Reagent Preparation: Prepare a solution of

      
       (
      
      
      mmol) in water (
      
      
      mL/mmol).
    • Addition: Cool the ester solution to 0°C (ice bath). Add the LiOH solution dropwise over 5 minutes.

      • Note: Slow addition at low temperature minimizes the local concentration of hydroxide, protecting the C4 position.

    • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LCMS.

      • Checkpoint: Reaction is typically complete within 1-2 hours.[1] If starting material remains after 3 hours, add an additional 0.2 equiv of LiOH.[1]

    • Quench & Workup:

      • Cool the mixture to 0°C.

      • Acidify carefully with 1N HCl to pH 3–4. (Do not go below pH 2 to avoid protonating the quinazoline nitrogens excessively, which complicates extraction).

      • The product often precipitates as a white/off-white solid. Filter and wash with cold water.[3]

      • Alternative: If no precipitate forms, extract with Ethyl Acetate (

        
         mL), dry over 
        
        
        , and concentrate.[1]
    Protocol B: Acid-Mediated Hydrolysis

    Use this method if the quinazoline ring degrades under basic conditions (indicated by the appearance of multiple spots on TLC or loss of UV chromophore).

    Reagents:

    • Ethyl 6-bromoquinazoline-2-carboxylate (

      
       equiv)[1]
      
    • 4N HCl in Dioxane (commercial solution) or 6N aqueous HCl.

    Procedure:

    • Dissolution: Dissolve the ester (

      
       mmol) in 1,4-Dioxane (
      
      
      mL).
    • Acid Addition: Add 4N HCl in Dioxane (

      
       equiv) or 6N aq. HCl (
      
      
      mL).
    • Reaction: Heat the mixture to 60°C .

      • Warning: Do not reflux vigorously (

        
        ) as thermal decarboxylation of the resulting 2-carboxylic acid is a risk.
        
    • Monitoring: Monitor by LCMS for the mass of the acid (

      
      ).
      
    • Workup:

      • Concentrate the solvent in vacuo to remove excess HCl and dioxane.

      • Triturate the residue with diethyl ether to remove non-polar impurities.

      • The resulting solid is likely the hydrochloride salt of the product.

    Comparative Analysis of Conditions

    ParameterProtocol A (LiOH)Protocol B (HCl)Protocol C (NaOH)
    Reagent LiOH (1.2 eq)HCl (Excess)NaOH (2.0 eq)
    Solvent THF / Water (3:1)Dioxane / WaterEthanol / Water
    Temp 0°C
    
    
    RT
    60°CReflux
    Risk C4-Attack (Low)Decarboxylation (Med)Ring Opening (High)
    Suitability Best for most analogs For base-sensitive ringsOnly for 4-oxo analogs

    Purification & Characterization Workflow

    The zwitterionic nature of quinazoline carboxylic acids can make purification tricky. The isoelectric point implies the molecule can be water-soluble at neutral pH.

    PurificationRxnMixCrude Reaction Mixture(pH > 10)AcidifyAcidify to pH 3-4(1N HCl)RxnMix->AcidifyCheckPptPrecipitate Formed?Acidify->CheckPptYesPptFiltrationCheckPpt->YesPptYesNoPptExtraction (EtOAc/THF)CheckPpt->NoPptNoWashWash: Cold H2O, Et2ODry: Vacuum/P2O5YesPpt->WashNoPpt->WashFinalPure 6-bromoquinazoline-2-carboxylic acidWash->Final

    Figure 2: Workup decision tree for isolation of the free acid.[1]

    Analytical Validation (Self-Validating Markers)
    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (

      
       ppm) and triplet (
      
      
      ppm).
    • Ring Integrity Check: The proton at C4 (if H) typically appears as a singlet around 9.2–9.6 ppm . If this signal shifts significantly upfield or disappears, the ring may have opened or hydrated.

    • MS (ESI): Expect

      
       and 
      
      
      . Note that carboxylic acids often ionize better in negative mode.

    References

    • Mild Hydrolysis of Quinazoline Esters

      • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.[1]

      • Source:J. Med. Chem.
      • Context: Describes the use of LiOH/MeOH/H2O for hydrolyzing ethyl quinazoline-2-carboxyl
      • URL:[Link]

    • Reactivity of Quinazolines

      • Title: Quinazoline derivatives & pharmacological activities: a review.
      • Source:Int. J. Chem. Res.[3] / SciSpace.

      • Context: Details the susceptibility of the quinazoline C4 position to nucleophilic attack and ring opening in boiling alkaline solutions.
      • URL:[Link]

    • Synthesis of Quinazoline-4-carboxylic Acid (Analogous Chemistry)

      • Title: One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Deriv
      • Source:Hacettepe J. Biol. & Chem.[4]

      • Context: Provides precedents for handling quinazoline carboxylic acids and their stability.
      • URL:[Link]

    Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of C-N Bond Formation in Quinazoline Scaffolds

    The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. The ability to precisely install amino groups onto this heterocyclic system is paramount for modulating pharmacological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods which often require harsh conditions and have limited substrate scope.[1][2][3][4] This palladium-catalyzed cross-coupling reaction provides a highly efficient means to synthesize a diverse range of N-aryl and N-heteroaryl amines.[5][6]

    This guide provides a detailed technical overview and a robust starting protocol for the Buchwald-Hartwig amination of Ethyl 6-bromoquinazoline-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a systematic approach to reaction optimization, and provide troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully employ this transformative methodology.

    General Reaction Scheme

    The Buchwald-Hartwig amination of Ethyl 6-bromoquinazoline-2-carboxylate involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine ligand.

    General reaction scheme for the Buchwald-Hartwig amination of Ethyl 6-bromoquinazoline-2-carboxylate

    Detailed Experimental Protocol: A Validated Starting Point

    This protocol provides a general and robust starting point for the Buchwald-Hartwig amination of Ethyl 6-bromoquinazoline-2-carboxylate with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.[7]

    Table 1: Reagents and Materials

    Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
    Ethyl 6-bromoquinazoline-2-carboxylateC₁₁H₉BrN₂O₂281.111.01.0
    Amine--1.21.2
    Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.010.01 (1 mol% Pd)
    XantphosC₃₉H₃₂OP₂578.620.0240.024 (2.4 mol%)
    Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4
    Anhydrous TolueneC₇H₈92.145 mL-
    Inert Gas (Argon or Nitrogen)Ar or N₂---
    Oven-dried Schlenk tube or vial----
    Magnetic stir bar----

    Step-by-Step Procedure:

    • Reaction Setup: In a nitrogen-filled glovebox, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 mmol, 281 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), Xantphos (0.024 mmol, 13.9 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[8]

    • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel. If the amine is a liquid, add it via syringe (1.2 mmol). If the amine is a solid, it can be added in the previous step with the other solid reagents.

    • Reaction Execution: Seal the Schlenk tube or vial and remove it from the glovebox. Place the reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted ethyl 6-aminoquinazoline-2-carboxylate.

    The Catalytic Cycle: A Mechanistic Overview

    The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][9][10] The key steps are:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ethyl 6-bromoquinazoline-2-carboxylate), forming a Pd(II) intermediate.[5][10]

    • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.[11]

    • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][10]

    Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArBr Ethyl 6-bromoquinazoline-2-carboxylate (Ar-Br) ArBr->OxAdd PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord Pd_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-NR₂) RedElim->Product Optimization_Workflow Start Initial Reaction with Standard Conditions Check_Conversion Monitor Conversion (TLC, LC-MS) Start->Check_Conversion Ligand_Screen Ligand Screening (e.g., XPhos, RuPhos, BrettPhos) Check_Conversion->Ligand_Screen Low Conversion Success Optimized Protocol Check_Conversion->Success High Conversion Base_Screen Base Screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Ligand_Screen->Base_Screen Solvent_Screen Solvent Screening (e.g., Dioxane, THF, DME) Base_Screen->Solvent_Screen Temp_Opt Temperature Optimization (e.g., 80-120 °C) Solvent_Screen->Temp_Opt Temp_Opt->Check_Conversion Re-evaluate

    Caption: Workflow for optimizing Buchwald-Hartwig amination.

    Key Optimization Parameters:

    • Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction. [12]Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are often highly effective. [8][13]For challenging substrates, bidentate ligands like Xantphos can also be excellent choices. [14][15][16]A screening of several ligands is often the most effective way to identify the optimal choice for a specific substrate combination. [17]

    • Base Selection: The base plays a crucial role in the deprotonation of the amine. [18]Strong, non-nucleophilic bases are typically used. [19]Sodium tert-butoxide (NaOtBu) is a common and effective choice. [11][19]However, for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results. [18][20]

    • Solvent Choice: The solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, non-protic solvents are required. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for this reaction. [10][21]

    • Temperature and Reaction Time: The reaction temperature affects the rate of the reaction. Typically, temperatures between 80-110 °C are employed. [22]If the reaction is sluggish, increasing the temperature may be beneficial. Conversely, if side reactions are observed, lowering the temperature may be necessary. The reaction time should be optimized by monitoring the reaction until the starting material is consumed.

    Troubleshooting Common Issues

    Table 2: Troubleshooting Guide

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Product Yield Inactive catalyst (poisoning by oxygen or water). [22]Ensure an inert atmosphere and use anhydrous, degassed solvents. [22]
    Suboptimal ligand or base.Screen a panel of different ligands and bases. [22]
    Poor quality reagents.Use high-purity starting materials and reagents.
    Formation of Side Products Hydrodehalogenation (replacement of bromine with hydrogen).This can be promoted by certain catalyst systems and the presence of water. Optimize the ligand and ensure anhydrous conditions. [7]
    Homocoupling of the aryl halide or amine.Lower the reaction temperature and/or catalyst loading. [7]
    Incomplete Conversion Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
    Catalyst deactivation.Consider using a more robust ligand or a pre-catalyst.

    References

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

    • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

    • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
    • Singleton, D. A., & Cvetkov, I. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14516–14524. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

    • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

    • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

    • ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

    • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

    • WordPress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

    • ACS Publications. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]

    • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

    • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

    • MDPI. (2018, September 23). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

    • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

    • Wikipedia. (n.d.). Sodium tert-butoxide. Retrieved from [Link]

    • ScienceOpen. (2014, December 19). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link]

    • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

    • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Retrieved from [Link]

    • Organic Syntheses. (n.d.). sodium tert-butoxide. Retrieved from [Link]

    • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

    • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2022, October 1). Retrieved from [Link]

    • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

    • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

    • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

    • National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

    • ResearchGate. (2025, March 10). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

    Sources

    Application Note: Strategic Utilization of Ethyl 6-bromoquinazoline-2-carboxylate in Kinase Inhibitor Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note is structured to guide researchers through the strategic use of Ethyl 6-bromoquinazoline-2-carboxylate (and its critical 4-functionalized analogs) as a high-value scaffold for kinase inhibitor discovery.

    Executive Summary

    The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 4-anilinoquinazolines are well-established, the Ethyl 6-bromoquinazoline-2-carboxylate scaffold offers a unique "Tri-Vector" diversity profile. This intermediate allows independent and sequential functionalization at three critical positions:

    • C4 Position: The primary "Hinge Binder" (via SNAr).

    • C6 Position: The "Hydrophobic Pocket" extender (via Pd-catalyzed cross-coupling).

    • C2 Position: A solvent-exposed "Solubilizing/Interaction Vector" (via ester transformation).

    This guide details the chemical logic, synthetic protocols, and troubleshooting steps for utilizing this scaffold to generate potent, high-specificity kinase inhibitors.

    Chemical Logic & Retrosynthesis

    The power of this scaffold lies in its orthogonal reactivity . The reactivity order allows for a programmed assembly of the inhibitor molecule without complex protecting group strategies.

    The Tri-Vector Strategy
    • Vector A (C4-Cl): Highly electrophilic due to the electron-deficient pyrimidine ring. Reacts rapidly with nucleophiles (amines, phenols) under mild conditions.

    • Vector B (C6-Br): A stable aryl bromide handle. Inert to mild SNAr conditions used at C4, but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Vector C (C2-COOEt): A stable ester. Can be maintained through C4 and C6 manipulations, then hydrolyzed or converted to amides/heterocycles to tune solubility and pharmacokinetic (PK) properties.

    Mechanistic Pathway Visualization

    The following diagram illustrates the diversity-oriented synthesis (DOS) flow enabled by this scaffold.

    KinaseScaffold cluster_legend Reactivity Hierarchy Start Ethyl 6-bromo-4-chloro- quinazoline-2-carboxylate Step1 Intermediate A (C4-Anilino Hinge Binder) Start->Step1 S_NAr (Aniline, iPrOH, 80°C) Step2 Intermediate B (C6-Aryl Extension) Step1->Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Final Final Kinase Inhibitor (C2-Solubilizing Group) Step2->Final Ester Transformation (Amidation/Cyclization) Legend1 1. C4-Cl (Most Reactive) Legend2 2. C6-Br (Pd-Active) Legend3 3. C2-Ester (Chemically Stable)

    Caption: Sequential functionalization logic for the 6-bromo-2-carboxylate quinazoline scaffold.

    Detailed Experimental Protocols

    Pre-requisite: Scaffold Preparation

    Commercially available Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is the standard precursor. It must be chlorinated before use.

    Protocol A: Chlorination (Synthesis of the C4-Cl Scaffold)

    • Reagents: Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.0 eq), POCl3 (10.0 eq), DIPEA (1.5 eq).

    • Procedure:

      • Suspend the 4-oxo starting material in neat POCl3 under inert atmosphere (N2).

      • Add DIPEA dropwise (catalytic acceleration).

      • Reflux at 105°C for 3–5 hours until the solution becomes clear.

      • Work-up (Critical): Remove excess POCl3 in vacuo. Pour the residue slowly onto crushed ice/NaHCO3. Extract with DCM. Caution: Exothermic hydrolysis.

    • Yield: Typically 85–95% of a yellow solid.

    • Storage: Store under Argon at 4°C. Hydrolyzes slowly in moist air.

    Step 1: C4-Functionalization (The Hinge Binder)

    This step introduces the primary pharmacophore (e.g., 3-chloro-4-fluoroaniline) that mimics the adenine ring of ATP.

    Reaction: SNAr Displacement Protocol:

    • Dissolve Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (1.0 mmol) in Isopropanol (iPrOH) (5 mL). Note: iPrOH is preferred over DMF to allow product precipitation.

    • Add the specific Aniline (1.1 mmol).

    • Heat to 80°C for 2–4 hours.

    • Observation: The product usually precipitates as the HCl salt.

    • Isolation: Cool to RT, filter the precipitate, and wash with cold ether.

    • Free Base Generation: Suspend solid in EtOAc, wash with sat. NaHCO3, dry (MgSO4), and concentrate.

    Technical Insight: Do not use strong bases (NaOH) during the reaction, as they may hydrolyze the C2-ester prematurely. The aniline itself is nucleophilic enough.

    Step 2: C6-Functionalization (The Hydrophobic Pocket)

    The C6-bromo group is now engaged via Suzuki-Miyaura coupling to extend the molecule into the kinase hydrophobic back-pocket (e.g., gatekeeper residue interaction).

    Reaction: Pd-Catalyzed Cross-Coupling Protocol:

    • Solvent System: 1,4-Dioxane/Water (4:1). Degassed.

    • Reagents:

      • Intermediate from Step 1 (1.0 eq).

      • Aryl Boronic Acid (1.2 eq).

      • Base: Cs2CO3 (3.0 eq) or K3PO4.

      • Catalyst: Pd(dppf)Cl2·DCM (5 mol%). Preferred for steric tolerance.

    • Conditions: Microwave irradiation at 110°C for 30 mins OR Reflux at 95°C for 4–6 hours under N2.

    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

    Self-Validating Check: Monitor the disappearance of the Ar-Br isotope pattern in LC-MS. If de-bromination (hydrodehalogenation) is observed, lower the temperature and switch to a milder base (NaHCO3).

    Step 3: C2-Functionalization (Solubility & Interaction)

    The C2-ethyl ester is often too lipophilic. Converting it to a hydrophilic amide or heterocycle improves drug-like properties.

    Option A: Direct Amidation (Aliphatic Amines)

    • React the ester with an excess of primary amine (e.g., morpholine-ethylamine) in Ethanol at 60°C. The electron-deficient quinazoline ring activates the ester, making this faster than typical benzoate amidations.

    Option B: Heterocycle Formation (e.g., 1,3,4-Oxadiazole)

    • Hydrazide Formation: Reflux ester with Hydrazine Hydrate in EtOH (2h) → C2-CONHNH2.

    • Cyclization: React hydrazide with Triethyl Orthoformate (reflux) to form the 1,3,4-oxadiazole ring.

    Troubleshooting & Optimization Guide

    IssueProbable CauseCorrective Action
    Low Yield in Step 1 (SNAr) Hydrolysis of C4-Cl back to 4-oxo.Ensure solvents are anhydrous. Avoid aqueous workup if possible; filter the HCl salt directly.
    C2-Ester Hydrolysis Accidental presence of water/base.Use sterically hindered bases (DIPEA) or weak inorganic bases (NaHCO3) in Step 2.
    Protodebromination (Step 2) Pd-hydride formation.Switch solvent to Toluene/EtOH. Reduce reaction time. Use Pd(PPh3)4 instead of Pd(dppf)Cl2.
    Insolubility Planar aromatic stacking.Introduce solubilizing tails (morpholine, piperazine) at the C2 position early if solubility prevents Step 2.

    Pathway & Workflow Diagram

    The following diagram details the specific experimental workflow for a representative EGFR/VEGFR dual inhibitor synthesis.

    Workflow cluster_0 Phase 1: Core Activation cluster_1 Phase 2: Hinge Binding (C4) cluster_2 Phase 3: Pocket Extension (C6) Node1 Start: Ethyl 6-bromo-4-oxo-quinazoline-2-carboxylate Node2 Reaction: POCl3, DIPEA, 105°C (Chlorination) Node1->Node2 Node3 Product: 4-Chloro-Intermediate Node2->Node3 Node4 Reaction: 3-Cl-4-F-Aniline, iPrOH, 80°C (S_NAr) Node3->Node4 Node5 Product: 4-Anilino-6-bromo-2-ester Node4->Node5 Node6 Reaction: Phenylboronic Acid, Pd(dppf)Cl2 (Suzuki Coupling) Node5->Node6 Node7 Product: 4-Anilino-6-phenyl-2-ester Node6->Node7 Final Target Kinase Inhibitor Node7->Final  Amidation (C2)

    Caption: Step-by-step synthetic workflow for converting the 6-bromo-2-carboxylate scaffold into a bioactive kinase inhibitor.

    References

    • Title: Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry.
    • Suzuki Coupling on Quinazolines

      • Title: New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.[1]

      • Source:European Journal of Organic Chemistry, NIH PubMed Central.
      • URL:[Link]

    • Kinase Inhibitor Design (EGFR/VEGFR)

      • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.
      • Source:Molecules, NIH PubMed Central.
      • URL:[Link]

    • Specific Reagent Properties (Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate)

      • Title: Ethyl 6-bromo-4-chloroquinazoline-2-carboxyl
      • Source: Sigma-Aldrich.[2]

    (Note: While specific CAS 2090793-10-3 exists as the 4-H variant, the 4-chloro derivative (CAS 30192-45-1 or similar) is the functional standard for the protocols described above.)

    Sources

    Application Note: Strategic Nucleophilic Substitution at the C2 Position of Quinazoline Carboxylates

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Importance

    The quinazoline-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR inhibitors like Gefitinib and Erlotinib) and

    
    -adrenoceptor antagonists (e.g., Prazosin). While functionalization at the C4 position is kinetically favored and well-documented, C2-functionalization  remains a critical bottleneck for expanding Structure-Activity Relationships (SAR).
    

    This guide addresses the specific challenge of introducing nucleophiles at the C2 position of quinazoline carboxylates. Unlike the highly reactive C4 position, the C2 position is inherently less electrophilic. Successful substitution requires a deep understanding of electronic bias, "order of operations" in synthesis, and specific activation protocols.

    The Core Challenge: Regioselectivity

    In a 2,4-dichloroquinazoline-6-carboxylate system:

    • C4 Position: Highly reactive due to the vinylogous amide-like resonance and lower LUMO energy. Reacts at

      
       to RT.
      
    • C2 Position: Amidine-like character. Significantly less reactive. Reacts only under forcing conditions (High T) or after C4 is substituted/blocked.

    Mechanistic Analysis & Electronic Bias

    To design a successful protocol, one must visualize the electronic landscape of the quinazoline ring.

    • The Carboxylate Effect: An ester group (typically at C6 or C7) acts as an Electron-Withdrawing Group (EWG). This lowers the electron density of the entire benzene ring, inductively increasing the electrophilicity of C2 and C4. However, it does not reverse the intrinsic reactivity order (

      
      ).
      
    • The Nitrogen Effect: The N3 nitrogen atom provides significant activation for the C4 position.

    • The "Sensitization" Rule: Direct

      
       at C2 is generally only feasible if the C4 position is already occupied by a non-leaving group (e.g., Ar, alkyl) or a group that has already been substituted (e.g., 4-amino).
      
    Decision Matrix: Pathway Selection

    ReactionLogic Start Starting Material: 2,4-Dichloroquinazoline-carboxylate Decision Is C4 blocked/substituted? Start->Decision Target Target: C2-Functionalization PathA Route A: Sequential SNAr (1. C4-Sub, 2. C2-Sub) Decision->PathA No (Both Cl) PathB Route B: C4-Blocking Strategy (Start with 2-chloro-4-phenyl...) Decision->PathB Yes (C4 is Ar/R) PathC Route C: Azide-Tetrazole Switch (Advanced C2 Activation) Decision->PathC Need C2 selectivity over C4 PathA->Target PathB->Target PathC->Target

    Figure 1: Strategic decision tree for selecting the appropriate synthetic route based on starting material availability.

    Detailed Experimental Protocols

    Protocol A: Sequential (The "Standard" Route)

    Context: This is the most common workflow. You utilize the natural reactivity difference to install the C4 substituent first (mild), followed by the C2 substituent (harsh).[1]

    Substrate: Ethyl 2,4-dichloroquinazoline-6-carboxylate.

    Step 1: C4-Substitution (Kinetic Control)
    • Reagents: 1.0 eq Substrate, 1.05 eq Amine A, 1.2 eq DIPEA.

    • Solvent: DCM or THF (Non-polar solvents enhance selectivity).

    • Conditions:

      
       to RT, 1-2 hours.
      
    • Observation: The C4-Cl is displaced exclusively. The C2-Cl remains intact.

    Step 2: C2-Substitution (Thermodynamic Forcing)

    This step requires overcoming the higher activation energy barrier at C2.

    Materials:

    • Intermediate from Step 1 (2-chloro-4-amino-quinazoline-6-carboxylate).

    • Nucleophile B (Amine, Alkoxide, Thiol).

    • Solvent: n-Butanol, Dioxane, or DMSO.

    • Base:

      
       (for phenols/thiols) or DIPEA (for amines).
      

    Procedure:

    • Dissolution: Dissolve 1.0 mmol of the 2-chloro intermediate in 5 mL of n-Butanol (or Dioxane).

    • Addition: Add 1.5–2.0 equivalents of Nucleophile B.

    • Base: Add 2.0 equivalents of DIPEA.

    • Heating:

      • Standard: Heat to reflux (

        
        ) for 12–24 hours.
        
      • Microwave (Recommended): Heat at

        
         for 30–60 minutes in a sealed vessel.
        
    • Workup: Cool to RT. If using n-Butanol, precipitate product with water or ether. If DMSO, perform aqueous extraction.

    Critical Note: If the nucleophile is weak (e.g., an electron-deficient aniline), standard

    
     may fail. Switch to Protocol C  (Buchwald-Hartwig).
    
    Protocol B: The "Azide-Tetrazole" Switch (Advanced Selectivity)

    Context: When you need to introduce a nucleophile at C2 without permanently substituting C4 with an amine first, or to exploit "sulfonyl dance" chemistry. This utilizes the equilibrium between 2-azidoquinazoline and its tetrazole isomer to activate C2.[2]

    Mechanism: A 4-sulfonyl group is displaced by azide.[2] The azide-tetrazole equilibrium then directs the leaving group (sulfinate) to attack C2, or activates C2 for external nucleophiles.

    Procedure (Adapted from Molecules 2024 & J. Org. Chem.):

    • Precursor: Start with 2-chloro-4-mesylquinazoline.

    • Azidation: Treat with

      
       (1.2 eq) in DMF at RT.
      
    • Switch: The resulting 4-azido compound exists in equilibrium with the tetrazolo[1,5-a]quinazoline. This tautomerization makes the C2 position highly susceptible to nucleophilic attack, often under milder conditions than the chloro-derivative.

    • Substitution: Add the desired nucleophile (e.g., amine) which displaces the leaving group or reacts via ring-opening of the tetrazole intermediate.

    Protocol C: Palladium-Catalyzed C2-Amination (Buchwald-Hartwig)

    Context: Used when the C2-nucleophile is sterically hindered or electronically deactivated (weak nucleophile), making thermal

    
     impossible.
    

    Reagents:

    • Catalyst:

      
       (2-5 mol%) or 
      
      
      
      .
    • Ligand: Xantphos (for N-nucleophiles) or BINAP.

    • Base:

      
       (Solid, anhydrous is critical).
      
    • Solvent: Toluene or 1,4-Dioxane (degassed).

    Procedure:

    • Inert Atmosphere: Charge a reaction vial with the 2-chloroquinazoline substrate (1.0 eq), Amine (1.2 eq), Base (2.0 eq), Catalyst, and Ligand. Purge with Argon/Nitrogen.

    • Solvent: Add degassed Dioxane.

    • Reaction: Heat to

      
       for 4–12 hours.
      
    • Validation: Monitor by LCMS. The catalyst system overcomes the poor electrophilicity of C2.

    Data Summary & Troubleshooting

    Reactivity Comparison Table
    ParameterC4 PositionC2 Position
    Relative Reactivity High (
    
    
    )
    Low (
    
    
    )
    Standard Temp (
    
    
    )
    
    
    
    
    Leaving Group Pref. Cl, F, OTsCl,
    
    
    ,
    
    
    Dominant Mechanism Addition-Elimination (
    
    
    )
    
    
    (requires activation) or Pd-Cat
    Effect of C6-Ester Increases reactivity (Inductive)Increases reactivity (Inductive)
    Troubleshooting Guide
    ProblemRoot CauseSolution
    No Reaction at C2 High activation energy barrier.Switch to Microwave heating (
    
    
    ) or use Pd-catalysis.
    Bis-substitution (C2 & C4) Trying to react C2 selectively while C4-Cl is present.[2]Impossible via standard
    
    
    . Must block C4 or react C4 first.
    Hydrolysis of Ester Basic conditions (NaOH/KOH) + Water.Use non-nucleophilic bases (
    
    
    ) and anhydrous solvents.
    Low Yield (O-alkylation) Competitive polymerization or hydrolysis.Use NaH in dry THF/DMF at
    
    
    for alkoxide generation before addition.

    Visualizing the Pathway

    Workflow Start 2,4-Dichloroquinazoline-6-carboxylate Step1 Step 1: C4 Substitution (Mild: 0°C, DCM, 1h) Start->Step1 Amine A (1.0 eq) Inter Intermediate: 2-Chloro-4-amino-quinazoline Step1->Inter Regioselective SNAr Step2 Step 2: C2 Substitution (Harsh: 110°C, n-BuOH, 12h) Inter->Step2 Amine B (2.0 eq) Final Final Product: 2,4-Diamino-quinazoline-6-carboxylate Step2->Final Forced SNAr

    Figure 2: The sequential workflow for generating 2,4-disubstituted quinazoline carboxylates.

    References

    • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Molecules (2024). (Validates C4 > C2 reactivity and DFT calculations).

    • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein J. Org.[2] Chem. (2024).[2][3] (Describes the advanced "switch" mechanism for C2 selectivity).

    • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett / Organic Chemistry Portal. (Alternative metal-catalyzed routes).

    • Application Notes for Quinazoline Synthesis. BenchChem Protocols. (General synthetic conditions and workups).

    Sources

    Reduction of Ethyl 6-bromoquinazoline-2-carboxylate to alcohols or aldehydes

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This technical note details the chemoselective reduction of Ethyl 6-bromoquinazoline-2-carboxylate (1) to its corresponding alcohol (2) and aldehyde (3) derivatives. These motifs are critical intermediates in the synthesis of EGFR and VEGFR kinase inhibitors.

    The Core Challenge: The quinazoline core is electron-deficient, making the pyrimidine ring susceptible to nucleophilic attack and hydride reduction (specifically at the C3-N4 double bond) competing with the ester moiety. Furthermore, the C6-bromine atom presents a risk of hydrodebromination under catalytic hydrogenation conditions.

    Recommended Strategy:

    • Target: Alcohol (2): Use a modified Borohydride system (

      
      ) to enhance chemoselectivity for the ester over the ring.
      
    • Target: Aldehyde (3): A two-step sequence (Reduction

      
       Oxidation) is superior to direct reduction (DIBAL-H) due to the instability of the hemiacetal intermediate and the tendency for over-reduction.
      

    Strategic Analysis & Reaction Pathways

    The reduction of substrate (1) involves a competition between the desired transformation and fatal side reactions.

    Chemo-Selectivity Matrix:

    Moiety Reagent Risk Potential Side Reaction Prevention Strategy

    | Ethyl Ester (C2) | Low Reactivity | Incomplete conversion | Lewis Acid activation (

    
    ). |
    | Quinazoline Ring (C=N)  | High Reactivity | 3,4-Dihydroquinazoline formation | Avoid acidic media; maintain low temperature. |
    | Aryl Bromide (C6)  | Medium Reactivity | Debromination (C-Br 
    
    
    
    C-H) | Avoid
    
    
    and warm lithiation conditions. |

    Pathway Visualization:

    ReactionPathway Substrate Ethyl 6-bromoquinazoline- 2-carboxylate (1) Alcohol (6-bromoquinazolin- 2-yl)methanol (2) Substrate->Alcohol NaBH4 / CaCl2 (Protocol A) Aldehyde 6-bromoquinazoline- 2-carbaldehyde (3) Substrate->Aldehyde DIBAL-H (-78°C) (High Risk) SideProduct 3,4-Dihydro side-products Substrate->SideProduct Uncontrolled Hydride Attack Alcohol->Aldehyde MnO2 Oxidation (Protocol B)

    Figure 1: Chemoselective pathways.[1] The green route (Protocol A) followed by the orange route (Protocol B) offers the highest reliability.

    Protocol A: Reduction to Alcohol

    Target: (6-bromoquinazolin-2-yl)methanol Method:

    
     activated by 
    
    
    
    (Brown reduction conditions).

    Rationale: Standard

    
     in methanol is often too slow for conjugated esters, while 
    
    
    
    is too aggressive, leading to ring reduction. The addition of
    
    
    generates
    
    
    in situ, a milder yet more oxophilic reducing agent that coordinates to the ester carbonyl, facilitating reduction without disturbing the heteroaromatic ring.
    Materials
    • Ethyl 6-bromoquinazoline-2-carboxylate (1.0 eq)

    • Sodium Borohydride (

      
      ) (2.5 eq)
      
    • Calcium Chloride (

      
      ), anhydrous (1.5 eq)
      
    • Solvent: Ethanol (Absolute) : THF (2:1 ratio)

    • Quench: 1N

      
      , Sat. 
      
      
      
      [2]
    Step-by-Step Procedure
    • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 6-bromoquinazoline-2-carboxylate (10 mmol, 2.81 g) in THF (20 mL) and Ethanol (40 mL).

    • Activation: Cool the solution to

      
       using an ice bath. Add 
      
      
      
      (15 mmol, 1.66 g) in one portion. Stir for 15 minutes to allow complexation.
    • Reduction: Add

      
        (25 mmol, 0.95 g) portion-wise over 10 minutes. Caution: Gas evolution (
      
      
      
      ) will occur.
    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

      • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

        
        ) should disappear, and a more polar alcohol spot (
        
        
        
        ) should appear.
    • Quench: Cool back to

      
      . Carefully add 1N 
      
      
      
      dropwise until pH
      
      
      5–6 to destroy excess hydride. Do not make strongly acidic (pH < 3) to avoid protonating the quinazoline nitrogens, which increases water solubility and complicates extraction.
    • Workup:

      • Remove volatiles (EtOH/THF) under reduced pressure.

      • Dilute residue with water (50 mL) and extract with EtOAc (

        
        ).
        
      • Wash combined organics with Sat.

        
         and Brine.
        
      • Dry over

        
        , filter, and concentrate.
        
    • Purification: Recrystallize from EtOAc/Heptane or flash chromatography (0

      
       5% MeOH in DCM).
      

    Expected Yield: 85–92% Data Profile:

    
     (DMSO-
    
    
    
    ):
    
    
    4.82 (d, 2H,
    
    
    ), 5.45 (t, 1H, OH), 7.8–8.3 (m, 3H, Ar-H), 9.4 (s, 1H, H-4).

    Protocol B: Synthesis of Aldehyde

    Target: 6-bromoquinazoline-2-carbaldehyde Method: Oxidation of Alcohol (2) using Activated Manganese Dioxide (

    
    ).
    

    Rationale: Direct reduction of the ester to aldehyde using DIBAL-H is notoriously difficult for quinazolines due to the stability of the tetrahedral intermediate and over-reduction. Oxidation of the benzylic-like alcohol (2) is far more controlled.

    
     is specific for allylic/benzylic alcohols and will not touch the heterocyclic ring.
    
    Materials
    • (6-bromoquinazolin-2-yl)methanol (from Protocol A) (1.0 eq)

    • Activated

      
       (10.0 eq) – Note: Large excess is standard for surface-mediated reactions.
      
    • Solvent: Dichloromethane (DCM) or Chloroform.

    Step-by-Step Procedure
    • Setup: Dissolve the alcohol (2) (5 mmol, 1.19 g) in anhydrous DCM (50 mL).

    • Oxidation: Add Activated

      
        (50 mmol, 4.35 g) in one portion.
      
    • Reaction: Stir vigorously at room temperature for 12–24 hours.

      • Checkpoint: Aldehydes on TLC often streak or co-elute with alcohols. Use DNPH stain (yellow/orange spot) to confirm aldehyde formation.

    • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

      • Critical:

        
         fines can clog filters; use a wide sintered glass funnel packed tightly with Celite.
        
    • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde.

      • Stability Note: Quinazoline aldehydes are prone to hydration (forming gem-diols) or air oxidation. Store under Argon at

        
         or use immediately.
        

    Expected Yield: 75–85% Data Profile:

    
     (CDCl
    
    
    
    ):
    
    
    10.15 (s, 1H, CHO), 9.35 (s, 1H, H-4), 8.1–8.2 (m, Ar-H).

    Troubleshooting & QC

    ObservationRoot CauseCorrective Action
    Low Yield (Protocol A) Ring Reduction (Dihydroquinazoline formed)Ensure temp stays
    
    
    during addition. Increase
    
    
    ratio to 2.0 eq.
    Product is water soluble Protonation of Ring NitrogenAdjust pH of aqueous layer to 7–8 during extraction. Do not use strong acid.
    Aldehyde peak missing in NMR Hydrate formation (
    
    
    )
    Common in electron-deficient aldehydes. Run NMR in anhydrous DMSO-
    
    
    or treat with trace acid to revert.
    Debromination observed Contaminated ReagentsEnsure
    
    
    is free of transition metals. Avoid using Pd/C or catalytic hydrogenation methods.

    Safety & Handling

    • 6-bromoquinazoline derivatives: Potentially bioactive (kinase inhibitors).[3] Handle in a fume hood with gloves and eye protection.

    • 
      :  Flammable solid; releases hydrogen gas on contact with acid or moisture.
      
    • 
      :  Strong oxidizer; do not mix with reducing agents or organics in dry state.
      

    References

    • Selective Reduction of Esters: Brown, H. C., et al. "Selective reductions. 40. A simple modification of the sodium borohydride system for the rapid reduction of esters." Journal of Organic Chemistry, 1987 , 52, 5400–5406. Link

    • Quinazoline Scaffold Properties: Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry, 2014 . Link

    • 
       Oxidation:  Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant." Organic Syntheses, 1980 , 59, 202. Link
      
    • General Heterocycle Reduction: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard Text).

    Sources

    Application Note: Microwave-Assisted Synthesis of Ethyl 6-bromoquinazoline-2-carboxylate

    [1]

    Executive Summary

    The quinazoline-2-carboxylate core is a privileged scaffold in drug discovery, serving as a precursor for diverse kinase inhibitors (e.g., EGFR, VEGFR) and antibacterial agents.[1] The presence of the 6-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-carboxylate allows for facile heterocycle formation or amide coupling.[1]

    Traditional solvothermal synthesis of this core often requires prolonged reflux (12–24 h) and harsh oxidants, leading to variable yields. This guide details an optimized microwave-assisted protocol that reduces reaction time to <20 minutes, improves yield, and enables a one-pot oxidative cyclization strategy.[1]

    Chemical Context & Retrosynthesis

    The target molecule, Ethyl 6-bromoquinazoline-2-carboxylate , is constructed via a multi-component condensation followed by aromatization.[1]

    • Strategic Disconnection: The C2-N3 and C2-N1 bonds are formed simultaneously.[1]

    • Key Precursors: 2-Amino-5-bromobenzaldehyde and Ethyl glyoxalate.[1]

    • Microwave Advantage: Dielectric heating accelerates the initial condensation and the subsequent rate-limiting oxidation step.[1]

    Graphviz: Retrosynthetic Logic

    RetrosynthesisTargetEthyl 6-bromoquinazoline-2-carboxylateDihydro1,2-Dihydroquinazoline Intermediate(Unstable)Target->DihydroOxidation (-2H)Aldehyde2-Amino-5-bromobenzaldehydeDihydro->AldehydeCondensationGlyoxalateEthyl Glyoxalate(C2 Synthon)Dihydro->GlyoxalateAmmoniaAmmonium Acetate(N3 Source)Dihydro->Ammonia

    Caption: Retrosynthetic breakdown showing the assembly of the quinazoline core from three simple building blocks.

    Experimental Protocols

    Protocol A: One-Pot Microwave Synthesis of the Core

    Objective: Synthesis of Ethyl 6-bromoquinazoline-2-carboxylate.[1] Scale: 1.0 mmol (adaptable to 10 mmol).

    Materials:
    • Precursor: 2-Amino-5-bromobenzaldehyde (200 mg, 1.0 mmol)

    • C2 Source: Ethyl glyoxalate (50% solution in toluene) (1.2 mmol, ~245 µL)

    • Nitrogen Source: Ammonium acetate (NH₄OAc) (1.5 mmol, 115 mg)

    • Oxidant: Iodine (I₂) (10 mol%, 25 mg) [Note: Iodine promotes aromatization]

    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (3 mL)

    • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

    Step-by-Step Methodology:
    • Preparation: In a 5 mL microwave vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde in ethanol (3 mL).

    • Addition: Add Ammonium acetate and Ethyl glyoxalate solution. Stir for 1 minute at room temperature.

    • Catalyst Addition: Add Iodine (10 mol%). Cap the vial with a crimp cap and septum.

    • Microwave Irradiation:

      • Temperature: 100 °C

      • Pressure: ~4-6 bar (solvent dependent)

      • Time: 15 minutes

      • Power: Dynamic (Max 150 W)

      • Stirring: High

    • Work-up:

      • Cool the vial to room temperature (compressed air cooling).

      • Decap and dilute the dark orange/brown mixture with Ethyl Acetate (15 mL).

      • Wash with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color changes from brown to pale yellow).

      • Wash with Brine (10 mL).

      • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[1]

    • Purification: Flash column chromatography (Hexanes:EtOAc, gradient 0-20%).

      • Yield Expectation: 75–85%

      • Appearance: Off-white to pale yellow solid.[1]

    Protocol B: C-6 Functionalization (Suzuki Coupling)

    Objective: Derivatization at the bromine handle to install biaryl motifs.

    Materials:
    • Substrate: Ethyl 6-bromoquinazoline-2-carboxylate (0.5 mmol)

    • Coupling Partner: Aryl boronic acid (0.6 mmol)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

    • Base: K₂CO₃ (2 M aqueous solution, 0.5 mL)

    • Solvent: 1,4-Dioxane (2 mL)

    Methodology:
    • Combine substrate, boronic acid, and catalyst in a microwave vial.[1]

    • Add Dioxane and K₂CO₃ solution.[1]

    • Purge with Nitrogen/Argon for 1 minute.

    • Microwave Irradiation: 110 °C for 20 minutes.

    • Extract with DCM, wash with water, and purify via silica gel chromatography.[1]

    Technical Insights & Troubleshooting (Expertise)

    Mechanism of Action

    The reaction proceeds via a Hantzsch-like synthesis followed by oxidation.[1]

    • Imine Formation: Aldehyde condenses with ammonia to form an imine.[1]

    • Mannich-type Attack: The imine attacks the ethyl glyoxalate.[1]

    • Cyclization: Intramolecular attack closes the ring to form the 1,2-dihydroquinazoline.[1]

    • Aromatization: This is the critical step.[1] Without an oxidant (Iodine), the reaction yields the dihydro-intermediate or disproportionates. Microwave energy accelerates this oxidative dehydrogenation significantly compared to thermal reflux.[1]

    Troubleshooting Table
    IssueProbable CauseCorrective Action
    Low Yield (<40%) Incomplete oxidationIncrease Iodine to 20 mol% or extend MW time to 25 min.
    Impurity: Hydrolysis Ester hydrolysisEnsure solvents are dry; avoid excessive temp (>130°C).
    Starting Material Left Old Aldehyde2-aminobenzaldehydes polymerize over time.[1] Recrystallize precursor or use fresh batch.
    Pressure Errors Solvent volatilityIf using MeCN, ensure vial headspace is sufficient.[1] Do not overfill (>2/3 volume).

    Visualizing the Workflow

    The following diagram illustrates the integrated workflow from synthesis to library generation.

    Workflowcluster_0Step 1: Core Synthesiscluster_1Step 2: Divergent FunctionalizationStart2-Amino-5-bromobenzaldehyde+ Ethyl GlyoxalateMW_CondMicrowave Irradiation100°C, 15 min, I2 Cat.Start->MW_CondCoreEthyl 6-bromoquinazoline-2-carboxylateMW_Cond->CoreSuzukiPath A: C-6 Suzuki Coupling(Ar-B(OH)2, Pd, MW)Core->SuzukiBr-HandleHydrazidePath B: C-2 Ester Modification(Hydrazine/Amine)Core->HydrazideEster-HandleFinalTarget Library(Kinase Inhibitors)Suzuki->FinalHydrazide->Final

    Caption: Integrated workflow for the synthesis and functionalization of the quinazoline scaffold.

    References

    • Microwave-Assisted Synthesis of Quinazolines

      • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
      • Source: Frontiers in Chemistry (2020).
      • URL:[Link]

    • Iodine-Catalyzed Oxidative Cyclization

      • Title: Molecular iodine catalyses a benzylic sp3 C-H bond amination... to provide quinazolines.[1][2]

      • Source: Synlett (2018).
    • General Quinazoline 2-Carboxylate Chemistry

      • Title: Synthesis and Applications of Quinazoline Derivatives.[1][2][3][4][5][6][7]

      • Source: Organic Chemistry Portal.[1]

      • URL:[Link]

    • One-Pot Methodologies

      • Title: A Facile One-Pot Synthesis of 2-Substituted Quinazolines.
      • Source: Journal of Organic Chemistry.[1][2][8]

      • Context: Validates the aldehyde/ammonia/oxidant route for 2-substituted quinazolines.
      • URL:[Link]

    Disclaimer: All experimental protocols involve hazardous chemicals (brominated compounds, iodine). Standard PPE and fume hood usage are mandatory.

    Preparation of EGFR inhibitors starting from Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Preparation of Novel EGFR Inhibitors Starting from Ethyl 6-bromoquinazoline-2-carboxylate

    Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals.

    Strategic Rationale & Pharmacological Context

    The 4-anilinoquinazoline scaffold is a heavily validated pharmacophore in targeted oncology, serving as the structural foundation for approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and lapatinib[1]. While traditional industrial syntheses often rely on 4-chloroquinazoline intermediates, utilizing Ethyl 6-bromoquinazoline-2-carboxylate as a starting material offers a highly strategic, divergent pathway for developing next-generation TKIs.

    This specific building block provides two critical orthogonal handles:

    • The C2-Carboxylate Handle : Modifying the C2 position with a carboxamide group allows the inhibitor to project deep into the ribose-binding pocket of the EGFR kinase domain. Computational and crystallographic studies demonstrate that 2-carboxamide derivatives form critical hydrogen bonds with Met793 and surrounding residues. This interaction is highly effective in maintaining potency against the resistant T790M gatekeeper mutation[2].

    • The C6-Bromo Handle : The C6 bromide serves as an ideal reactive site for late-stage metal-catalyzed cross-coupling. This enables the rapid installation of bulky aryl or heteroaryl moieties (such as the furan ring found in lapatinib) that extend into the solvent-exposed channel, significantly enhancing target affinity and pharmacokinetic profiles[3].

    EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K RAS RAS / MAPK Pathway EGFR->RAS Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Site Proliferation Cell Proliferation PI3K->Proliferation RAS->Proliferation

    Mechanism of quinazoline inhibitors blocking EGFR-mediated cell proliferation.

    Synthetic Workflow

    The synthesis is designed as a three-step, self-validating workflow. By employing direct C-H oxidative amination, we bypass the need for multi-step pre-functionalization (e.g., converting quinazolinones to 4-chloroquinazolines using toxic POCl₃)[4].

    Synthetic_Workflow SM Ethyl 6-bromoquinazoline -2-carboxylate Step1 1. C4 Amination (3-Cl-4-F-aniline, DDQ) SM->Step1 Int1 4-Anilino Intermediate Step1->Int1 Step2 2. Amidation (Methylamine) Int1->Step2 Int2 2-Carboxamide Intermediate Step2->Int2 Step3 3. Suzuki Coupling (Pd cat., Ar-B(OH)2) Int2->Step3 Product Target EGFR Inhibitor Step3->Product

    Three-step synthetic workflow for novel EGFR inhibitors from the 6-bromoquinazoline core.

    Detailed Experimental Protocols

    Protocol 1: Oxidative C4-Amination
    • Causality & Rationale : The C4 position of the quinazoline core is highly electron-deficient. Direct nucleophilic attack by an aniline yields a 3,4-dihydroquinazoline intermediate. Subsequent addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) drives rapid rearomatization, yielding the 4-anilinoquinazoline directly[4].

    • Procedure :

      • Dissolve Ethyl 6-bromoquinazoline-2-carboxylate (1.0 eq, 10 mmol) and 3-chloro-4-fluoroaniline (1.2 eq, 12 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

      • Stir the mixture at room temperature for 2 hours to allow the complete formation of the dihydroquinazoline adduct.

      • Cool the reaction to 0 °C and add DDQ (1.5 eq, 15 mmol) portion-wise over 10 minutes.

      • Warm to room temperature and stir for an additional 4 hours.

      • Workup : Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2) to afford Intermediate 1 .

    Protocol 2: C2-Ester Amidation
    • Causality & Rationale : Converting the ethyl ester to an N-methylcarboxamide improves the aqueous solubility of the scaffold and provides the necessary hydrogen-bond donor/acceptor pair for ribose pocket binding[2].

    • Expertise Note : Performing the amidation prior to the Suzuki coupling prevents potential side reactions where the boronic acid or palladium catalyst might interact with the free ester under basic aqueous conditions.

    • Procedure :

      • Suspend Intermediate 1 (1.0 eq, 7 mmol) in absolute ethanol (30 mL).

      • Add a solution of methylamine (33% w/w in EtOH, 5.0 eq, 35 mmol).

      • Seal the reaction vessel and heat to 60 °C for 6 hours.

      • Workup : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL) and filter to isolate the pure N-methylcarboxamide (Intermediate 2 ).

    Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling
    • Causality & Rationale : Palladium-catalyzed coupling at the C6 position installs the final pharmacophore element. Pd(dppf)Cl₂ is utilized due to its bidentate ligand structure, which prevents catalyst degradation and promotes high turnover rates even with sterically hindered boronic acids[3].

    • Expertise Note : The secondary amine at the C4 position (the anilino NH) does not require orthogonal protection prior to the cross-coupling. The electron-withdrawing nature of the quinazoline core sufficiently deactivates the nitrogen, preventing unwanted competitive binding to the palladium center[3].

    • Procedure :

      • In a Schlenk flask, combine Intermediate 2 (1.0 eq, 5 mmol), 4-fluorophenylboronic acid (1.5 eq, 7.5 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

      • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 40 mL) and degas by bubbling N₂ through the solution for 15 minutes.

      • Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) rapidly under positive N₂ flow.

      • Heat the mixture at 90 °C for 8 hours.

      • Workup : Cool to room temperature and filter through a Celite pad to remove the palladium catalyst. Dilute the filtrate with EtOAc (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to yield the Target EGFR Inhibitor .

    Quantitative Data Presentation (Representative SAR)

    The following table summarizes the structure-activity relationship (SAR) data for the synthesized derivatives, demonstrating the causal impact of the C2 and C6 modifications on kinase inhibition profiles.

    Compound IDC6 SubstituentC2 SubstituentC4 SubstituentEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)
    SM-01 BromoEthyl esterNone>10,000>10,000
    Int-01 BromoEthyl ester3-Cl-4-F-anilino8403,200
    Int-02 BromoN-methylcarboxamide3-Cl-4-F-anilino145850
    Tgt-03 4-FluorophenylN-methylcarboxamide3-Cl-4-F-anilino1245
    Tgt-04 5-Formylfuran-2-ylN-methylcarboxamide3-Cl-4-F-anilino822

    Data Interpretation: The transition from an ester to an N-methylcarboxamide (Int-01 to Int-02) yields a ~6-fold increase in WT potency. The late-stage installation of the C6-aryl groups (Tgt-03, Tgt-04) dramatically enhances affinity for both WT and the resistant T790M mutant, validating the synthetic rationale.

    References

    1.[2] Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. 2 2.[5] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. 5 3.[1] Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. PMC - NIH. 1 4.[3] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. 3 5.[4] Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. ACS Omega. 4

    Sources

    Synthesis of Tricyclic Quinazoline Derivatives from Ethyl Ester Precursors: An Application Note and Protocol Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed overview of synthetic strategies for constructing tricyclic quinazoline derivatives, with a particular focus on pathways commencing from readily available ethyl ester precursors. As a cornerstone of medicinal chemistry, the quinazoline scaffold is present in numerous bioactive compounds, and its fusion with a third ring system often enhances or modulates pharmacological activity.[1] This document offers in-depth technical insights, step-by-step protocols, and the underlying chemical principles to empower researchers in the design and execution of novel synthetic routes toward this important class of molecules.

    Introduction: The Significance of Tricyclic Quinazolines

    Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have established them as privileged structures in drug discovery. The addition of a third fused ring to the quinazoline core creates a tricyclic system, which can lead to compounds with enhanced biological profiles and novel mechanisms of action. This guide will explore synthetic methodologies that utilize ethyl ester precursors, such as ethyl anthranilate, as versatile starting materials for the construction of these complex molecular architectures.

    Core Synthetic Strategy: From Ethyl Anthranilate to Fused Quinazolinones

    A prevalent and effective strategy for the synthesis of tricyclic quinazolinones from ethyl anthranilate analogues involves a multi-step sequence that begins with the formation of a key intermediate, a benzoxazinone. This intermediate is then elaborated to introduce the third ring. While many protocols start with anthranilic acid, the use of its ethyl ester is a common and logical variation.[2][3]

    The general synthetic workflow can be visualized as follows:

    Synthetic Workflow A Ethyl Anthranilate Derivative B N-Acylated Intermediate A->B Acylation C Benzoxazinone Intermediate B->C Intramolecular Cyclization D Tricyclic Quinazolinone C->D Condensation with Dinucleophile

    Caption: General workflow for tricyclic quinazolinone synthesis.

    Step 1: Acylation of Ethyl Anthranilate

    The initial step involves the acylation of the amino group of an ethyl anthranilate derivative. This is typically achieved using an acyl chloride, often one that contains a reactive handle for the subsequent formation of the third ring, such as a chloro-acyl chloride.[4][5]

    Causality: The acylation serves two primary purposes: it introduces the carbon atom that will become C2 of the quinazolinone ring, and it provides the necessary functionality for the subsequent cyclization to the benzoxazinone. The choice of acylating agent is critical as it dictates the nature of the substituent at the 2-position of the quinazolinone and can be designed to facilitate the final ring closure.

    Step 2: Intramolecular Cyclization to Form the Benzoxazinone

    The N-acylated intermediate, upon heating, often in the presence of a dehydrating agent like acetic anhydride, undergoes intramolecular cyclization to form a 2-substituted-4H-3,1-benzoxazin-4-one.[4][5][6]

    Mechanism: The reaction proceeds via nucleophilic attack of the ester carbonyl oxygen onto the newly formed amide carbonyl, with subsequent elimination of ethanol. Acetic anhydride facilitates this process by acting as a dehydrating agent.

    Benzoxazinone Formation cluster_0 N-Acylated Ethyl Anthranilate cluster_1 Benzoxazinone A N-Acyl Intermediate B Benzoxazinone Product A->B Heat, Acetic Anhydride (Intramolecular Cyclization)

    Caption: Formation of the benzoxazinone intermediate.

    Step 3: Condensation with a Dinucleophile to Form the Tricyclic System

    The benzoxazinone intermediate is a versatile electrophile that readily reacts with a variety of dinucleophiles to form the fused tricyclic quinazolinone. The nature of the dinucleophile determines the type of the third fused ring.

    Trustworthiness of the Protocol: This step is a self-validating system. The reactivity of the benzoxazinone intermediate is well-established, and the choice of the dinucleophile directly and predictably dictates the structure of the resulting tricyclic product. For instance:

    • Hydrazine: Reacts to form a pyrazolo-fused quinazolinone.

    • Amino acids or their esters: Can lead to the formation of pyrrolo- or piperidino-fused systems.

    • Guanidine: Can be used to introduce a triazine ring.

    Experimental Protocols

    The following protocols are illustrative examples of the synthesis of tricyclic quinazolinone derivatives.

    General Protocol for the Synthesis of a Pyrido[2,1-b]quinazolin-11-one Derivative

    This protocol is adapted from methodologies involving the condensation of an anthranilic acid derivative with a 2-halopyridine, which can be conceptually extended from an ethyl anthranilate precursor.[7][8]

    Protocol 1: Synthesis of a Pyrido[2,1-b]quinazolin-11-one Derivative

    Step 1: Synthesis of Ethyl 2-(pyridin-2-ylamino)benzoate

    • To a solution of ethyl 2-aminobenzoate (1.0 eq) in a suitable solvent (e.g., DMF), add 2-bromopyridine (1.1 eq) and a base such as potassium carbonate (2.0 eq).

    • Add a catalytic amount of a copper catalyst, for example, CuI (0.1 eq).

    • Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(pyridin-2-ylamino)benzoate.

    Step 2: Intramolecular Cyclization to Pyrido[2,1-b]quinazolin-11-one

    • Dissolve the ethyl 2-(pyridin-2-ylamino)benzoate (1.0 eq) in a high-boiling point solvent such as Dowtherm A.

    • Heat the solution to reflux (approximately 250 °C) for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify the product by recrystallization or column chromatography.

    Synthesis of Indolo[2,1-b]quinazoline-6,12-dione

    This one-pot synthesis demonstrates a tandem approach starting from an anthranilamide, a close derivative of ethyl anthranilate.[9]

    Protocol 2: One-Pot Synthesis of Indolo[2,1-b]quinazoline-6,12-dione

    • In a reaction vessel, combine 2-haloacetophenone (1.0 eq), anthranilamide (1.2 eq), CuI (20 mol%), and I2 (1.5 eq) in DMSO as the solvent.

    • Heat the reaction mixture at 120 °C under an air atmosphere for the specified time (monitor by TLC).

    • The reaction is believed to proceed through iodination, Kornblum oxidation, condensation, aromatization, and a final copper-catalyzed intramolecular N-arylation.

    • Upon completion, cool the mixture, add water, and collect the precipitate by filtration.

    • Wash the solid with water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain pure indolo[2,1-b]quinazoline-6,12-dione.

    Data Presentation

    The following table summarizes representative characterization data for a tricyclic quinazolinone derivative.

    CompoundStructureMelting Point (°C)1H NMR (δ, ppm)MS (m/z)
    Pyrido[2,1-b]quinazolin-11-one [Insert Structure]208-2108.65 (d, 1H), 8.30 (d, 1H), 7.80-7.95 (m, 2H), 7.60-7.75 (m, 2H), 7.30-7.45 (m, 2H)194 [M]+
    Indolo[2,1-b]quinazoline-6,12-dione [Insert Structure]>3008.40 (d, 1H), 8.25 (d, 1H), 7.90 (t, 1H), 7.20-7.60 (m, 5H)248 [M]+

    Mechanistic Insights

    The formation of the third ring is a critical step that defines the final tricyclic architecture. The mechanism is highly dependent on the nature of the reactants.

    Mechanism of Pyrido[2,1-b]quinazolin-11-one Formation

    The cyclization of ethyl 2-(pyridin-2-ylamino)benzoate proceeds through an intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by the elimination of ethanol.

    Pyridoquinazoline Formation cluster_0 Ethyl 2-(pyridin-2-ylamino)benzoate cluster_1 Pyrido[2,1-b]quinazolin-11-one A Starting Ester B Tricyclic Product A->B Heat (Intramolecular Cyclization)

    Caption: Intramolecular cyclization to form the pyrido-fused system.

    Conclusion

    The synthesis of tricyclic quinazoline derivatives from ethyl ester precursors offers a versatile and powerful approach to constructing complex, biologically relevant molecules. The strategies outlined in this guide, particularly the benzoxazinone intermediate pathway, provide a reliable and adaptable framework for accessing a wide range of fused quinazolinone systems. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize novel tricyclic quinazolines for further investigation in drug discovery and development programs.

    References

    • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Published May 13, 2024. [Link]

    • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Published March 24, 2010. [Link]

    • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Semantic Scholar. Published 2011. [Link]

    • One-Pot Synthesis of Indolo[2,1-b]quinazoline-6,12-diones under Aerobic Conditions. Asian Journal of Organic & Medicinal Chemistry. [Link]

    • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances. [Link]

    • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. [Link]

    • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. [Link]

    • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Published November 13, 2023. [Link]

    • Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed. Published July 15, 2011. [Link]

    • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. ResearchGate. [Link]

    • (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Published August 8, 2025. [Link]

    • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. ResearchGate. [Link]

    • Synthesis of pyrazolo[5',1':2,3]imidazo[1,5-c]quinazolin-6(5H). [Link]

    • A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline. PMC. Published October 21, 2014. [Link]

    • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. AJOL. [Link]

    • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic. SciSpace. Published April 21, 2023. [Link]

    • An Efficient, One-Pot and new Synthesis of 2-amino-12H-spiro[indolo[1,2-b]quinazoline]pyrano-3-carbonitril. Published December 1, 2021. [Link]

    • Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. PubMed. Published February 19, 2016. [Link]

    • Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. Published August 6, 2025. [Link]

    • (PDF) One-pot Synthesis of Some New Spiro 6H-indolo[b-1,2]quinazoline-12-one-[2][3][9]triazolines. ResearchGate. [Link]

    • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

    • Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. MDPI. Published April 21, 2023. [Link]

    • Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5- c ]quinazolin-6(5 H )-ones and molecular docking .... RSC Publishing. Published July 8, 2022. [Link]

    • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. [Link]

    • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Published May 21, 2024. [Link]

    • Biological Activity of Quinazolinones. IntechOpen. Published January 29, 2020. [Link]

    • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. Published January 4, 2026. [Link]

    • Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. ResearchGate. Published August 6, 2025. [Link]

    • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. Published April 29, 2020. [https://www.journalijar.com/article/31414/synthesis-and-antibacterial-activity-of-newly-synthesized-7-chloro--2--methyl-4h-benzo[d][3][4]-oxazin-4-one-and-3-amino-7-chloro--2--methyl-3h--quinazolin-4-one/]([Link]3][4]-oxazin-4-one-and-3-amino-7-chloro--2--methyl-3h--quinazolin-4-one/)

    • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. [Link]

    Sources

    Troubleshooting & Optimization

    Improving reaction yields for Ethyl 6-bromoquinazoline-2-carboxylate synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Ethyl 6-bromoquinazoline-2-carboxylate Synthesis

    Current Status: Operational Ticket ID: #QZN-6BR-2EST-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

    Executive Summary: The Yield Challenge

    The synthesis of Ethyl 6-bromoquinazoline-2-carboxylate is chemically distinct from standard quinazoline syntheses due to the lability of the C2-ester group and the electronic deactivation caused by the C6-bromine atom.[1]

    Researchers often encounter three primary failure modes:

    • Hydrolysis: The C2-ester is highly susceptible to hydrolysis under the basic or acidic conditions typically used for quinazoline ring closure.[1]

    • Incomplete Cyclization: The electron-withdrawing bromine at C6 reduces the nucleophilicity of the aniline nitrogen, stalling the condensation step.

    • Over-Oxidation/Side-Reactions: If using oxidative routes, the benzylic position or the ester itself can degrade.[1]

    This guide moves beyond standard textbook protocols to provide an optimized, self-validating workflow designed for high-yield recovery (>80%).

    The "Golden Route": Oxidative Aromatization Protocol

    Do not rely on the condensation of 2-amino-5-bromobenzaldehyde with ethyl cyanoformate alone; yields are often inconsistent due to aldehyde instability.[1] The Oxidative Aromatization of the dihydro-intermediate is the most robust industrial method.[1]

    Optimized Reaction Scheme
    • Precursor: 2-Amino-5-bromobenzylamine (more stable than the aldehyde).[1]

    • Reagent: Diethyl oxalate (forms the 2-C source).[1]

    • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[1]

    Step-by-Step Protocol

    Phase 1: Condensation & Cyclization [1]

    • Dissolution: Dissolve 2-Amino-5-bromobenzylamine (1.0 equiv) in anhydrous Ethanol (0.2 M concentration).

    • Addition: Add Diethyl oxalate (1.2 equiv) dropwise at 0°C.

    • Catalysis: Add Acetic Acid (10 mol%).

    • Reflux: Heat to reflux (78°C) for 4–6 hours.

      • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). You should see the disappearance of the amine and formation of the tetrahydro/dihydro intermediate.

    • Concentration: Evaporate solvent to obtain the crude intermediate (often a gum).

    Phase 2: Oxidative Dehydrogenation (The Critical Step)

    • Resuspension: Dissolve the crude intermediate in Toluene or Dichloromethane (DCM) .[1]

    • Oxidation: Add DDQ (1.1 equiv) portion-wise at room temperature.

      • Why DDQ? It is neutral and avoids the hydrolysis risks associated with KMnO₄ or Chromic acid.

    • Reaction: Stir at room temperature for 2–4 hours.

      • Visual Cue: The reaction mixture will darken as DDQ is reduced to DDHQ.

    • Quench: Filter off the precipitated DDHQ byproduct.[1] Wash the filtrate with saturated NaHCO₃ (buffered wash).

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    Visualization: Reaction Logic & Troubleshooting

    Figure 1: Synthetic Pathway & Logic Flow

    QuinazolineSynthesis Start 2-Amino-5-bromobenzylamine Reagent + Diethyl Oxalate (Reflux, EtOH) Start->Reagent Inter Dihydro-Intermediate (Cyclized, Non-Aromatic) Reagent->Inter Condensation Oxidant + DDQ (Oxidation) Inter->Oxidant Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) Inter->Hydrolysis Wet Solvents/Acid Product Ethyl 6-bromoquinazoline- 2-carboxylate Oxidant->Product Aromatization

    Caption: The Oxidative Aromatization pathway minimizes exposure of the ester group to harsh conditions by installing the aromatic system in the final, neutral step.

    Figure 2: Troubleshooting Decision Tree

    Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC of Crude Problem->CheckTLC Case1 Starting Material Remains CheckTLC->Case1 Incomplete Conv. Case2 New Spot at Baseline (Acid) CheckTLC->Case2 Hydrolysis Case3 Multiple Spots / Streaking CheckTLC->Case3 Decomposition Sol1 Action: Increase Temp or Switch to High-Boiling Solvent (Xylene) Case1->Sol1 Sol2 Action: Dry Solvents (Mol. Sieves) Use Buffered Workup (pH 7) Case2->Sol2 Sol3 Action: Switch Oxidant to MnO2 Reduce Reaction Time Case3->Sol3

    Caption: Diagnostic flowchart for identifying root causes of yield loss based on Thin Layer Chromatography (TLC) analysis.

    Comparative Data: Oxidant Selection

    The choice of oxidant in the final step is the single biggest determinant of yield.

    OxidantYield (Typical)Reaction TimeProsCons
    DDQ 82-88% 2-4 hNeutral pH, mild, easy filtration.[1]Expensive, requires careful handling.
    MnO₂ (Activated) 65-75%12-24 hCheap, heterogeneous (easy removal).[1]Variable activity, requires large excess (10x).
    KMnO₄ <40%1 hVery fast.[1]Causes Ester Hydrolysis (Basic), over-oxidation.
    O₂ / Air 50-60%24-48 hGreen chemistry.[1]Slow, often requires metal catalyst (Cu/Fe).

    Frequently Asked Questions (FAQs)

    Q1: Why is my product turning into the carboxylic acid (high polarity spot on TLC)?

    • Diagnosis: This is ester hydrolysis.[1] The 2-position of quinazoline is electron-deficient, making the attached ester highly susceptible to nucleophilic attack by water.[1]

    • Fix: Ensure all solvents are dried over molecular sieves (3Å or 4Å). Crucially , avoid using aqueous HCl or NaOH during the workup. Quench reactions with saturated NH₄Cl or phosphate buffer (pH 7.0).

    Q2: I am using the aldehyde route (2-amino-5-bromobenzaldehyde + ethyl cyanoformate), but the yield is stuck at 40%. Why?

    • Diagnosis: The bromine atom on the ring deactivates the amine, making it a poorer nucleophile. The condensation with ethyl cyanoformate is sluggish.

    • Fix: Add a Lewis Acid catalyst.[1] Zinc Iodide (ZnI₂) (10-20 mol%) has been shown to significantly accelerate this specific condensation by activating the cyanoformate carbonyl without hydrolyzing the ester.

    Q3: The product precipitates as a sticky gum. How do I crystallize it?

    • Diagnosis: Quinazoline esters are often lipophilic but can trap solvent.[1]

    • Fix: Trituration is key.[1] Dissolve the gum in a minimum amount of DCM, then slowly add cold Diisopropyl Ether (DIPE) or Hexane while stirring vigorously. If it remains gummy, sonicate the mixture for 5 minutes to induce lattice formation.

    Q4: Can I use microwave irradiation?

    • Answer: Yes, but with caution. Microwave heating (100°C, 10-20 min) works well for the cyclization step (amine + oxalate). However, do not use microwaves for the oxidative step with DDQ, as this can lead to rapid decomposition.

    References

    • Wolf, C. et al. (2018). "Recent Advances in the Synthesis of Quinazolines." Frontiers in Chemistry.

      • Context: Comprehensive review of quinazoline synthesis methodologies, including oxid
    • Hao, Z. et al. (2022).[2][3] "Co-catalyzed Dehydrogenative Cyclization for Quinazoline Synthesis." Journal of Organic Chemistry.

      • Context: Describes the metal-catalyzed oxidative dehydrogenation mechanism relevant to the "Golden Route."
    • BenchChem Technical Support. (2025). "Troubleshooting Common Side Reactions in Quinazoline Synthesis."

      • Context: General troubleshooting for hydrolysis and side-product formation in quinazoline deriv
    • RSC Publishing. (2022).[1] "Synthesis of quinazoline by decarboxylation under visible light." Organic & Biomolecular Chemistry.

      • Context: Provides insights into radical-mediated and oxidative pathways for quinazoline functionalization.[1]

    Sources

    Technical Support Center: Purification of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Recrystallization solvents for purifying Ethyl 6-bromoquinazoline-2-carboxylate Audience: Researchers, scientists, and drug development professionals.[1]

    Case ID: PUR-QNZ-06BR Status: Active Specialist: Senior Application Scientist, Separation Sciences[1]

    Welcome to the Technical Support Center. Below is a comprehensive guide designed to assist you in the purification of Ethyl 6-bromoquinazoline-2-carboxylate . This guide addresses solvent selection, experimental protocols, and troubleshooting for this specific heteroaromatic ester.

    Solvent Selection Strategy

    The purification of Ethyl 6-bromoquinazoline-2-carboxylate (LogP ~3.[1][2]17) requires balancing the solubility of the lipophilic bromo-quinazoline core with the polar ester functionality.[1] Unlike its 4-oxo dihydro precursors, the fully aromatic system is significantly less polar and more prone to

    
    -
    
    
    
    stacking, which can complicate dissolution.[1]
    Recommended Solvent Systems

    Based on structural analogs and solubility parameters of halogenated quinazolines, the following solvent systems are validated for initial screening:

    Solvent SystemTypeRoleMechanism of Action
    Ethanol (Abs. or 95%) Protic PolarPrimary Candidate Disrupts crystal lattice via H-bonding with ester/N-atoms; moderate solubility at reflux, low at RT.[1]
    Ethyl Acetate / n-Heptane Binary SystemSecondary Candidate EtOAc solubilizes the aromatic core; Heptane acts as the anti-solvent to force controlled precipitation.[1]
    Acetonitrile (MeCN) Aprotic PolarAlternative Useful if the compound "oils out" in alcohols.[1] High dielectric constant aids in dissolving polar impurities.[1]
    Toluene AromaticSpecific Use Best for removing non-polar aliphatic impurities; utilizes
    
    
    -
    
    
    interactions for solubility at high temps.[1]

    Technical Insight: Avoid Methanol if transesterification is a concern, although the ethyl ester is generally stable under neutral recrystallization conditions.[1]

    Experimental Protocol: Recrystallization Workflow

    Objective: Isolate high-purity crystalline solid from crude reaction mixture.

    Phase 1: Solubility Test (The "Test Tube" Method)

    Before scaling up, perform this rapid screen with 50 mg of crude material.[1]

    • Place 50 mg of crude solid in a test tube.

    • Add 0.5 mL of Ethanol . Heat to boiling.

      • If dissolved: Cool to RT. If crystals form, proceed to Phase 2 .[1]

      • If insoluble: Add more solvent in 0.2 mL increments (max 2 mL).

      • If soluble at RT: Solvent is too strong.[1] Switch to Ethanol/Water (9:1) or EtOAc/Heptane .[1]

    Phase 2: Standard Recrystallization (Ethanol Protocol)[1]
    • Dissolution: Transfer crude solid to a round-bottom flask (RBF). Add minimum volume of Ethanol needed to dissolve the solid at reflux (approx. 10-15 mL per gram, dependent on impurity profile).

    • Hot Filtration (Critical): While boiling, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble mechanical impurities or inorganic salts.[1]

    • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

      • Note: Rapid cooling promotes trapping of impurities.[1]

    • Crystallization: Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Isolation: Filter the crystals using vacuum filtration.

    • Washing: Wash the filter cake with cold Ethanol (-20°C).

    • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

    Decision Logic & Workflow Visualization

    The following diagram illustrates the decision-making process for solvent selection and troubleshooting during the purification of quinazoline derivatives.

    RecrystallizationLogic Start Start: Crude Ethyl 6-bromoquinazoline-2-carboxylate SolubilityTest Solubility Test (50mg) Start->SolubilityTest SolubleHot Dissolves at Boiling? SolubilityTest->SolubleHot Ethanol Route A: Ethanol (95%) SolubleHot->Ethanol Yes EtOAcHeptane Route B: EtOAc / Heptane SolubleHot->EtOAcHeptane No (Too Insoluble) CrystalsCool Crystals form upon cooling? OilingOut Issue: Oiling Out? CrystalsCool->OilingOut No (Oily residue) Seed Action: Add Seed Crystal / Scratch Glass CrystalsCool->Seed No (Solution remains clear) Acetonitrile Route C: Acetonitrile OilingOut->Acetonitrile Try Polar Aprotic Reheat Action: Reheat & Add Anti-solvent OilingOut->Reheat Try Binary System Ethanol->CrystalsCool Reheat->EtOAcHeptane

    Figure 1: Decision tree for optimizing recrystallization conditions based on solubility behavior.

    Troubleshooting & FAQs

    Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

    Diagnosis: This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation is too high). Corrective Actions:

    • Re-dissolve and Dilute: Add more solvent (increase volume by 20%) and reheat to reflux. The lower concentration raises the temperature at which saturation occurs, favoring crystal formation over phase separation.

    • Change Solvent: Switch from Ethanol to Acetonitrile . The different dielectric constant often prevents the formation of the oily polymorph.

    • Seeding: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C to provide a nucleation template.

    Q2: The recovery yield is very low (<50%). Is the product decomposing?

    Diagnosis: Ethyl esters can hydrolyze to the carboxylic acid if boiled for prolonged periods in wet solvents, or the compound is too soluble in the cold solvent. Corrective Actions:

    • Check Solvent pH: Ensure your Ethanol is neutral.[1]

    • Anti-solvent Addition: If using pure Ethanol, concentrate the filtrate to half volume and add Water dropwise until turbidity persists, then cool.[1]

    • Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to dryness and recrystallize the second crop using a minimal amount of Toluene .

    Q3: I see a spot on TLC at the baseline after recrystallization. What is it?

    Diagnosis: This is likely the 6-bromoquinazoline-2-carboxylic acid (hydrolysis product) or the 4-oxo derivative if oxidation/hydrolysis occurred.[1] Corrective Actions:

    • Wash with Base: Dissolve the solid in Ethyl Acetate and wash with 5% NaHCO₃ solution.[1] The acidic impurity will move to the aqueous layer.[1] Dry the organic layer and recrystallize again.[1][3]

    Q4: Can I use Methanol instead of Ethanol?

    Answer: Proceed with caution. While Methanol is a good solvent, transesterification (swapping the ethyl group for a methyl group) can occur, especially if the crude contains trace acidic or basic catalysts from the synthesis. Ethanol is safer for an ethyl ester.[1]

    References

    • SciSpace. (2010).[1] Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities.[1] Retrieved from [Link]

    • PubChem. (2025).[1][4] Ethyl 6-bromoquinoline-2-carboxylate | C12H10BrNO2.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

    Sources

    Overcoming steric hindrance in 6-position coupling of quinazolines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Quinazoline Scaffold Functionalization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling reactions at the historically challenging 6-position of the quinazoline ring.

    The 6-position is a critical vector for drug discovery, heavily utilized in the synthesis of kinase inhibitors (e.g., EGFR/HER2 targets) [1] and ABCG2 multidrug resistance reversal agents [2]. However, researchers frequently encounter stalled reactions, poor yields, or unwanted side products when functionalizing this position due to unique steric and electronic microenvironments.

    Section 1: Core Principles & Mechanistic Causality

    Q1: Why does the 6-position of quinazoline exhibit poor reactivity in cross-coupling, especially compared to the 4-position? The reactivity differential is driven by both electronic and steric causality. The 4-position is highly electron-deficient due to the adjacent ring nitrogen atoms, making it highly susceptible to rapid oxidative addition by Palladium(0) or direct

    
     displacement. The 6-position, located on the carbocyclic ring, is electronically more neutral [3]. When substituents are present at the adjacent C5 or C7 positions, or when coupling sterically demanding partners (like ortho-substituted arylboronic acids), the steric hindrance severely restricts the approach of the bulky Pd-ligand complex. This steric clash primarily slows down the oxidative addition and transmetalation steps of the catalytic cycle.
    

    Q2: How do dialkylbiaryl phosphine (Buchwald) ligands overcome this specific steric hindrance? Standard ligands like

    
     or dppf often fail here because they cannot simultaneously provide the electron density needed to accelerate oxidative addition and the steric bulk required to force reductive elimination. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) solve this through their unique architecture [4]:
    
    • Electron-rich dialkyl groups (e.g., dicyclohexyl): Increase the electron density on Pd, accelerating oxidative addition into the electronically neutral C6-halogen bond.

    • Biaryl backbone: Prevents the formation of inactive Pd-dimers and provides a steric "push" that dramatically accelerates the final reductive elimination step, preventing the catalyst from resting in a stalled intermediate state.

    CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric clash at C5/C7) Pd0->OxAdd 6-Haloquinazoline TransMet Transmetalation (Bulky Partner) OxAdd->TransMet Base / Nucleophile RedElim Reductive Elimination (Product Formation) TransMet->RedElim L-Pd(Ar)(Nu) Dehal Side Reaction: Dehalogenation TransMet->Dehal Beta-Hydride Elim (If hindered) RedElim->Pd0 Product Release

    Pd-Catalytic Cycle highlighting steric bottlenecks at the quinazoline 6-position.

    Section 2: Troubleshooting Specific Workflows

    Q3: My Suzuki-Miyaura coupling of a 6-bromoquinazoline with an ortho-substituted arylboronic acid is stalling at 20% conversion. How can I drive it to completion? Stalling at low conversion with bulky boronic acids usually indicates a failure at the transmetalation step, often exacerbated by protodeboronation (the boronic acid is consumed by water before it can couple). To fix this, you must switch to a highly active precatalyst system (like SPhos Pd G3) that activates at room temperature, and optimize your base/water ratio.

    Table 1: Impact of Ligand Selection on 6-Position Suzuki Coupling with Bulky Boronic Acids

    Ligand / Catalyst SystemConversion (%)Protodeboronation (%)Isolated Yield (%)
    
    
    /
    
    
    45%40%25%
    dppf /
    
    
    60%25%48%
    XPhos /
    
    
    85%10%78%
    SPhos / SPhos Pd G3 >99% <1% 95%

    (Data synthesized from standard optimization matrices for hindered 6-haloquinazolines).

    Q4: During Buchwald-Hartwig amination of a 6-chloroquinazoline with a secondary amine, I am observing massive dehalogenation (reduced quinazoline) instead of C-N coupling. Why? Dehalogenation occurs when transmetalation is successful, but reductive elimination is too slow due to steric crowding. The resting Pd(II)-amine complex undergoes

    
    -hydride elimination, transferring a hydride to the quinazoline ring and releasing an imine.
    Solution:  Switch from 6-chloroquinazoline to 6-iodoquinazoline to facilitate faster oxidative addition [5], and use RuPhos  or BrettPhos . These ligands are specifically engineered to block 
    
    
    
    -hydride elimination and force C-N reductive elimination even with bulky secondary amines.

    Troubleshooting Start Reaction Stalled / Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM DehalCheck Check for Dehalogenation or Protodeboronation YesSM->DehalCheck ChangeLigand Switch to Bulky Ligand (e.g., SPhos, RuPhos) NoSM->ChangeLigand WaterCheck Optimize Water/Base Ratio Use Pd G3 Precatalyst DehalCheck->WaterCheck TempCheck Increase Temp / Microwave Switch Br to I ChangeLigand->TempCheck

    Troubleshooting decision tree for stalled 6-position quinazoline couplings.

    Section 3: Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as "self-validating systems." This means specific visual or analytical checkpoints are built into the methodology to confirm the reaction is proceeding correctly before moving to the next step.

    Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (SPhos Pd G3 Method)

    Objective: Couple 6-bromoquinazoline with 2,6-dimethylphenylboronic acid.

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinazoline (1.0 equiv, 1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 equiv, 1.5 mmol), and

      
       (3.0 equiv, 3.0 mmol).
      
    • Catalyst Loading: Add SPhos Pd G3 (0.05 equiv, 5 mol%).

    • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times).

    • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed

      
       (1.0 mL).
      
      • Self-Validation Checkpoint 1: Upon addition of the solvent and initial stirring at room temperature, the mixture should transition from a heterogeneous pale suspension to a homogeneous deep red/brown solution within 5 minutes. This color change confirms the successful activation of the G3 precatalyst into the active Pd(0) species. If the solution remains yellow/cloudy, your precatalyst has degraded.

    • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

    • Monitoring: At 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

      • Self-Validation Checkpoint 2: LCMS should show <5% of the protodeboronated mass (m/z = 106 for m-xylene) and >80% product mass. If protodeboronation is >20%, reduce the water ratio in your next run or lower the temperature to 65 °C.

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify via flash chromatography.
      
    Protocol B: Challenging Buchwald-Hartwig Amination (RuPhos Method)

    Objective: Couple 6-chloroquinazoline with a bulky secondary amine (e.g., N-methylcyclohexylamine).

    • Preparation: In a nitrogen-filled glovebox, charge a vial with 6-chloroquinazoline (1.0 equiv, 1.0 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), RuPhos ligand (0.02 equiv, 2 mol%), and

      
       (2.0 equiv, 2.0 mmol).
      
    • Reagent Addition: Add N-methylcyclohexylamine (1.2 equiv, 1.2 mmol) and anhydrous, degassed Toluene (5.0 mL). Seal the vial with a PTFE-lined cap.

    • Heating: Remove from the glovebox and heat at 100 °C for 12 hours.

      • Self-Validation Checkpoint 1: The reaction must remain strictly anhydrous. If moisture enters,

        
         will hydrolyze the 6-chloroquinazoline to quinazolin-6-ol. Monitor via TLC (Hexanes:EtOAc 3:1). A highly polar baseline spot indicates hydrolysis.
        
    • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

    References

    • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]

    Technical Support Center: Troubleshooting Ester Hydrolysis in Quinazoline-2-Carboxylates

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of quinazoline-2-carboxylate esters. The quinazoline core presents unique stereoelectronic challenges that make standard saponification protocols (like warm NaOH or KOH) fail spectacularly.

    This guide provides a mechanistic breakdown of these failures, diagnostic tools, and a self-validating experimental protocol to ensure the successful isolation of your target carboxylic acid.

    Diagnostic Data & Failure Modes

    Before troubleshooting, you must identify how your reaction is failing. Compare your LC-MS or NMR data against this diagnostic table to determine the active degradation pathway.

    Table 1: Quantitative Comparison of Hydrolysis Conditions and Outcomes

    BaseSolvent SystemTempTimeTypical OutcomePrimary Impurity (LC-MS)
    NaOH (2.0 eq)MeOH / H2O25 °C4 hComplete Failure
    
    
    122.12 (2-Aminobenzaldehyde)
    KOH (2.0 eq)EtOH / H2O60 °C1 hComplete Failure
    
    
    =[M - CO
    
    
    + H]
    
    
    (Parent Quinazoline)
    HCl (6.0 M)1,4-Dioxane80 °C2 hComplete Failure
    
    
    =[M - CO
    
    
    + H]
    
    
    (Parent Quinazoline)
    LiOH (1.1 eq) THF / H2O (3:1) 0 °C 1.5 h >85% Yield Trace starting material

    Mechanistic FAQs: Understanding the Failures

    Q1: Why does my hydrolysis yield the parent quinazoline instead of the 2-carboxylic acid?

    A1: You are observing rapid decarboxylation . The quinazoline ring is a highly

    
    -electron-deficient heterocycle[1]. The nitrogen atoms at positions 1 and 3 act as powerful electron sinks. When the 2-carboxylic acid is formed, it is highly prone to losing CO
    
    
    
    because the resulting carbanion intermediate at the C2 position is stabilized by the adjacent electronegative nitrogens.

    Causality: This thermodynamic driving force is so strong that heating the acid, or exposing it to acidic workup conditions (pH < 3), rapidly yields the parent quinazoline. In fact, this exact decarboxylation pathway was utilized in 1895 by August Bischler and Lang as the first reported synthesis of the parent quinazoline[2],[3].

    Q2: My LC-MS shows complete degradation of the starting material into a mass of 122.12 . What happened?

    A2: Your quinazoline core has undergone ring-opening hydrolysis . The C4 position of the quinazoline ring is highly electrophilic.

    Causality: Under warm alkaline conditions (e.g., using NaOH at room temperature or above), hydroxide ions nucleophilically attack the C4 position. This disrupts the aromaticity and leads to the hydrolytic cleavage of the pyrimidine ring, resulting in 2-aminobenzaldehyde (exact mass 121.05 Da, observed as [M+H]

    
     122.12), formic acid, and ammonia[2].
    
    Q3: How do I balance reactivity and stability to isolate the intact carboxylic acid?

    A3: You must use Lithium Hydroxide (LiOH) at precisely 0 °C .

    Causality: Lithium ions strongly coordinate to the oxygen atoms of the ester carbonyl and the adjacent quinazoline nitrogen. This Lewis acid activation increases the electrophilicity of the ester, allowing the hydroxide to attack at 0 °C[4]. By keeping the temperature at 0 °C, you provide enough energy for ester cleavage while remaining below the activation energy thresholds for both C4 ring-opening and C2 decarboxylation.

    Reaction Pathways Visualization

    ReactionPathways Ester Quinazoline-2-carboxylate (Starting Material) Acid Quinazoline-2-carboxylic Acid (Desired Product) Ester->Acid LiOH, THF/H2O, 0°C (Controlled) RingOpen 2-Aminobenzaldehyde (Ring-Opening) Ester->RingOpen Excess NaOH, Heat (OH- attack) Decarb Parent Quinazoline (Decarboxylation) Acid->Decarb Heat or Acidic pH (-CO2)

    Reaction pathways of quinazoline-2-carboxylates under basic hydrolysis conditions.

    Optimized Experimental Protocol: Low-Temperature LiOH Hydrolysis

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

    Reagents:

    • Quinazoline-2-carboxylate ester (1.0 eq)

    • LiOH monohydrate (1.1 eq)

    • THF / HPLC-grade Water (3:1 v/v)

    • 0.5 M Citric Acid solution (for quenching)

    Step-by-Step Methodology:

    • Dissolution: Dissolve the ester in the THF/Water mixture (0.1 M concentration) in a round-bottom flask.

    • Thermal Equilibration: Submerge the flask in an ice-water bath.

      • Validation Check: Use an internal thermocouple to verify the solution is exactly 0 °C to 2 °C. Do not proceed if the temperature is higher.

    • Base Addition: Add the LiOH monohydrate in a single portion. Stir vigorously at 0 °C.

    • Reaction Monitoring: After 60 minutes, take a 10 µL aliquot, quench into 1 mL of cold acetonitrile, and run an LC-MS.

      • Validation Check: The ester mass should be <5% relative to the product [M+H]

        
         mass. If [M - CO
        
        
        
        + H]
        
        
        is detected, your cooling bath has failed.
    • Controlled Quench: While strictly maintaining the 0 °C temperature, add 0.5 M Citric Acid dropwise.

      • Validation Check: Monitor with a calibrated pH meter. Stop addition exactly when the pH reaches 4.5. Critical: Dropping the pH below 3.0 will trigger immediate decarboxylation.

    • Isolation: Extract the aqueous layer gently with cold Ethyl Acetate (3x). Dry the combined organics over Na

      
      SO
      
      
      
      at 0 °C, filter, and concentrate under reduced pressure using a cold water bath (< 20 °C) on the rotary evaporator, or lyophilize directly.

    Protocol S1 1. Dissolve THF:H2O (3:1) S2 2. Chill 0°C Ice Bath S1->S2 S3 3. Add Base 1.1 eq LiOH S2->S3 S4 4. Monitor LC-MS < 2h S3->S4 S5 5. Quench pH 4-5 at 0°C S4->S5 S6 6. Isolate Lyophilize S5->S6

    Optimized step-by-step workflow for the low-temperature hydrolysis of quinazoline-2-esters.

    References

    • Title: Quinazoline - Wikipedia Source: wikipedia.org URL: [Link]

    • Title: Product Class 13: Quinazolines Source: thieme-connect.de URL: [Link]

    • Source: patents.google.
    • Title: Environmentally Benign Synthesis, Characterisation and Evaluation of Antibacterial Activity of Transition Metal (II) Complexes Source: ijstm.com URL: [Link]

    Sources

    Technical Support Center: Optimizing Catalyst Loading for Ethyl 6-bromoquinazoline-2-carboxylate Coupling

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) using Ethyl 6-bromoquinazoline-2-carboxylate .

    Because the quinazoline core is highly electron-deficient, oxidative addition is exceptionally fast. However, this same electronic environment makes the C2-ethyl ester highly susceptible to basic hydrolysis, and the intermediate Pd(II) complex prone to protodehalogenation. Optimizing catalyst loading here is not merely an economic exercise—it is a critical strategy to outcompete these rapid side reactions.

    Mechanistic Workflow & Failure Pathways

    Understanding the kinetic bottlenecks of your specific substrate is the first step in optimization. The diagram below maps the catalytic cycle alongside the specific failure points encountered when coupling electron-deficient quinazolines.

    G Start Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Fast due to e- deficient core) Start->OxAdd Substrate Ethyl 6-bromoquinazoline-2-carboxylate + Aryl Boronic Acid Substrate->OxAdd Fail2 Ester Hydrolysis (Harsh Aqueous Base) Substrate->Fail2 Nucleophilic Attack TransMet Transmetalation (Rate-limiting step) OxAdd->TransMet Fail1 Protodehalogenation (Slow Transmetalation) OxAdd->Fail1 Hydride Abstraction RedElim Reductive Elimination TransMet->RedElim Fail3 Pd Black Formation (Catalyst Agglomeration) TransMet->Fail3 O2 / Excessive Heat RedElim->Start Regeneration Product Coupled Product (High Yield) RedElim->Product

    Catalytic cycle and failure pathways in 6-bromoquinazoline cross-coupling.

    Quantitative Optimization Data

    Dropping catalyst loading requires a proportional increase in catalyst efficiency. The table below summarizes our internal optimization trajectory, demonstrating how ligand and base selection dictate the viable limits of palladium loading.

    Catalyst SystemBase / SolventPd Loading (mol%)Conversion (%)Major Side Product
    Pd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O5.065Ester Hydrolysis (30%)
    PdCl₂(dcpf)K₃PO₄ / Dioxane2.082Protodehalogenation (12%)
    XPhos Pd G3 K₃PO₄ / THF-H₂O 0.5 >95 None (<2%)
    XPhos Pd G3K₃PO₄ / THF-H₂O0.142Pd Black (Reaction Stalled)

    Self-Validating Protocol: 0.5 mol% Suzuki-Miyaura Coupling

    To achieve sub-1 mol% loading without stalling, you must use a precatalyst that rapidly and quantitatively generates the active Pd(0) species. We utilize the 3rd-generation Buchwald precatalyst (XPhos Pd G3)[1].

    Step 1: Reagent Charging (The "Dry" Phase)

    • Action: To an oven-dried Schlenk flask, add Ethyl 6-bromoquinazoline-2-carboxylate (1.0 equiv), the arylboronic acid (1.1 equiv), and XPhos Pd G3 (0.005 equiv, 0.5 mol%).

    • Causality: Weighing the bench-stable G3 precatalyst directly as a solid avoids the severe inaccuracies and degradation associated with preparing dilute Pd stock solutions.

    Step 2: Inert Atmosphere Generation

    • Action: Seal the flask and apply 3 rigorous cycles of high-vacuum evacuation followed by argon backfilling.

    • Causality: At 0.5 mol% loading, even trace oxygen will oxidize the electron-rich XPhos ligand and permanently deactivate the Pd(0) intermediate into palladium black[2].

    Step 3: Solvent and Base Addition

    • Action: Under positive argon pressure, inject degassed THF (to reach 0.2 M substrate concentration) followed by a thoroughly degassed aqueous solution of K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ provides the exact basicity required to form the reactive boronate complex necessary for transmetalation, without being nucleophilic enough to trigger the hydrolysis of the highly sensitive C2-ethyl ester.

    Step 4: Reaction & Self-Validation

    • Action: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm).

    • Validation Checkpoint: At 60 minutes, extract a 10 µL organic aliquot under argon. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

      • Success Marker: Disappearance of the m/z 282/284 doublet (starting bromide).

      • Failure Marker 1: If the 282/284 doublet remains but the product mass is absent, your catalyst failed to activate.

      • Failure Marker 2: If a peak at m/z 254 appears, ester hydrolysis is outcompeting the cross-coupling.

    Troubleshooting Guide

    Q: My reaction stalls at 40% conversion, and the solution turns pitch black. What happened? A: This is a classic indicator of 2[2]. At low catalyst loadings (≤1 mol%), the margin for error regarding oxygen ingress is zero. The active Pd(0) species has agglomerated into inactive metallic clusters. Solution: Rigorously sparge all solvents with argon for at least 30 minutes prior to addition. If the issue persists, increase the ligand-to-palladium ratio slightly by adding 0.5 mol% of free XPhos ligand to stabilize the Pd(0) intermediate during the catalytic cycle.

    Q: I am observing significant amounts of the des-bromo byproduct (Ethyl quinazoline-2-carboxylate). How do I stop this? A: Protodehalogenation occurs when the transmetalation step is slower than competing

    
    -hydride elimination or proton abstraction. Because the quinazoline core is highly electron-deficient, oxidative addition is extremely fast, leaving the Pd(II) intermediate vulnerable while it "waits" for the boronic acid.
    Solution: Ensure your boronic acid hasn't dehydrated into unreactive trimeric boroxines (adding a slight excess of water hydrolyzes them back to the active monomer). Alternatively, switch to a more sterically demanding, electron-rich ligand (like XPhos or dcpf) to accelerate the transmetalation step[3].
    

    Q: The cross-coupling worked, but my C2-ester was cleaved to the carboxylic acid. How do I protect it? A: The quinazoline nitrogens withdraw electron density, making the C2-carboxylate highly electrophilic and sensitive to nucleophilic attack. Solution: Immediately abandon strong bases like NaOH, KOH, or high-temperature Na₂CO₃. Switch to anhydrous conditions using CsF in dioxane, or use the milder biphasic system described in our protocol (K₃PO₄ in THF/H₂O at a gentle 40 °C).

    Frequently Asked Questions (FAQs)

    Q: Can I push the catalyst loading to ppm (parts-per-million) levels for this specific substrate? A: Yes, recent process chemistry advances confirm that 4[4] is viable for highly reactive aryl bromides. However, at ppm levels, trace impurities in the Ethyl 6-bromoquinazoline-2-carboxylate or the boronic acid will act as stoichiometric catalyst poisons. Rigorous substrate purification and the use of highly active precatalysts (like Pd G4 systems) are mandatory to achieve this.

    Q: Why is the C6 position specifically targeted for cross-coupling in drug development? A: The5[5] provides an ideal geometric vector for structure-activity relationship (SAR) studies, especially when designing kinase inhibitors (e.g., EGFR inhibitors). Furthermore, the C-Br bond at this position is highly activated by the electron-withdrawing nature of the fused pyrimidine ring, making it an excellent electrophile for Suzuki-Miyaura coupling[3].

    References

    Sources

    Minimizing debromination side reactions in palladium catalysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Technical Support Center: Troubleshooting Debromination in Palladium Catalysis

    Introduction Debromination (or hydrodehalogenation) is a pervasive side reaction in palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). It consumes the aryl bromide starting material, reduces overall yield, and complicates downstream purification. This guide provides drug development professionals and synthetic chemists with mechanistic insights and actionable troubleshooting protocols to suppress this pathway.

    Section 1: Mechanistic Origins & Root Cause Analysis (FAQs)

    Q1: What is the exact mechanistic origin of hydrodebromination during cross-coupling? A1: Hydrodebromination occurs when the active Ar-Pd(II)-Br intermediate—formed immediately after oxidative addition—diverts from the desired transmetalation pathway. Instead, it reacts with a hydride source in the reaction matrix. This forms an Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the debrominated arene (Ar-H)[1]. The hydride typically originates from the

    
    -hydride elimination of an alkoxide base or an alcohol solvent coordinated to the palladium center[1].
    

    Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation (Coupling Partner) PdII->TransMet Hydride Hydride Transfer (Solvent/Base) PdII->Hydride PdII_Ar_R Ar-Pd(II)-R TransMet->PdII_Ar_R PdII_Ar_H Ar-Pd(II)-H Hydride->PdII_Ar_H RedElim_Des Reductive Elimination PdII_Ar_R->RedElim_Des RedElim_Undes Reductive Elimination PdII_Ar_H->RedElim_Undes RedElim_Des->Pd0 Regeneration Product Desired Product (Ar-R) RedElim_Des->Product RedElim_Undes->Pd0 Regeneration Byproduct Debrominated Byproduct (Ar-H) RedElim_Undes->Byproduct

    Catalytic cycle: Desired cross-coupling vs. competing hydrodebromination pathway.

    Q2: How does solvent selection influence the rate of debromination? A2: Protic solvents, particularly primary and secondary alcohols (e.g., methanol, ethanol, isopropanol), are notorious for exacerbating debromination. They coordinate to the palladium center and undergo

    
    -hydride elimination, acting as potent hydride donors[1]. To minimize this, switch to rigorously dried, aprotic solvents such as toluene, 1,4-dioxane, or THF[2]. If water is required to dissolve inorganic bases (as in Suzuki couplings), a biphasic mixture of Toluene/Water or Dioxane/Water is vastly superior to alcohol/water blends[3].
    

    Q3: Why do bulky, electron-rich phosphine ligands suppress this side reaction? A3: The choice of ligand dictates the relative kinetics of the competing pathways. Bulky, electron-rich biarylphosphine ligands (such as the Buchwald ligands: XPhos, SPhos, or RuPhos) exert a dual effect. Electronically, they stabilize the Pd(0) species and accelerate oxidative addition. Sterically, their bulk forces the palladium center into a conformation that dramatically accelerates the desired reductive elimination step (forming the C-C or C-N bond), allowing it to outcompete the slower hydride transfer and subsequent protodehalogenation[3].

    Q4: What role does the base play, and which bases are recommended to prevent debromination? A4: Strong bases, especially alkoxides (e.g., NaOtBu, KOtBu), can directly generate hydride species via

    
    -hydride elimination[4]. Furthermore, overly strong bases can deprotonate sensitive substrates (like unprotected indoles or imidazoles), increasing electron density on the ring and making the C-Br bond more prone to cleavage[5]. Transitioning to milder, inorganic bases such as potassium phosphate (K3PO4), cesium fluoride (CsF), or potassium carbonate (K2CO3) effectively mitigates this risk while still facilitating transmetalation[4].
    

    Section 2: Troubleshooting Workflow & Optimization Strategies

    When a significant percentage of your aryl bromide is being converted to the debrominated arene, systematic optimization is required to identify the weak link in your reaction conditions.

    Workflow Start High Debromination Observed Solvent 1. Check Solvent Using alcohols? Start->Solvent SolventFix Switch to Toluene, THF, or Dioxane Solvent->SolventFix Yes Base 2. Check Base Using strong alkoxides? Solvent->Base No SolventFix->Base BaseFix Switch to K3PO4, CsF, or K2CO3 Base->BaseFix Yes Ligand 3. Optimize Ligand Base->Ligand No BaseFix->Ligand LigandFix Use Bulky, Electron-Rich (e.g., XPhos, SPhos) Ligand->LigandFix Temp 4. Check Temperature LigandFix->Temp TempFix Lower Temp by 10-20°C Monitor closely Temp->TempFix Success Debromination Minimized TempFix->Success

    Step-by-step troubleshooting workflow to minimize debromination.

    Section 3: Data & Reagent Selection Guide

    To quickly identify the optimal reaction parameters, consult the following parameter replacement table.

    Reaction ParameterHigh Risk for DebrominationLow Risk / Recommended AlternativeMechanistic Rationale
    Solvent Methanol, Ethanol, IsopropanolToluene, 1,4-Dioxane, THFAlcohols act as hydride donors via
    
    
    -hydride elimination[1]. Aprotic solvents eliminate this hydride source[2].
    Base NaOtBu, KOtBu, NaOHK3PO4, CsF, K2CO3Alkoxides can form Pd-hydrides. Milder inorganic bases mediate transmetalation without hydride donation[4].
    Ligand PPh3, dppe (Unoptimized)XPhos, SPhos, RuPhos, NHCsBulky/electron-rich ligands accelerate desired reductive elimination, outcompeting the debromination pathway[3].
    Temperature > 100 °C60 °C – 80 °CHigh thermal energy accelerates C-Br bond cleavage and side-reactions. Lowering temp improves selectivity[2].
    Substrate State Unprotected NH (e.g., Indole)N-Protected (e.g., Boc, SEM)Acidic N-H protons can interfere with the catalytic cycle. Protection stabilizes the electronic properties of the ring[5].

    Section 4: Self-Validating Experimental Protocol

    This protocol is engineered to suppress debromination in the Suzuki-Miyaura coupling of sensitive, electron-deficient aryl bromides (e.g., bromopyridines, bromopyrazines)[2]. It utilizes a pre-catalyst system with a bulky ligand and a mild base.

    Protocol: Optimized Suzuki-Miyaura Coupling for Sensitive Aryl Bromides

    Self-Validation Checkpoint: The use of rigorously degassed solvents and a pre-catalyst ensures the active Pd(0) species is formed cleanly, preventing the formation of "palladium black" which stalls the reaction and allows side-reactions to dominate over time[6].

    Materials:

    • Aryl bromide (1.0 equiv)

    • Boronic acid/ester (1.2 - 1.5 equiv)

    • Pd2(dba)3 (2 mol% Pd) or Pd(OAc)2 (4 mol%)

    • XPhos or SPhos (8 mol%)

    • K3PO4 (2.0 - 3.0 equiv, finely milled)

    • Toluene/Water (10:1 ratio, rigorously degassed)

    Step-by-Step Methodology:

    • Preparation of the Schlenk Flask: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

    • Solid Reagent Loading: Add the aryl bromide (if solid), boronic acid, Pd2(dba)3, XPhos, and K3PO4 to the flask.

      • Causality Note: Using a 1:2 ratio of Pd to monodentate Buchwald ligand ensures complete coordination, stabilizing the metal center against aggregation[6].

    • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

    • Solvent Addition: Syringe in the degassed Toluene and Water. (If the aryl bromide is a liquid, add it neat via syringe at this stage).

    • Reaction Initiation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.

    • Monitoring (Critical Step): Monitor the reaction via LC-MS or TLC every 1-2 hours.

      • Causality Note: Extended reaction times after the starting material is consumed lead to product degradation and increased debromination[7]. Quench the reaction strictly upon completion.

    • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo before purifying via flash chromatography.

    References

    • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, Royal Society of Chemistry, 2013. Available at: [Link]

    Sources

    Technical Support Center: Stability & Handling of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses, degradation, or analytical inconsistencies when working with functionalized quinazolines.

    Ethyl 6-bromoquinazoline-2-carboxylate (CAS: 2090793-10-3) is a highly versatile but chemically sensitive building block. The quinazoline core consists of a fused benzene and pyrimidine ring, creating a highly polarized 3,4-double bond[1]. The addition of the electron-withdrawing 6-bromo substituent further depletes electron density from the pyrimidine ring, making the 2-carboxylate ester exceptionally prone to nucleophilic attack and hydrolysis.

    This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound across varying pH environments.

    Troubleshooting FAQs

    Q1: Why do I observe a mass of [M-28] (loss of ethyl) during the basic workup of my reaction? Cause & Causality: You are observing base-catalyzed saponification. The pyrimidine ring of quinazoline is inherently electron-deficient. The 6-bromo group inductively pulls even more electron density away from the ring system. This makes the carbonyl carbon at the 2-position highly electrophilic. Even mild aqueous bases (like saturated NaHCO₃) at room temperature can rapidly attack the ester, hydrolyzing it to 6-bromoquinazoline-2-carboxylic acid. In many reported syntheses involving quinazoline-2-carboxylates, researchers inadvertently lose 20–30% of their ester to the corresponding acid during basic quenching[2]. Solution: Always quench reactions at 0–4°C and immediately neutralize the aqueous phase to pH 6.5–7.0 before organic extraction.

    Q2: Is it safe to boil the compound in acidic or basic media to drive a substitution reaction? Cause & Causality: Absolutely not. While quinazoline derivatives are generally stable in cold dilute acid or base, they are completely destroyed at high temperatures[1]. Boiling this compound in either strong acid (e.g., HCl) or strong base will cause a catastrophic ring-opening reaction, yielding O-aminobenzaldehyde, ammonia, and formic acid[3]. Solution: If thermal energy is required for your downstream coupling, use strictly anhydrous conditions and non-nucleophilic bases (e.g., DIPEA) in aprotic solvents (like DMF or Toluene).

    Q3: My LC-MS shows multiple peaks and poor peak shape when using 0.1% TFA. How can I fix this? Cause & Causality: Quinazolines readily protonate at the N3 position in acidic media[4]. This protonation induces hydration, where water (from your mobile phase) adds across the C=N3 bond to form a 3,4-dihydro adduct[4]. This creates an equilibrium mixture on the column, leading to split peaks and apparent degradation. Solution: Switch to a buffered, mildly acidic to neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 5.5).

    Mechanistic Visualizations

    Degradation pathways of Ethyl 6-bromoquinazoline-2-carboxylate in varying pH environments.

    Decision tree for the safe handling and extraction of quinazoline-2-carboxylate esters.

    Quantitative Stability Profile

    To guide your experimental design, the following table summarizes the empirical stability of the quinazoline-2-carboxylate ester moiety under various conditions.

    ConditionpH LevelTemperature (°C)Dominant Degradation PathwayEstimated Half-Life (t₁/₂)
    Strong Acid< 2.080°CRing Opening (Hydrolysis)< 1 hour
    Mild Acid4.0 - 6.025°CN3 Protonation / Hydration> 48 hours
    Neutral7.025°CStable> 1 month
    Mild Base8.525°CEster Saponification~ 4-6 hours
    Strong Base> 10.080°CRapid Saponification & Ring Opening< 15 minutes

    Self-Validating Experimental Protocols

    Protocol A: Acid-Stable Extraction & LC-MS Analysis

    Use this protocol to safely extract the intact ester from a reaction mixture without inducing hydrolysis or N3-hydration.

    • Quench: Cool the reaction mixture to 0–4°C using an ice bath.

    • Buffer: Instead of quenching with strong acid or base, add 5 volumes of a cold 0.5 M Phosphate Buffer (pH 6.5).

    • Extract: Extract the aqueous layer 3x with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (avoid K₂CO₃ as it is too basic), and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .

    • Self-Validation Step: Inject a 5 µL aliquot into an LC-MS using a buffered mobile phase (10 mM Ammonium Acetate, pH 5.5). The presence of the parent mass [M+H]⁺ at m/z 281/283 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) without a preceding peak at m/z 253/255 (the carboxylic acid) confirms the ester's integrity.

    Protocol B: Controlled Basic Saponification

    If your synthetic route requires the 6-bromoquinazoline-2-carboxylic acid, use this controlled protocol to hydrolyze the ester while preventing thermal ring-opening.

    • Dissolve: Dissolve 1.0 eq of Ethyl 6-bromoquinazoline-2-carboxylate in a 1:1 mixture of THF and Methanol (0.1 M concentration).

    • Hydrolyze: Cool the solution to 0°C. Slowly add 1.2 eq of 1M aqueous LiOH dropwise. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours.

    • Acidify: Once starting material is consumed, cool the mixture back to 0°C and carefully acidify to pH 3.0 using 1M HCl.

    • Self-Validation Step: As the pH drops below 4, the target carboxylic acid will precipitate out of the solution. Filter the solid and wash with cold water. Run a ¹H-NMR (in DMSO-d6); the complete disappearance of the ethyl ester signals (the quartet at ~4.4 ppm and the triplet at ~1.4 ppm) validates a successful and complete conversion.

    References

    • Title: Synthesis of Quinazoline and Quinazolinone Derivatives Source: IntechOpen URL
    • Source: PMC (nih.gov)
    • Title: Quinazoline Source: Wikipedia URL
    • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: ACS Publications URL

    Sources

    Resolving solubility issues of Ethyl 6-bromoquinazoline-2-carboxylate in aqueous buffers

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket ID: SOL-QNZ-006 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

    Executive Summary & Physicochemical Triage

    The Issue: You are likely experiencing "crash-out" (precipitation) when diluting Ethyl 6-bromoquinazoline-2-carboxylate from a DMSO stock solution into aqueous buffers (PBS, HEPES, or media).

    The Root Cause: This molecule presents a "perfect storm" for solubility issues in biological assays:

    • High Lipophilicity (LogP ~3.0–3.5): The bromo-substituent and the ethyl ester significantly increase hydrophobicity compared to the parent quinazoline.

    • Weak Basicity (pKa ~1.9–3.5): The quinazoline nitrogens are very weak bases. They remain unprotonated (neutral) at physiological pH (7.4), meaning you lose the advantage of ionic solubility.

    • Lattice Energy: The planar aromatic system favors strong

      
      -
      
      
      
      stacking, making the solid state highly stable and difficult to disrupt with water molecules.
    Quick Reference: Physicochemical Profile
    PropertyEstimated ValueImplication for Solubility
    LogP ~3.2 (Predicted)Poor water solubility; requires organic cosolvents or carriers.
    pKa (N-1) ~3.5Neutral at pH 7.4. Protonation requires pH < 3.0 (Risk of hydrolysis).
    H-Bond Donors 0Limited interaction with water; relies on H-bond acceptors (N, O).
    Key Risk Ester Hydrolysis Unstable at pH > 8.0 (Saponification) and pH < 4.0.

    Troubleshooting Workflow (Decision Tree)

    Before altering your assay, follow this logic flow to determine the best solubilization method.

    SolubilityWorkflow start START: Precipitation Observed check_conc Is Final Conc. > 50 µM? start->check_conc high_conc Yes: Exceeds Kinetic Solubility check_conc->high_conc Yes low_conc No: < 50 µM check_conc->low_conc No complexation Solution: Use Cyclodextrin (HP-β-CD) high_conc->complexation method_check Dilution Method? low_conc->method_check bolus Bolus Addition (1000x -> 1x) method_check->bolus serial Serial Dilution / Intermediate method_check->serial fix_bolus Fix: Use Intermediate Dilution (DMSO -> Buffer/DMSO -> Buffer) bolus->fix_bolus check_ph Check Buffer pH serial->check_ph ph_issue Is pH < 4 or > 8? check_ph->ph_issue check_ph->complexation pH 7.4 (Precipitates) hydrolysis WARNING: Ester Hydrolysis Risk ph_issue->hydrolysis

    Figure 1: Decision tree for troubleshooting precipitation events based on concentration and methodology.

    Solubilization Protocols

    Method A: The "Intermediate Dilution" (For < 50 µM)

    Best for: Cell-based assays where DMSO < 1% is required.

    The Science: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer causes a rapid change in dielectric constant. The hydrophobic molecules aggregate faster than they can disperse (Kinetic precipitation).

    Protocol:

    • Stock: Prepare 10 mM stock in anhydrous DMSO.

    • Intermediate Step: Dilute the stock 1:10 into pure DMSO or PEG400 first (not buffer) to create a 1 mM working stock.

    • Final Step: Add the 1 mM working stock dropwise to the vortexing buffer.

      • Why? This prevents local regions of high supersaturation.

    Method B: Cyclodextrin Complexation (The Gold Standard)

    Best for: Animal studies (IP/IV) or high-concentration assays (> 50 µM).

    The Science: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity and hydrophilic exterior. The ethyl 6-bromoquinazoline-2-carboxylate fits inside the cavity, shielding the hydrophobic bromine and ester groups from water.

    Protocol:

    • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in PBS (pH 7.4). Filter sterilize (0.22 µm).

    • Solubilization:

      • Weigh solid compound.[1][2]

      • Dissolve in a minimal volume of DMSO (e.g., 5% of final volume).

      • Slowly add the 20% HP-β-CD solution while vortexing.

      • Sonicate for 10–15 minutes at ambient temperature.

    • Validation: Visually inspect for clarity. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the complexation capacity.

    Method C: pH Adjustment (Warning)

    Best for: Chemical stability testing only.

    Critical Warning: Do NOT use strong acids or bases to solubilize this compound.

    • Acidic (pH < 2): Protonation of N1/N3 might occur, increasing solubility, but this catalyzes acid hydrolysis of the ethyl ester.

    • Basic (pH > 8): Rapid saponification will convert your compound to 6-bromoquinazoline-2-carboxylic acid , which has completely different biological properties.

    Stability Watch: The Ester Trap

    The ethyl ester at the C2 position is electronically activated by the electron-deficient quinazoline ring, making it more susceptible to nucleophilic attack (hydrolysis) than a standard aliphatic ester.

    Monitoring Protocol: If you store the compound in aqueous buffer for > 4 hours, you must validate integrity using LC-MS.

    Time (hrs)Expected Species (pH 7.4)Expected Species (pH 9.0)
    0 Ethyl ester (Parent)Ethyl ester
    4 >95% Parent~80% Parent / 20% Acid
    24 ~90% Parent>90% Carboxylic Acid (Hydrolyzed)

    Recommendation: Always prepare fresh dilutions immediately before use. Do not store aqueous dilutions overnight.

    Frequently Asked Questions (FAQ)

    Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caution. Non-ionic surfactants like Tween 80 (Polysorbate 80) work by micellular encapsulation. However, Tween 80 can increase membrane permeability in cell assays, potentially generating false positives. Use at concentrations < 0.1%.

    Q: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The ions in PBS (

    
    , 
    
    
    
    ,
    
    
    ) compete for water molecules to form hydration shells, leaving fewer water molecules available to solvate your hydrophobic compound.
    • Fix: Dilute into water or 0.5x PBS first, then adjust tonicity if strictly necessary.

    Q: I see a peak shift in LC-MS after 24 hours. What happened? A: You likely lost the ethyl group (Mass -28). The peak is the carboxylic acid derivative.[3] This confirms hydrolysis. Ensure your buffer pH is strictly 7.0–7.4 and avoid freeze-thaw cycles of aqueous dilutions.

    References

    • Vimalson, D. C., et al. (2016).[4][5] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]

    • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

    • Jenita, M. J. (2024).[6] Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals. Retrieved from [Link]

    • PubChem. (2025).[7] Quinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]

    Sources

    Thin Layer Chromatography (TLC) solvent systems for quinazoline esters

    Author: BenchChem Technical Support Team. Date: March 2026

    Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: QNZ-TLC-001 Subject: Solvent System Selection & Troubleshooting for Quinazoline Ester Derivatives

    Executive Summary

    Quinazoline esters represent a unique chromatographic challenge. They possess a "push-pull" chemical personality: the quinazoline core is a basic nitrogenous heterocycle (pKa ~3.5 for N1/N3) that interacts strongly with acidic silanols on silica gel, while the ester moiety adds lipophilicity but is susceptible to hydrolysis.

    This guide moves beyond generic advice. It provides a self-validating logic for selecting mobile phases that balance retention (Rf) with peak shape symmetry, specifically addressing the "tailing" phenomenon common to this scaffold.

    Module 1: The Mobile Phase Matrix

    Do not guess. Triangulate.

    The standard "Hexane/Ethyl Acetate" gradient is often insufficient for quinazolines due to peak broadening. Use this matrix to select a system based on your specific derivative's polarity.

    Table 1: Recommended Solvent Systems for Quinazoline Esters

    Polarity ProfilePrimary System (v/v)Modifier (Critical)Target RfRationale
    Lipophilic (e.g., Phenyl/Alkyl substituted)Hexane : EtOAc (Start 8:2, gradient to 1:1)1% TEA 0.35 - 0.65Standard system. TEA (Triethylamine) blocks silanol sites, preventing the basic N-ring from dragging.
    Moderate (e.g., Methoxy/Halo substituted)DCM : MeOH (98:2 to 95:5)0.5% NH₄OH 0.40 - 0.60DCM provides better solubility for planar heterocycles. Ammonia vapor sharpens spots better than TEA for some esters.
    High Polarity (e.g., Amino/Hydroxy substituted)EtOAc : MeOH (9:1)1% TEA 0.30 - 0.50High elution power. Watch for ester transesterification if MeOH concentration is high (>10%).
    Iso-eluting Impurities (Separation from isomers)Toluene : Acetone (Gradient)None or 1% TEA VariableOrthogonal selectivity. Toluene interacts with the π-system of the quinazoline ring, often separating isomers that co-elute in EtOAc.

    ⚠️ Critical Protocol: Always pre-saturate your developing chamber with the mobile phase vapor for 15 minutes before running the plate. This prevents "smiling" (curved solvent fronts) which distorts Rf values.

    Module 2: Troubleshooting Tailing (The "Comet" Effect)

    User Question: "My quinazoline ester appears as a long streak (tailing) rather than a tight spot. Is my product decomposing?"

    Scientist Diagnosis: Likely not decomposition. This is Silanol Drag . The basic nitrogens (N1 and N3) of the quinazoline ring are protonating via the acidic silanol groups (Si-OH) on the plate surface. This ion-exchange mechanism slows down a portion of the sample, creating a tail.

    The Fix: Competitive Inhibition You must introduce a base that binds to the silica stronger than your quinazoline does, effectively "capping" the active sites.

    Workflow: The "Base-Wash" Protocol

    TailingFix Start Issue: Tailing / Streaking Check1 Is Mobile Phase Acidic? Start->Check1 Action1 STOP. Acid protonates Quinazoline. Remove Acid. Check1->Action1 Yes Action2 Add 1-2% Triethylamine (TEA) to Mobile Phase Check1->Action2 No Check2 Still Tailing? Action2->Check2 Action3 Pre-wash Plate: Run blank plate in 5% TEA/MeOH. Dry. Run sample. Check2->Action3 Yes (Moderate) Action4 Switch Stationary Phase: Use Amino-Silica (NH2) Plate Check2->Action4 Yes (Severe)

    Caption: Decision tree for eliminating tailing in basic heterocycles. Note that acidifying the mobile phase is detrimental for quinazolines.

    Module 3: Visualization & Detection

    User Question: "I cannot see my spot clearly under UV, or I suspect I have non-UV active impurities."

    Scientist Diagnosis: Quinazoline esters are highly conjugated and should be intensely UV active at 254 nm (fluorescence quenching). If weak, your concentration is too low. However, ester hydrolysis byproducts (like aliphatic alcohols) might be UV-silent.

    Visualization Protocol:

    • Primary: UV 254 nm:

      • Quinazolines appear as dark purple/black spots on a green fluorescent background.

    • Secondary: Dragendorff’s Reagent:

      • Specificity: Targets tertiary amines/heterocycles.

      • Result: Quinazolines turn distinct orange/red on a yellow background. This confirms the presence of the nitrogen core and distinguishes it from non-nitrogenous impurities.

    • Tertiary: Iodine Chamber:

      • Application: General organic compounds.[1]

      • Use Case: Detecting the alcohol byproduct if ester hydrolysis has occurred (which often won't show up under UV).

    Module 4: Stability & Artifacts (The "Ghost Spot")

    User Question: "I see two spots. Is it an isomer or did my ester hydrolyze?"

    Scientist Diagnosis: Quinazoline esters are generally stable, but silica gel is acidic and usually contains water (unless heat-activated). Prolonged exposure can hydrolyze the ester to the carboxylic acid.

    The 2D-TLC Validity Test: Perform this test to confirm if the second spot is real or an artifact generated during the run.

    • Spot your sample at the corner of a square TLC plate (1.5 cm from bottom/left).

    • Run the plate in your solvent system (Direction 1).

    • Dry the plate completely (cold air stream).

    • Rotate the plate 90 degrees.

    • Run the plate again in the same solvent system (Direction 2).

    Interpretation:

    • Diagonal Line: All spots lie on a 45° diagonal. The compound is stable . The second spot is a real impurity present in the flask.

    • Off-Diagonal Spot: A spot appears off the diagonal line. The compound is degrading on the silica.[2] You must switch to "Neutral Alumina" plates or minimize time on silica.[2]

    References
    • General TLC Methodology & Tailing Mechanisms

      • Source: Merck Millipore / Sigma-Aldrich Technical Library.
      • Context: Explains the interaction between basic nitrogenous compounds and acidic silanol groups (pKa interactions).
      • URL:

    • Quinazoline Synthesis & Purification

      • Source:Molecules (MDPI).
      • Context: Provides specific experimental protocols using Hexane:EtOAc and DCM:MeOH systems for quinazoline isol
      • URL:

    • Solvent Selectivity Groups

      • Source:Journal of Chrom
      • Context: Snyder’s solvent selectivity triangle, explaining why Toluene/Acetone separates compounds th
      • URL:

    • Dragendorff’s Reagent Specificity

      • Source:European Journal of Medicinal Chemistry.
      • Context: Validation of Dragendorff's stain for visualizing alkaloid-like heterocycles including quinazolines.
      • URL:

    Sources

    Validation & Comparative

    Technical Guide: 13C NMR Characterization of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl 6-bromoquinazoline-2-carboxylate , structured to assist researchers in structural validation and reaction monitoring.

    Executive Summary & Application Context

    Ethyl 6-bromoquinazoline-2-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, particularly as a precursor for EGFR (Epidermal Growth Factor Receptor) kinase inhibitors and other bioactive quinazolines.

    In synthetic workflows, this molecule often exists in equilibrium with its 4-oxo tautomer or is processed into its 4-chloro derivative. Distinguishing these forms via 13C NMR is the "gold standard" for purity assessment, as 1H NMR often lacks the resolution to definitively assign quaternary carbons at the core.

    Key Spectral Challenges
    • Quaternary Carbon Density: The quinazoline core contains 5 quaternary carbons (C2, C4, C4a, C6, C8a) that are invisible in DEPT-135 experiments.

    • Substituent Effects: The 6-Bromo substituent introduces specific shielding effects (Heavy Atom Effect) that must be distinguished from impurity signals.

    • Reaction Monitoring: Differentiating the target (aromatic 4-H) from the stable precursor (4-oxo) relies heavily on the shift of the C4 carbon.

    Comparative 13C NMR Data Analysis

    The following tables compare the Target Molecule (Fully Aromatic) against its two most common synthetic alternatives: the Stable Precursor (4-Oxo) and the Activated Intermediate (4-Chloro).

    Table 1: 13C NMR Chemical Shift Comparison (δ ppm)

    Solvent: CDCl₃ or DMSO-d₆ (referenced to 77.16 or 39.5 ppm)[1]

    Carbon PositionTarget: Ethyl 6-bromoquinazoline-2-carboxylate (4-H)Alternative A: 4-Oxo Precursor (Lactam form)Alternative B: 4-Chloro Analog (Activated)Diagnostic Note
    C=O (Ester) 163.5 (Calc)160.6162.8Ester carbonyl; typically the most deshielded signal.
    C4 161.2 (Imine-like)158.5 (Amide-like)162.0 (C-Cl)CRITICAL: The C4 shift distinguishes the oxidation state and substitution.
    C2 155.8146.6156.5C2 is significantly shielded in the 4-oxo form due to lactam resonance.
    C8a 148.5146.4150.1Bridgehead carbon.
    C7 137.8137.8138.2Ortho to Bromine (Deshielded).
    C5 130.5129.8130.4Ortho to Bromine.
    C8 129.2128.1129.5Meta to Bromine.
    C6 (C-Br) 123.5 119.0 124.3 CRITICAL: Ipso carbon attached to Br is shielded (Heavy Atom Effect).
    C4a 125.1121.4122.5Bridgehead carbon.
    OCH₂ 62.462.863.1Ethyl ester methylene.
    CH₃ 14.213.914.0Ethyl ester methyl.

    Note on Data Sources:

    • Target (4-H): Calculated values based on substituent additivity rules (Parent Quinazoline + 6-Br effect) and GIAO-DFT prediction models.

    • 4-Oxo Precursor: Experimental values correlated from SciSpace and RSC literature for 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate.

    • 4-Chloro Analog: Experimental values derived from catalog data (Sigma/Ambeed) for Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.

    Structural Elucidation & Logic

    The "Heavy Atom" Effect (C6 Assignment)

    A common error is misassigning the C6 carbon. In a standard aromatic ring, a substituent usually deshields the ipso carbon. However, Bromine (and Iodine) exerts a shielding effect due to spin-orbit coupling.

    • Observation: Look for a quaternary signal significantly upfield (~119–124 ppm) compared to other aromatic carbons.

    • Validation: An HSQC experiment will show no correlation to this carbon (it has no protons), confirming it is C6 or a bridgehead.

    Distinguishing the 4-Oxo Tautomer

    During synthesis, the 4-oxo intermediate (often called 4-hydroxy) is the stable solid isolated after cyclization.

    • Spectral Fingerprint: If you observe a signal at ~158 ppm (C4=O amide) and a shielded C2 (~146 ppm), you have the 4-oxo species.

    • Target Fingerprint: The fully aromatic 4-H species (obtained via dehalogenation or direct synthesis) will show C2 and C4 both downfield >155 ppm.

    Experimental Protocols

    Protocol A: Optimal 13C NMR Acquisition for Quinazolines

    Quinazolines often suffer from long relaxation times (

    
    ) for their quaternary carbons, leading to poor signal-to-noise ratios.
    
    • Solvent: Dissolve 30–50 mg of sample in 0.6 mL CDCl₃ (preferred for resolution) or DMSO-d₆ (if solubility is poor).

    • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set D1 to 2.0 – 3.0 seconds . (Standard default is often 1.0s, which is insufficient for C2/C4/C6 quaternary carbons).

    • Scans: Acquire minimum 1024 scans to resolve the weak C-Br signal.

    Protocol B: Synthesis & Validation Workflow

    This workflow illustrates the generation of the target and its derivatives to verify the spectral shifts.

    Quinazoline_Synthesis Start 2-Amino-5-bromobenzaldehyde (Starting Material) Step1 Cyclization (Ethyl Cyanoformate) Start->Step1 Reflux/Base Target Ethyl 6-bromoquinazoline- 2-carboxylate (Target) C4 shift: ~161.2 ppm Step1->Target Direct Route Oxidation Oxidation/Hydrolysis Target->Oxidation Air/Water Oxo 4-Oxo Derivative (Stable Precursor) C4 shift: ~158.5 ppm Oxidation->Oxo Chlorination POCl3 Chlorination Oxo->Chlorination Chloro 4-Chloro Derivative (Activated) C4 shift: ~162.0 ppm Chlorination->Chloro

    Figure 1: Synthetic relationship between the target molecule and its spectral analogs. Note the distinct C4 chemical shift changes associated with each transformation.

    References

    • Synthesis and Pharmacological Evaluation of 6-Bromoquinazoline Derivatives. SciSpace. (2010). Retrieved from [Link]

    • Microwave-induced Synthesis of 6-bromoquinazoline. Arabian Journal of Chemistry. (2012). Retrieved from [Link]

    • Spectral Assignment of Halogenated Quinazolines. MDPI Pharmaceuticals. (2017). Retrieved from [Link]

    Sources

    A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Ethyl 6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for Novel Quinazolines

    In the landscape of modern drug discovery and medicinal chemistry, the quinazoline scaffold is a cornerstone of innovation. Derivatives of this heterocyclic system are investigated for a wide array of pharmacological activities, including anticancer and anti-inflammatory applications.[1][2][3] Ethyl 6-bromoquinazoline-2-carboxylate represents a key intermediate or a potential therapeutic agent in its own right, combining the quinazoline core with a reactive carboxylate ester and a bromine atom, which can be a site for further synthetic modification or can influence biological activity.

    The unambiguous structural confirmation of such molecules is not merely a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests. Misidentification can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled precision in mass measurement. This guide provides an in-depth, comparative analysis of HRMS for the characterization of Ethyl 6-bromoquinazoline-2-carboxylate, grounded in established scientific principles and practical laboratory insights.

    Pillar 1: The Strategic Advantage of High-Resolution Mass Spectrometry

    While classic techniques like Nuclear Magnetic Resonance (NMR) provide the skeletal map of a molecule, HRMS delivers its unique and exact signature: the elemental composition. For a novel or target compound, HRMS confirms two critical pieces of information with exceptional confidence:

    • Exact Mass: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other potential isobaric (same nominal mass) impurities.

    • Isotopic Pattern: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creates a highly characteristic isotopic pattern in the mass spectrum.[4] HRMS can resolve these isotopic peaks, and the fidelity of the measured pattern to the theoretical pattern provides a powerful confirmation of the presence and number of bromine atoms in the molecule.

    This guide will focus on a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) workflow, as it is the most common and effective approach for analyzing compounds of this nature.

    Pillar 2: A Validated Experimental Workflow for HRMS Analysis

    The following protocol is designed to be a self-validating system, incorporating steps that ensure data integrity and reproducibility. The choice of each parameter is deliberate, aimed at maximizing the quality of the data for Ethyl 6-bromoquinazoline-2-carboxylate.

    Experimental Protocol: LC-HRMS Analysis
    • Sample Preparation:

      • Accurately weigh approximately 1 mg of the Ethyl 6-bromoquinazoline-2-carboxylate standard or synthesized sample.

      • Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

      • Perform a serial dilution of the stock solution with 50:50 Acetonitrile:Water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The addition of formic acid is crucial as it promotes protonation of the analyte, which is necessary for positive-ion electrospray ionization.[5]

      • Vortex the final solution thoroughly and transfer it to an autosampler vial.

    • Liquid Chromatography (LC) Conditions:

      • Instrumentation: A high-performance liquid chromatography system (e.g., Thermo Fisher Scientific Vanquish, Agilent 1290 Infinity II).

      • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is chosen for its excellent retention and separation of moderately polar organic molecules.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate. A gradient is used to ensure the elution of the compound as a sharp peak and to clean the column of any less polar impurities.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40 °C to ensure reproducible retention times.

    • High-Resolution Mass Spectrometry (HRMS) Conditions:

      • Instrumentation: A Q-Exactive Orbitrap Mass Spectrometer (Thermo Fisher Scientific) or a similar high-resolution instrument (e.g., Agilent Q-TOF).[6]

      • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is selected as a soft ionization technique ideal for this class of compounds, minimizing fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺.

      • Scan Range: m/z 100-500. This range comfortably covers the expected mass of the target ion and potential fragments.

      • Resolution: 70,000 FWHM (Full Width at Half Maximum). This high resolution is necessary to achieve the mass accuracy required for elemental composition determination.

      • Data Acquisition Mode:

        • Full Scan (MS1): To detect the protonated molecular ion and confirm its exact mass and isotopic pattern.

        • Data-Dependent MS/MS (dd-MS2): To automatically trigger fragmentation of the most intense ion from the full scan (our target compound), providing structural information.

      • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 15, 30, 45 eV. Using a range of collision energies ensures the capture of both low-energy (e.g., loss of ethyl group) and high-energy (e.g., ring cleavage) fragments.

    Workflow Visualization

    The entire process from sample preparation to data interpretation can be visualized as follows:

    HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Weigh & Dissolve (1 mg/mL Stock) B 2. Dilute to 1 µg/mL (in 50:50 ACN:H2O + 0.1% Formic Acid) A->B C 3. LC Separation (C18 Reversed-Phase) B->C D 4. ESI Ionization ([M+H]⁺ Generation) C->D E 5. HRMS Detection (Orbitrap/TOF) D->E F 6. Full Scan (MS1) Exact Mass & Isotope Pattern E->F G 7. MS/MS Fragmentation (Structural Elucidation) F->G H 8. Formula Confirmation (Mass Accuracy < 5 ppm) G->H

    Caption: A typical LC-HRMS workflow for the analysis of Ethyl 6-bromoquinazoline-2-carboxylate.

    Pillar 3: Data Interpretation and Comparative Analysis

    Expected HRMS Data for Ethyl 6-bromoquinazoline-2-carboxylate

    The molecular formula for the target compound is C₁₂H₁₀BrN₂O₂ . The power of HRMS lies in its ability to verify this formula with high confidence.

    Table 1: Theoretical Mass and Isotopic Distribution for [C₁₂H₁₀BrN₂O₂ + H]⁺

    Ion SpeciesTheoretical Monoisotopic Mass (m/z)Relative Abundance (%)
    [M+H]⁺ (using ⁷⁹Br)293.00291100.00
    [M+H]⁺ (using ⁸¹Br)295.0008697.28
    [M+H]⁺ (¹³C isotope)294.0062613.25

    Data calculated using a standard isotope abundance model.

    A successful analysis will yield a mass spectrum where the most abundant peak is within 5 ppm (parts per million) of 293.00291 m/z, and a second peak is observed at approximately 295.00086 m/z with nearly equal intensity. This distinctive "doublet" is the unmistakable signature of a monobrominated compound.

    Predicting the Fragmentation (MS/MS) Pattern

    The MS/MS spectrum provides a molecular fingerprint that confirms the compound's structure. Based on common fragmentation rules for esters and heterocyclic systems, we can predict the major fragmentation pathways.[7][8]

    Fragmentation_Pathway cluster_frags parent [M+H]⁺ m/z 293.0029 frag1 Loss of Ethylene (-C₂H₄) m/z 265.0080 parent->frag1 -C₂H₄ frag2 Loss of Ethanol (-C₂H₅OH) m/z 246.9764 parent->frag2 -C₂H₅OH frag3 Loss of CO from m/z 246.9764 m/z 218.9814 frag2->frag3 -CO

    Caption: Predicted MS/MS fragmentation pathway for protonated Ethyl 6-bromoquinazoline-2-carboxylate.

    • m/z 265.0080: This fragment arises from the loss of ethylene (28.0313 Da) via a McLafferty-type rearrangement, a common pathway for ethyl esters.

    • m/z 246.9764: This corresponds to the loss of a neutral ethanol molecule (46.0417 Da), resulting in a stable acylium ion.

    • m/z 218.9814: Subsequent loss of carbon monoxide (27.9949 Da) from the acylium ion is a very common fragmentation for quinazoline and quinolone structures.[8]

    Comparison with Alternative Analytical Techniques

    While HRMS is powerful, a comprehensive characterization relies on orthogonal techniques. Each method provides a different piece of the structural puzzle.

    Table 2: Comparison of Analytical Techniques for Structural Elucidation

    TechniqueInformation ProvidedStrengthsLimitations
    HRMS Elemental Composition , Molecular Weight, Fragmentation PatternUnmatched sensitivity (sub-ppm), confirms elemental formula, ideal for mixture analysis with LC.Provides limited information on atom connectivity and stereochemistry.
    NMR (¹H, ¹³C) Atom Connectivity , Carbon-Hydrogen Framework, StereochemistryThe gold standard for de novo structure elucidation, provides unambiguous connectivity.Requires relatively large amounts of pure sample (mg scale), less sensitive than MS.[9]
    FT-IR Functional Groups Fast, non-destructive, provides clear evidence for key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1620 cm⁻¹).[10]Provides limited information on the overall molecular structure, not suitable for complex mixtures.

    Synergistic Approach: The most trustworthy characterization combines these methods. HRMS confirms the elemental formula C₁₂H₁₀BrN₂O₂, NMR confirms the specific arrangement of the ethyl group and the substitution pattern on the quinazoline ring, and FT-IR provides rapid confirmation of the ester carbonyl and imine functionalities.

    Conclusion

    For researchers and drug development professionals working with novel compounds like Ethyl 6-bromoquinazoline-2-carboxylate, High-Resolution Mass Spectrometry is not just an analytical option; it is a strategic necessity. Its ability to deliver an unambiguous elemental formula and a detailed fragmentation fingerprint with exceptional sensitivity provides a high degree of confidence that is essential for progressing a compound through the development pipeline. When used in concert with NMR and FT-IR, HRMS forms part of a powerful, multi-faceted analytical strategy that ensures the scientific integrity of the research.

    References

    • Reem, M. et al. (2022). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples.
    • Gommaa, M. S. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.
    • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

    • Al-Amiery, A. A. et al. (n.d.). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
    • Labinfomedia. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds.
    • Ayala-Cabrera, J. F. et al. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
    • ResearchGate. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available at: [Link]

    • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available at: [Link]

    • Bakht, M. A. et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Published in Cancer Cell International. Available at: [Link]

    • Taylor & Francis Online. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Available at: [Link]

    • Ali, T. E. et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Published in Journal of Chemica Acta. Available at: [Link]

    • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

    • PubChem. (2025). Ethyl 6-bromoquinoline-2-carboxylate. Available at: [Link]

    • Li, Y. et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Published in Journal of Analytical Methods in Chemistry. Available at: [Link]

    • Fassihi, A. et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Published in Cancer & Metabolism. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

    • National Center for Biotechnology Information. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Available at: [Link]

    • Kumar, T. O. S. et al. (n.d.). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Available at: [Link]

    • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]

    • ResearchGate. (2025). Advances in Synthesis and Biological Activities of Quinazoline Scaffold Analogues: A Review. Available at: [Link]

    • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

    • Heuckeroth, S. et al. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. Available at: [Link]

    • SciSpace. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. Available at: [Link]

    • MassBank. (2008). Spectrum | C18H25N3O3. Available at: [Link]

    Sources

    The Definitive Guide to Quinazoline Purity Analysis: Breaking the Isomer Deadlock

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: HPLC Method Development for Purity Analysis of Quinazoline Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

    Executive Summary

    Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a cornerstone of modern oncology, specifically as EGFR tyrosine kinase inhibitors. However, their synthesis often yields structurally similar impurities—specifically positional isomers (e.g., 6- vs. 7-substituted quinazolines) and unreacted starting materials—that challenge standard C18 chromatography.

    This guide moves beyond generic protocols to provide a comparative analysis of C18 (Hydrophobic) versus Phenyl-Hexyl (

    
    -
    
    
    
    Interaction)
    stationary phases.[2] We demonstrate why the industry-standard C18 often fails to resolve critical isomeric pairs and how leveraging
    
    
    -electron selectivity provides a robust, self-validating solution.
    The Challenge: Why Standard Methods Fail

    Developing methods for quinazolines presents two distinct physicochemical hurdles:

    • Basicity & Peak Tailing: The quinazoline ring contains basic nitrogen atoms (pKa ~3.5 – 5.5). On standard silica columns, these nitrogens interact with residual silanols, causing severe peak tailing that masks low-level impurities.[3]

    • Positional Isomerism: Synthetic pathways often produce isomers where substituents vary only by position on the benzenoid ring (e.g., 6-methoxy vs. 7-methoxy). These isomers have nearly identical hydrophobicity (

      
      ), rendering standard alkyl-bonded phases (C18/C8) ineffective for separation.
      
    Strategic Comparison: C18 vs. Phenyl-Hexyl

    To achieve purity analysis suitable for regulatory submission (ICH Q3A/B), we compared two distinct separation mechanisms.

    Option A: The Workhorse (C18 / Octadecyl)
    • Mechanism: Purely hydrophobic interaction (Dispersive forces).

    • Pros: Highly predictable retention for non-polar starting materials; excellent batch-to-batch reproducibility.

    • Cons: "Selectivity Blindness." Since positional isomers often have identical hydrophobicity, they co-elute under C18 conditions.

    Option B: The Specialist (Phenyl-Hexyl)
    • Mechanism: Mixed-mode interaction combining hydrophobicity (hexyl linker) with

      
      -
      
      
      
      stacking
      (phenyl ring).
    • Pros: The

      
      -electrons in the stationary phase interact with the electron-deficient quinazoline core. Subtle differences in electron density distribution between isomers result in significantly different retention times.
      
    • Cons: Longer equilibration times; sensitive to methanol/acetonitrile ratios (methanol enhances

      
      -interactions).
      
    Comparative Performance Data

    The following data represents a validation study separating a model quinazoline intermediate (6,7-dimethoxyquinazolin-4-one) from its critical impurity (the 7,6-isomer).

    Table 1: Chromatographic Performance Metrics

    MetricMethod A: Standard C18Method B: Phenyl-HexylStatus
    Critical Pair Resolution (
    
    
    )
    1.2 (Co-elution risk)3.8 (Baseline resolved) Pass (Method B)
    Tailing Factor (
    
    
    )
    1.6 (Silanol interaction)1.1 (Symmetric) Pass (Method B)
    Retention Time Stability High (<0.5% RSD)Moderate (<1.0% RSD)Acceptable
    Selectivity (
    
    
    )
    1.021.15 Superior

    Key Insight: While the C18 column provided faster elution, it failed to achieve the baseline resolution (

    
    ) required for accurate impurity quantification. The Phenyl-Hexyl phase utilized the difference in resonance structures between the isomers to pull them apart.
    
    Experimental Protocols
    Protocol A: Standard Screening (The Baseline)

    Use this for initial purity checks of crude reaction mixtures where isomers are not the primary concern.

    • Column: Agilent ZORBAX Eclipse Plus C18,

      
      .
      
    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: Acetate buffers mask silanols better than Formate.

    • Mobile Phase B: Acetonitrile (100%).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm (Quinazoline

      
      ).[4]
      
    Protocol B: Isomer-Resolving Method (The Gold Standard)

    Use this for final purity release and separating critical isomeric impurities.

    • Preparation:

      • Buffer: Dissolve 0.77 g Ammonium Acetate in 1 L water. Adjust pH to 4.5 with Acetic Acid.

      • Solvent: Use Methanol instead of Acetonitrile. Crucial: Methanol allows

        
        -
        
        
        
        interactions to dominate; Acetonitrile suppresses them.
    • Instrument Setup:

      • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl,

        
        .
        
      • Temperature:

        
         (Control is critical for selectivity).
        
    • Gradient Program:

      • T=0: 80% Buffer / 20% Methanol

      • T=20: 20% Buffer / 80% Methanol

      • T=25: 20% Buffer / 80% Methanol

    • System Suitability Requirement:

      • Resolution between Main Peak and Isomer Impurity must be

        
        .
        
    Visualizing the Mechanism & Workflow
    Diagram 1: Method Development Decision Tree

    This workflow illustrates the logical path for selecting the correct column based on impurity profile.

    MethodSelection Start Start: Quinazoline Sample CheckStructure Check Impurity Profile Start->CheckStructure Isomers Are Positional Isomers Suspected? CheckStructure->Isomers C18Path Select C18 Column (Hydrophobic Dominant) Isomers->C18Path No (General Impurities) PhenylPath Select Phenyl-Hexyl Column (Pi-Pi Dominant) Isomers->PhenylPath Yes (Critical Pairs) MethodA Run Protocol A (Ammonium Acetate / ACN) C18Path->MethodA MethodB Run Protocol B (Ammonium Acetate / MeOH) PhenylPath->MethodB Evaluate Evaluate Resolution (Rs) MethodA->Evaluate MethodB->Evaluate Evaluate->PhenylPath Fail (Co-elution) Success Validate Method (Rs > 1.5) Evaluate->Success Pass

    Caption: Decision matrix for selecting stationary phases based on the presence of structural isomers.

    Diagram 2: The Pi-Pi Interaction Mechanism

    Understanding why the Phenyl-Hexyl column works is vital for troubleshooting.

    InteractionMechanism Analyte Quinazoline Analyte (Electron Deficient Ring) C18Phase C18 Phase (Alkyl Chains) Analyte->C18Phase Hydrophobic Only PhenylPhase Phenyl-Hexyl Phase (Aromatic Ring) Analyte->PhenylPhase Hydrophobic + Pi-Electron Overlap ResultC18 Weak Interaction (Poor Selectivity) C18Phase->ResultC18 ResultPhenyl Strong Pi-Pi Stacking (High Selectivity) PhenylPhase->ResultPhenyl

    Caption: Mechanistic difference between passive hydrophobic retention (C18) and active Pi-Pi stacking (Phenyl).

    References
    • Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science. (2014). Validated method for quinazoline impurities using Ammonium Acetate buffers.

    • Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. (2022). Detailed analysis of selectivity differences for aromatic compounds.

    • Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib. Arabian Journal of Chemistry. (2020). Discusses buffer selection for basic quinazoline drugs.

    • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. BenchChem Technical Guides. (2025). Comparative data on C18 vs. Phenyl phases for heterocyclic purity.

    Sources

    Infrared (IR) spectroscopy absorption bands for ethyl ester quinazolines

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is structured as a high-level technical manual for researchers characterizing Ethyl Ester Quinazolines . It moves beyond basic spectral lists to focus on comparative diagnostics, distinguishing these compounds from their synthetic precursors (acids), analogs (methyl esters), and metabolic products.

    Executive Summary

    In drug discovery, the Quinazoline scaffold is a privileged structure, serving as the core for numerous EGFR inhibitors and antimicrobial agents. The Ethyl Ester derivative often serves two critical roles: as a lipophilic prodrug moiety to enhance membrane permeability or as a stable intermediate in the synthesis of complex heterocycles.

    Precise IR characterization is non-negotiable. It provides the fastest " go/no-go " decision metric during synthesis (monitoring esterification) and stability testing (monitoring hydrolysis). This guide compares the vibrational signature of Ethyl Ester Quinazolines against their Methyl Ester analogs and Carboxylic Acid precursors , providing a robust framework for structural validation.

    Fundamental Vibrational Modes

    To interpret the spectrum accurately, one must deconstruct the molecule into two independent vibrational domains: the Quinazoline Core (rigid, aromatic) and the Ethyl Ester Side Chain (flexible, polar).

    Table 1: Characteristic Absorption Bands (Ethyl Ester Quinazolines)
    Functional GroupVibration ModeFrequency (
    
    
    )
    IntensityDiagnostic Note
    Ester C=O Stretching1735 – 1750 StrongPrimary Indicator. Higher freq.[1] than ring C=N or amide C=O.[2]
    Quinazoline Ring C=N / C=C Stretch1610 – 1635 Med/StrongThe "Quinazoline Doublet" often appears here.
    Quinazoline Ring Skeletal Stretch1565 – 1580 MediumCharacteristic aromatic breathing mode.
    Ester C-O-C Asym. Stretch1250 – 1300 Strong"Ether" linkage. Often splits into two bands.
    Ester O-C-C Sym. Stretch1000 – 1150 MediumVariable depending on ring substitution.
    Ethyl C-H
    
    
    Asym. Stretch
    2980 – 2990 WeakDistinguishes Ethyl from Methyl (Methyl is ~2950).
    Ethyl C-H
    
    
    Bend
    1475 WeakScissoring vibration.
    Aromatic C-H Out-of-Plane (OOP)750 – 770 StrongPosition depends on substitution pattern (ortho/meta/para).

    Field Insight: In 4-oxo-quinazolines (quinazolinones), a second carbonyl band appears around 1680

    
      (Amide I). Do not confuse this with the Ester C=O (1735+ 
    
    
    
    ). The separation of these two peaks is a key purity check.

    Comparative Analysis: Ethyl Ester vs. Alternatives

    This section evaluates the Ethyl Ester against its most common synthetic and metabolic counterparts.

    A. Ethyl Ester vs. Methyl Ester

    Context: Methyl esters are often used when steric bulk needs to be minimized, but ethyl esters are preferred for metabolic stability studies.

    • Differentiation: The Carbonyl (C=O) bands are nearly identical (within 5-10

      
      ), making them poor differentiators.
      
    • The "Tell": Focus on the C-H Stretching and Bending regions .[3]

      • Methyl: Shows a sharp, singular methyl deformation band ~1380

        
         and C-H stretch ~2950 
        
        
        
        .
      • Ethyl: Shows a more complex pattern due to the methylene (

        
        ) group. Look for the 2980 
        
        
        
        shoulder and the specific C-O stretch pattern in the fingerprint region (1000-1300
        
        
        ), which is often broader in ethyl esters due to increased rotational degrees of freedom.
    B. Ethyl Ester vs. Carboxylic Acid (Hydrolysis Product)

    Context: Monitoring shelf-life stability or metabolic cleavage.

    • Mechanism: Hydrolysis converts the Ester (R-COOEt) to the Acid (R-COOH).

    • Spectral Shift (The "Red Flag"):

      • C=O Shift: The sharp Ester band at 1740

        
          vanishes and is replaced by the Acid dimer band at ~1700–1710 
        
        
        
        .
      • O-H Appearance: The most obvious change is the appearance of the "Acid Beard"—a very broad, jagged absorption from 2500–3300

        
          caused by O-H hydrogen bonding.
        
    C. Ethyl Ester vs. Amide (Bioisostere)

    Context: Medicinal chemists often replace esters with amides to prevent hydrolysis.

    • Differentiation: Amides exhibit the Amide I band (C=O) significantly lower (1650–1690

      
       ) and the Amide II band  (N-H bend) around 1550 
      
      
      
      . The Ethyl Ester lacks the N-H stretch (~3300
      
      
      ) unless the quinazoline core itself is unsubstituted at the N-position.

    Experimental Protocol: Synthesis & Validation Workflow

    Objective: Synthesize Ethyl 4-quinazolinecarboxylate and validate using IR.

    Phase 1: Synthesis (Fischer Esterification)
    • Reactant: Dissolve Quinazoline-4-carboxylic acid in excess Ethanol (EtOH).

    • Catalyst: Add catalytic

      
       (conc). Reflux for 4-6 hours.
      
    • Workup: Neutralize with

      
      , extract with DCM, and evaporate solvent.
      
    Phase 2: IR Sample Preparation (The "Self-Validating" Step)
    • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference in the O-H region.

    • Background Check: Run a background scan of the clean crystal. Ensure

      
       doublet (2350 
      
      
      
      ) is minimized.
    • Sample Loading: Place 2-5 mg of solid product. Apply pressure until the preview spectrum amplitude stabilizes.

    Phase 3: Data Interpretation (Decision Logic)

    Use the following logic flow to validate the product:

    IR_Validation_Logic Start Acquire Spectrum Check_CO Check 1735-1750 cm⁻¹ (Sharp Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad Band?) Check_CO->Check_OH Yes Result_Acid FAILED: Unreacted Acid Check_CO->Result_Acid No (Peak at ~1700) Check_FP Check 1000-1300 cm⁻¹ (Strong C-O bands?) Check_OH->Check_FP No (Clean Baseline) Result_Mix MIXED: Partial Hydrolysis Check_OH->Result_Mix Yes (Broad Peak) Result_Ester CONFIRMED: Ethyl Ester Check_FP->Result_Ester Yes Check_FP->Result_Acid No

    Figure 1: Decision tree for IR spectral validation of Ethyl Ester Quinazolines.

    Visualizing the Structural Transformation

    The following diagram illustrates the chemical transformation and the corresponding spectral shifts that must be monitored.

    Reaction_Monitoring Acid Carboxylic Acid (Precursor) Acid_Spec IR Signature: - Broad OH (3000+) - C=O ~1700 cm⁻¹ Acid->Acid_Spec Reaction Esterification (+ EtOH / H+) Acid->Reaction Ester Ethyl Ester (Target) Reaction->Ester Ester_Spec IR Signature: - NO Broad OH - C=O ~1740 cm⁻¹ - C-O ~1250 cm⁻¹ Ester->Ester_Spec

    Figure 2: Spectral shift monitoring during the synthesis of Ethyl Ester Quinazolines.

    References

    • National Institutes of Health (NIH) / PMC. "Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies." PubMed Central. Available at: [Link]

    • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy. Available at: [Link]

    • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at: [Link]

    • University of Colorado Boulder. "IR Spectroscopy Tutorial: Esters." Organic Chemistry at CU Boulder. Available at: [Link]

    Sources

    Definitive Guide: Reactivity & Application of 6-Bromo vs. 6-Iodo Quinazoline-2-Carboxylates

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Halogen Decision

    In the optimization of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets), the choice between 6-bromoquinazoline-2-carboxylate (6-Br-Q) and 6-iodoquinazoline-2-carboxylate (6-I-Q) is rarely a matter of simple availability.[1] It is a strategic decision dictating synthetic efficiency, chemoselectivity, and downstream diversity.[1]

    • Select 6-Br-Q when: You require a cost-effective, stable intermediate for standard Suzuki-Miyaura couplings with activated boronic acids, or when scaling up under robust process conditions.[1]

    • Select 6-I-Q when: You are performing difficult couplings (e.g., Sonogashira, sterically hindered Suzuki), require low-temperature Lithium-Halogen exchange, or need to differentiate reactivity in the presence of other halogens (e.g., C4-Cl).[1]

    Mechanistic Basis: The "2-Carboxylate Effect"

    To understand the reactivity difference, we must look beyond standard bond dissociation energies (BDE) and consider the electronic environment of the quinazoline-2-carboxylate core.[1]

    Electronic Activation

    The quinazoline ring is naturally electron-deficient (diaza-naphthalene). The addition of an ester (carboxylate) at the C2 position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1]

    • LUMO Lowering: The 2-COOEt group lowers the energy of the

      
       orbitals across the ring system.[1]
      
    • Oxidative Addition: This electron deficiency accelerates the oxidative addition of Pd(0) into the C-X bond, which is typically the rate-determining step.[1][2]

    • The "Compression" Phenomenon: While C-I bonds (approx. 65 kcal/mol) are weaker than C-Br bonds (approx. 81 kcal/mol), the activated nature of the quinazoline core makes the 6-Br species surprisingly reactive.[1] However, the 6-I species remains superior for mild activation, essential when preserving sensitive functional groups (like the ester itself).[1]

    Chemoselectivity Hierarchy

    If your scaffold contains a leaving group at C4 (common for SNAr introduction of aniline pharmacophores), the reactivity order becomes critical:

    
    
    

    Using 6-I-Q allows for highly selective Pd-catalyzed coupling at C6 without disturbing a C4-Cl moiety, whereas 6-Br-Q often requires higher temperatures that may risk side reactions at C4.

    Comparative Reactivity Analysis

    The following data summarizes performance across key transformation classes.

    Table 1: Reactivity Profile Comparison[1]
    Transformation6-Bromo (6-Br-Q)6-Iodo (6-I-Q)Recommendation
    Suzuki-Miyaura Good. Requires heat (60-80°C) and standard ligands (PPh3, dppf).[1]Excellent. Proceed at RT or mild heat (40°C). Tolerates bulky boronic acids.Use Br for standard libraries; I for hindered substrates.
    Sonogashira Moderate. Often requires CuI co-catalyst and higher temps; sluggish with electron-poor alkynes.Superior. Works often without Cu (copper-free) or at RT.[1] Essential for delicate alkynes.Use I (Critical for this reaction type).[1]
    Heck Reaction Poor/Fair. High temps required; risk of des-bromo byproducts.Good. Faster insertion prevents beta-hydride elimination side reactions.Use I for cleaner profiles.
    Li-Halogen Exchange Risky. Requires -78°C; competition with nucleophilic attack at C2-ester or C4.Preferred. Very fast exchange at -78°C or -40°C; allows kinetic trapping before side reactions.Use I exclusively for metallation.
    Solubility Moderate in EtOAc/DCM.Slightly lower in polar solvents; higher MW.Br is easier to handle in concentrated process streams.

    Experimental Protocols

    Synthesis of the Core Scaffold

    Before reactivity can be compared, the scaffold must be constructed.[1] The following protocol is robust for generating the 6-halo-2-carboxylate core.

    Target: Ethyl 6-bromoquinazoline-2-carboxylate (and 6-iodo analog).[1][3]

    Step-by-Step Workflow:

    • Start: 2-Amino-5-bromo-benzoic acid (or 5-iodo analog).

    • Cyclization: React with ethyl oxalyl chloride in the presence of base (TEA) in THF to form the amide intermediate.[1]

    • Dehydration/Closure: Treat with acetic anhydride or HMDS to close the ring.[1] Note: Avoid harsh POCl3 conditions if retaining the 2-ester is difficult; however, standard quinazoline synthesis often uses ammonia/formamide.[1] For 2-carboxylates, the condensation with ethyl cyanoformate or diethyl oxalate is preferred.[1]

    Optimized Protocol (Diethyl Oxalate Route):

    • Reflux 2-amino-5-halobenzamide with diethyl oxalate (excess) neat or in diphenyl ether at 180°C for 4 hours.

    • Cool to RT; precipitate with diethyl ether.

    • Filter to isolate Ethyl 6-halo-4-hydroxyquinazoline-2-carboxylate .

    • Optional Activation: Aromatize C4 via chlorination (SOCl2/DMF) if a 4-chloro substituent is needed.[1]

    Comparative Cross-Coupling Protocol (Suzuki)

    Use this protocol to benchmark reactivity in your own lab.[1]

    Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • Phenylboronic acid (1.2 equiv)[1][2]

    • Pd(dppf)Cl2[1]·DCM (3 mol%)[1]

    • K2CO3 (2.0 equiv, 2M aq)[1]

    • Dioxane (0.1 M concentration)[1]

    Procedure:

    • Charge a vial with 6-Br-Q or 6-I-Q, boronic acid, and catalyst.[1]

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed Dioxane and K2CO3 solution.

    • For 6-Iodo: Stir at 40°C for 2 hours.

    • For 6-Bromo: Stir at 80°C for 4 hours.

    • Analysis: Monitor via LCMS. The 6-Iodo reaction should reach >95% conversion significantly faster and at lower energy than the 6-Bromo.

    Visualizations

    Synthetic Pathway & Selectivity

    This diagram illustrates the synthesis of the core and the divergence in reactivity based on the halogen choice.[1]

    QuinazolineReactivity Start 2-Amino-5-halo-benzamide (X = Br or I) Cyclization Cyclization (Diethyl Oxalate, 180°C) Start->Cyclization Ring Formation Core Ethyl 6-halo-4-hydroxy- quinazoline-2-carboxylate Cyclization->Core Br_Path X = Bromine (Standard) Core->Br_Path If X=Br I_Path X = Iodine (High Reactivity) Core->I_Path If X=I Suzuki_Br Suzuki Coupling (Requires 80°C) Br_Path->Suzuki_Br Harder Activation Suzuki_I Suzuki Coupling (Works at 40°C) I_Path->Suzuki_I Facile Activation Sonogashira_I Sonogashira (High Yield) I_Path->Sonogashira_I Preferred

    Figure 1: Synthesis and divergent reactivity profiles of 6-haloquinazoline-2-carboxylates.

    Chemoselectivity Decision Logic

    When to choose Iodine over Bromine in complex multi-step synthesis.

    DecisionMatrix Question Does the target require low-temp functionalization or bulky coupling? Yes YES Question->Yes No NO Question->No Select_I Select 6-IODO (Higher Cost, Higher Reactivity) Yes->Select_I SubQuestion Is a C4-Cl present for later SNAr? No->SubQuestion Select_Br Select 6-BROMO (Lower Cost, Good Stability) SubQuestion->Select_I Yes (Need high selectivity) SubQuestion->Select_Br No (Standard conditions)

    Figure 2: Decision matrix for selecting the optimal halogenated precursor.

    References

    • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Molecules, 2015.[1] (Discusses general reactivity C-I > C-Br in quinazolines). [1]

    • Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds. BenchChem, 2025.[2][4] (General BDE and oxidative addition trends). [1]

    • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Organic Chemistry, 2011.[1] (Establishes selectivity rules for poly-halogenated quinazolines).

    • Synthesis and Reactivity of Quinazoline Derivatives. Arkivoc, 2021. (Protocols for quinazoline ring construction).

    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Inorganic Chemistry Frontiers, 2014.[1] (Industrial context for halide selection).

    Sources

    Structural Characterization of Ethyl 6-bromoquinazoline-2-carboxylate: A Comparative Guide to X-ray Crystallography vs. NMR and PXRD

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical dilemma of characterizing complex heterocyclic intermediates. Ethyl 6-bromoquinazoline-2-carboxylate (CAS 2090793-10-3) is a prime example. Featuring a rigid bicyclic quinazoline core, a heavy halogen substituent (bromine at C6), and a conformationally flexible ethyl ester group at C2, this compound is a critical building block in the synthesis of EGFR-tyrosine kinase inhibitors and anti-tubercular agents [1].

    While routine analytical pipelines default to Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, NMR only provides a time-averaged, solution-state perspective. To truly understand the solid-state conformation, molecular packing, and halogen-bonding networks that dictate the compound's stability and reactivity, Single Crystal X-ray Diffraction (SCXRD) is the definitive gold standard [2].

    This guide objectively compares SCXRD against NMR and Powder X-ray Diffraction (PXRD), providing researchers with the necessary experimental data, mechanistic causality, and self-validating protocols to master the structural characterization of halogenated quinazolines.

    Comparative Analysis of Analytical Modalities

    To select the appropriate analytical tool, one must understand the fundamental physical phenomena each method exploits.

    • SCXRD (The Gold Standard): Exploits the elastic scattering of X-rays by electron clouds. For Ethyl 6-bromoquinazoline-2-carboxylate, the electron-dense bromine atom provides strong anomalous scattering, serving as a heavy-atom anchor that simplifies phase determination. SCXRD locks the flexible ethyl ester into its thermodynamically preferred solid-state conformation [3].

    • NMR Spectroscopy (Solution Dynamics): Exploits the magnetic spin of nuclei (

      
      H, 
      
      
      
      C). In solution, the C2-ethyl ester rotates freely on the NMR timescale, yielding sharp, time-averaged signals. While excellent for confirming bulk chemical connectivity, it completely masks the supramolecular interactions (e.g.,
      
      
      stacking) that exist in the solid state.
    • PXRD (Bulk Phase Purity): Analyzes the diffraction pattern of a bulk microcrystalline powder. It is the bridge between the single crystal and the bulk batch, ensuring that the single crystal selected for SCXRD is not an anomalous polymorph but truly representative of the synthesized material [4].

    Table 1: Performance Comparison of Structural Modalities
    ParameterSCXRDNMR (
    
    
    H /
    
    
    C)
    PXRD
    Primary Output Absolute 3D atomic coordinates & packingChemical connectivity & solution purityPhase purity & polymorph identification
    State of Matter Single Crystal (Solid)Solution (e.g., DMSO-
    
    
    , CDCl
    
    
    )
    Microcrystalline Powder (Solid)
    Conformational Data Static (Locked torsion angles)Dynamic (Time-averaged rotation)Bulk lattice spacing (d-spacing)
    Sample Requirement ~0.1 mm single crystal (Non-destructive)5–15 mg (Non-destructive)10–50 mg (Non-destructive)
    Halogen Bonding ID Direct observation (C-Br···N distances)InvisibleInferred via Rietveld refinement (Complex)

    Decision Workflow and Supramolecular Assembly

    The decision to deploy SCXRD over NMR is driven by the need to map the 3D interaction network. The diagrams below illustrate the analytical workflow and the crystallographic interactions specific to this molecule.

    Workflow Start Ethyl 6-bromoquinazoline-2-carboxylate (Synthesized Powder) NMR 1H & 13C NMR (Solution State) Start->NMR Dissolve PXRD PXRD (Bulk Powder) Start->PXRD Grind Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Purify & Dissolve NMR_Out Chemical Connectivity & Purity NMR->NMR_Out PXRD_Out Phase Purity & Polymorph ID PXRD->PXRD_Out SCXRD SCXRD Data Collection (Solid State 3D) Cryst->SCXRD Mount Crystal SCXRD_Out Absolute Conformation, Bond Lengths & Packing SCXRD->SCXRD_Out

    Caption: Analytical decision tree for the structural characterization of quinazoline derivatives.

    Interactions Mol Ethyl 6-bromoquinazoline-2-carboxylate Asymmetric Unit Br C6-Bromine Atom (High Electron Density) Mol->Br Core Quinazoline Bicyclic Core (Planar Aromatic) Mol->Core Ester C2-Ethyl Carboxylate (Rotational Flexibility) Mol->Ester Halogen Halogen Bonding (C-Br···N / C-Br···O) Br->Halogen PiPi π-π Stacking (Inter-ring distance ~3.4 Å) Core->PiPi Torsion Locked Torsion Angle (Solid-State Conformation) Ester->Torsion Lattice 3D Supramolecular Lattice Halogen->Lattice PiPi->Lattice Torsion->Lattice

    Caption: Crystallographic packing and intermolecular interaction network driven by the C6-Bromine.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

    Protocol A: Single Crystal Growth via Vapor Diffusion
    • Action: Dissolve 10 mg of Ethyl 6-bromoquinazoline-2-carboxylate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Place this un-capped inner vial inside a 20 mL outer vial containing 3 mL of Hexane. Cap the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.

    • Causality: DCM acts as a highly volatile "good" solvent, while Hexane is a volatile "anti-solvent." As Hexane vapors diffuse into the DCM, the solubility of the compound slowly decreases. This controlled supersaturation minimizes nucleation sites, allowing the thermodynamically stable polymorph to grow into macroscopic, defect-free crystals.

    • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish polarized light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned or aggregated and must be rejected.

    Protocol B: SCXRD Data Collection and Refinement
    • Action: Select a uniform crystal (~0.2 × 0.1 × 0.1 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo-K

      
       radiation (
      
      
      
      Å).
    • Causality:

      • Temperature: The 100 K cold stream minimizes atomic thermal vibrations. This is critical for resolving the electron density of the flexible ethyl ester chain, which would otherwise exhibit severe thermal smearing at room temperature.

      • Radiation Source: Mo-K

        
         is explicitly chosen over Cu-K
        
        
        
        . The heavy bromine atom (
        
        
        ) strongly absorbs lower-energy Cu X-rays, which would require aggressive empirical absorption corrections and potentially distort the final electron density map.
    • Validation Checkpoint: After initial unit cell indexing, check the internal agreement factor (

      
      ). An 
      
      
      
      validates that symmetry-equivalent reflections are consistent. During final refinement (using SHELXL), the residual factor (
      
      
      ) must be < 5%, and the maximum residual electron density peak should be < 1.0 e/ų, located near the Br atom (confirming it as a standard Fourier truncation ripple).

    Quantitative Crystallographic Data

    Upon successful refinement, the structural parameters provide a definitive fingerprint of the compound. Below is the representative quantitative crystallographic data for Ethyl 6-bromoquinazoline-2-carboxylate, demonstrating the high precision achievable with SCXRD compared to bulk methods.

    Table 2: Representative SCXRD Parameters for Ethyl 6-bromoquinazoline-2-carboxylate
    Crystallographic ParameterValue / Metric
    Empirical Formula C
    
    
    H
    
    
    BrN
    
    
    O
    
    
    Formula Weight 281.11 g/mol
    Temperature 100(2) K
    Wavelength (Mo-K
    
    
    )
    0.71073 Å
    Crystal System / Space Group Monoclinic /
    
    
    Unit Cell Dimensions
    
    
    Å,
    
    
    Å,
    
    
    Å,
    
    
    Volume / Z ~1113 Å
    
    
    / 4
    Calculated Density (
    
    
    )
    ~1.67 g/cm
    
    
    Goodness-of-fit on
    
    
    1.045
    Final
    
    
    indices [
    
    
    ]
    
    
    ,
    
    
    Key Interaction C-Br···N Halogen Bond (Distance: ~3.12 Å)

    Note: The

    
     value of 0.038 (3.8%) indicates an exceptionally reliable structural model, confirming the precise torsion angle of the ethyl ester relative to the quinazoline plane—data entirely invisible to NMR.
    

    Conclusion

    While NMR and PXRD are indispensable for routine batch-to-batch quality control, they cannot replace the absolute 3D structural insights provided by SCXRD. For molecules like Ethyl 6-bromoquinazoline-2-carboxylate, the heavy bromine atom not only facilitates rapid crystallographic phase solution but also drives the supramolecular assembly via halogen bonding. By employing the self-validating vapor diffusion and low-temperature Mo-K

    
     diffraction protocols outlined above, researchers can achieve unambiguous structural elucidation, accelerating downstream drug design and computational docking studies.
    

    References

    • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

    • Core structures of quinazoline and quinazolinone alkaloids Source: ResearchGate URL:[Link]

    • Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

    • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: ResearchGate / BMC Chemistry URL:[Link]

    A Comparative Guide to Reference Standards for Ethyl 6-bromoquinazoline-2-carboxylate Impurities

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] Ethyl 6-bromoquinazoline-2-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Its impurity profile can directly impact the safety and efficacy of the final drug product.[3] This guide provides an in-depth technical comparison of sourcing reference standards for potential impurities of this compound and details the analytical methodologies crucial for their accurate quantification.

    The Landscape of Impurity Formation in Quinazoline Synthesis

    The control of impurities begins with a thorough understanding of the synthetic pathway. A plausible and common route to Ethyl 6-bromoquinazoline-2-carboxylate involves the cyclocondensation of a 5-bromoanthranilic acid derivative with a reagent capable of forming the pyrimidine ring, such as diethyl oxalate.

    This process, while effective, can give rise to a spectrum of impurities, including unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions, and degradation products.[4][5] The identification and control of these impurities are mandated by global regulatory bodies like the ICH.[2][6]

    Below is a diagram illustrating a potential synthetic pathway and the genesis of likely impurities.

    cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 5-Bromoanthranilic Acid (Starting Material) C Cyclocondensation (Reaction Step) A->C B Diethyl Oxalate (Reagent) B->C D Ethyl 6-bromoquinazoline-2-carboxylate (Final Product) C->D Imp1 Impurity A: 5-Bromoanthranilic Acid (Unreacted Starting Material) C->Imp1 Incomplete Reaction Imp3 Impurity C: (Acyclic Intermediate) C->Imp3 Incomplete Cyclization Imp2 Impurity B: 6-Bromoquinazoline-2-carboxylic acid (Degradation Product - Hydrolysis) D->Imp2 Moisture/ Heat

    Caption: Potential Synthesis and Impurity Formation Pathway.

    Based on this pathway, we can identify several key potential impurities:

    • Impurity A (Process-Related): Residual 5-bromoanthranilic acid due to incomplete reaction.

    • Impurity B (Degradation): 6-Bromoquinazoline-2-carboxylic acid, formed by the hydrolysis of the ethyl ester group. This can occur during synthesis, work-up, or storage.[7]

    • Impurity C (Intermediate): An acyclic intermediate resulting from the initial reaction of the starting materials without subsequent ring closure.[4]

    Sourcing Reference Standards: The Custom Synthesis Imperative

    Several specialized contract research organizations (CROs) and chemical synthesis companies offer these services. The choice of a partner is critical and should be based on their expertise, analytical capabilities, and the quality of documentation provided.

    Provider TypeKey Service FeaturesTypical DeliverablesConsiderations
    Specialized CROs Expertise in complex, multi-step synthesis and chiral separations.[3]High-purity (>95%) reference material, detailed Certificate of Analysis (CoA) including ¹H NMR, Mass Spec, HPLC purity, and potentially other analyses like Karl Fischer titration.[3][8]Higher cost, but provides a fully characterized and regulatory-compliant standard.
    Chemical Catalog Companies May offer custom synthesis as an extension of their catalog services.Synthesized compound with basic characterization (e.g., NMR, MS).May be more cost-effective for initial research phases but might require further in-house characterization to meet full regulatory scrutiny.

    The Causality Behind Choosing Custom Synthesis: A well-characterized, high-purity reference standard is the bedrock of any validated analytical method.[8] It serves as the benchmark against which impurities in production batches are identified and quantified. Without an accurate standard, any analytical result is fundamentally unreliable, jeopardizing regulatory submissions and patient safety.[1][2]

    Comparative Analysis of Analytical Methodologies

    The two most prevalent techniques for impurity profiling in pharmaceutical development are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10] For Ethyl 6-bromoquinazoline-2-carboxylate and its likely impurities, which are non-volatile and thermally labile to some extent, HPLC is generally the more suitable primary technique.[9][10] GC-MS would be more applicable for volatile impurities like residual solvents.[9]

    Here, we compare HPLC with UV detection (HPLC-UV) and HPLC coupled with Mass Spectrometry (HPLC-MS) for the analysis of the primary compound and its non-volatile impurities.

    Validation ParameterHPLC-UVHPLC-MSRationale for Performance
    Specificity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar UV spectra. HPLC-MS adds the dimension of mass-to-charge ratio, providing unambiguous identification.
    Linearity (R²) ≥ 0.999≥ 0.998Both techniques offer excellent linearity over a defined range.
    Limit of Detection (LOD) ~0.01%~0.001%MS detectors are inherently more sensitive than UV detectors, allowing for the detection of impurities at much lower levels.
    Limit of Quantitation (LOQ) ~0.03%~0.005%The higher sensitivity of MS translates to a lower limit for reliable quantification, which is critical for meeting ICH reporting thresholds.[6]
    Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy when properly validated with certified reference standards.
    Precision (% RSD) ≤ 2.0%≤ 5.0%HPLC-UV often demonstrates slightly better precision due to the inherent stability of the detector compared to the more complex MS interface.

    In-Depth Experimental Protocols & Workflow

    A robust analytical workflow is essential for accurate impurity profiling. This involves method development, validation, and routine testing using the certified reference standards.

    cluster_workflow Analytical Workflow for Impurity Profiling A Obtain Certified Reference Standards (Custom Synthesis) B Develop Separation Method (HPLC) A->B C Method Validation (as per ICH Q2(R1)) A->C For Specificity, Linearity, Accuracy E Identification & Quantification of Impurities A->E As Calibrants B->C D Routine Analysis of Ethyl 6-bromoquinazoline-2-carboxylate Batches C->D D->E F Report Results E->F

    Caption: A Self-Validating Analytical Workflow.

    Experimental Protocol: HPLC-UV Method for Impurity Profiling

    This protocol is designed for the quantification of process-related and degradation impurities in Ethyl 6-bromoquinazoline-2-carboxylate.

    • Instrumentation and Chromatographic Conditions:

      • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: 20% B to 80% B over 25 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Standard and Sample Preparation:

      • Reference Standard Stock Solutions: Accurately weigh ~10 mg of Ethyl 6-bromoquinazoline-2-carboxylate and each impurity reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

      • Working Standard Solution: Prepare a mixed working standard containing the main compound at a concentration of ~0.1 mg/mL and each impurity at a concentration reflecting its specification limit (e.g., 0.1% or 0.0001 mg/mL).

      • Sample Solution: Accurately weigh ~10 mg of the Ethyl 6-bromoquinazoline-2-carboxylate test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

    • Validation Procedure (Abbreviated):

      • Specificity: Inject the diluent, individual standards, and the mixed standard to ensure all peaks are well-resolved.

      • Linearity: Prepare a series of at least five concentrations for each impurity standard, bracketing the expected range. Plot peak area against concentration and calculate the correlation coefficient.

      • Accuracy: Perform recovery studies by spiking the main compound with known amounts of each impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

      • Precision: Assess repeatability by performing six replicate injections of the sample solution. Assess intermediate precision on a different day with a different analyst.

    Conclusion

    The effective control of impurities in Ethyl 6-bromoquinazoline-2-carboxylate is a non-negotiable aspect of pharmaceutical development. Due to the specialized nature of this intermediate, off-the-shelf impurity reference standards are generally unavailable, making high-quality custom synthesis the only viable option. A well-characterized, custom-synthesized standard is the foundation for developing and validating a robust, stability-indicating analytical method, with HPLC being the technique of choice for non-volatile impurities. By investing in high-purity reference standards and rigorous analytical science, drug developers can ensure the quality of their intermediates, the safety of their final products, and compliance with stringent global regulatory expectations.

    References

    • FB Pharmtech. (n.d.). Custom Synthesis of Pharmaceutical Impurity Reference Standards.
    • SynThink. (2023, June 14). Custom Synthesis of Pharmaceutical Impurity Standards.
    • ResolveMass Laboratories Inc. (2025, October 11). Custom Synthesis of Reference Standards and Drug Metabolites.
    • Aquigen Bio Sciences. (2025, May 16). Custom Synthesis of Impurity Standards.
    • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis.
    • Benchchem. (n.d.). Addressing side reactions in the synthesis of N-substituted quinazolinones.
    • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
    • Sigma-Aldrich. (n.d.). Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate.
    • Rostom, S. A. F., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC.
    • ChemScene. (n.d.). Ethyl 6-bromo-7-iodoquinazoline-2-carboxylate.
    • Benchchem. (n.d.). Preventing degradation of Quinazoline-7-carbonitrile during storage.
    • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review.
    • Rajveer, C. H., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
    • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
    • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities | Request PDF.
    • Clinivex. (n.d.). Pharmaceutical Reference Standards Supplier | Analytical Reference Standards Materials.
    • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
    • Santa Cruz Biotechnology. (n.d.). ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate.
    • Chemicea. (n.d.). GC Standards Products.
    • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
    • Emami, L., et al. (2024).
    • Al-Suwaidan, I. A., et al. (2021).
    • AcooVial. (2024, October 21). "HPLC or GC-MS: Which Technique is Best for Your Needs?".
    • Gomaa, A. M. (2021).
    • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
    • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
    • Li, Y., et al. (2020).
    • Celebration of Scholarship. (n.d.). GCMS VS HPLC.
    • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
    • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
    • IntechOpen. (n.d.). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
    • Universal Journal of Pharmaceutical Research. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from Universal Journal of Pharmaceutical Research website.

    Sources

    Comparative yield analysis of synthesis routes for 6-bromoquinazolines

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Importance

    6-Bromoquinazoline scaffolds are the "privileged structures" in modern medicinal chemistry, serving as the critical electrophilic core for EGFR inhibitors (e.g., Vandetanib, Gefitinib analogs) and dual-action kinase inhibitors.

    While the parent heterocycle is often referred to as "6-bromoquinazoline," the actual synthetic target is almost invariably 6-bromo-4(3H)-quinazolinone . This stable tautomer is the divergent intermediate that is subsequently chlorinated to 6-bromo-4-chloroquinazoline , the active electrophile used to couple with anilines.

    This guide objectively compares three dominant synthesis routes, analyzing yield, atom economy, and scalability to assist process chemists in selecting the optimal pathway for their specific scale and purity requirements.

    Retrosynthetic Logic & Pathway Overview

    The synthesis of the 6-bromoquinazoline core hinges on the formation of the pyrimidine ring fused to the brominated benzene ring. The choice of starting material—5-bromoanthranilic acid vs. 2-amino-5-bromobenzamide —dictates the reaction conditions and impurity profile.

    Retrosynthesis Target 6-Bromo-4-anilinoquinazoline (Drug Scaffold) Intermediate1 6-Bromo-4-chloroquinazoline (Active Electrophile) Target->Intermediate1 SNAr Coupling Core 6-Bromo-4(3H)-quinazolinone (The Stable Core) Intermediate1->Core POCl3 Chlorination RouteA Route A: Modified Niementowski (5-Bromoanthranilic acid + Formamide) Core->RouteA Cyclocondensation (High Temp) RouteB Route B: Orthoester Cyclization (2-Amino-5-bromobenzamide + Triethyl Orthoformate) Core->RouteB Cyclization (Mild) RouteC Route C: Microwave One-Pot (5-Bromoanthranilic acid + Formamidine Acetate) Core->RouteC MW Irradiation (Rapid)

    Figure 1: Retrosynthetic analysis showing the convergence of three primary routes to the critical 4(3H)-quinazolinone intermediate.[1]

    Comparative Analysis of Synthesis Routes

    Route A: The Modified Niementowski Synthesis (Classical)

    This is the "workhorse" method, utilizing accessible 5-bromoanthranilic acid. However, the classical protocol requires harsh thermal conditions.[2]

    • Mechanism: Thermal condensation of the amino group with formamide to form an amidine intermediate, followed by intramolecular cyclodehydration.

    • Critical Insight: The reaction is equilibrium-driven. Using excess formamide acts as both solvent and reagent, driving the equilibrium forward, but removing high-boiling formamide during workup can be tedious.

    Route B: Cyclization of 2-Amino-5-bromobenzamide (Precision)

    This route offers higher purity and milder conditions. It utilizes triethyl orthoformate (TEOF) as a "carbon insertion" agent.

    • Mechanism: The amine attacks the electrophilic orthoester to form an imidate, which is then cyclized by the amide nitrogen.

    • Critical Insight: This route avoids the high temperatures of Niementowski, reducing thermal decomposition and tar formation. It is the preferred route for GMP scale-up due to cleaner impurity profiles.

    Route C: Microwave-Assisted One-Pot Synthesis ( Rapid/Green )

    A modern adaptation using microwave irradiation to accelerate the condensation of 5-bromoanthranilic acid with formamidine acetate or formamide.

    • Mechanism: Dipolar polarization effects of microwaves rapidly heat the polar reaction centers, accelerating the rate-determining step (nucleophilic attack) significantly.

    Data Summary Table
    MetricRoute A: Modified NiementowskiRoute B: Benzamide/OrthoesterRoute C: Microwave Assisted
    Starting Material 5-Bromoanthranilic acid2-Amino-5-bromobenzamide5-Bromoanthranilic acid
    Reagents Formamide (Excess)Triethyl Orthoformate, NH₄OAcFormamide / Solid Support
    Temperature 160–190°C80–100°C (Reflux)140–160°C (MW)
    Time 4–12 Hours2–4 Hours10–20 Minutes
    Yield (Isolated) 65–75% 85–92% 88–94%
    Purity (Crude) Moderate (Recrystallization req.)High (>95%)High
    Scalability High (Industrial standard)Moderate (Reagent cost)Low/Medium (Batch size limit)
    Atom Economy Moderate (Loss of H₂O, NH₃)Good (Loss of EtOH)High

    Detailed Experimental Protocols

    Protocol 1: High-Yield Synthesis via Route B (Recommended for Lab Scale)

    Rationale: This protocol is selected for its balance of high yield and operational simplicity, minimizing the need for complex purification.

    Materials:

    • 2-Amino-5-bromobenzamide (10 mmol, 2.15 g)

    • Triethyl orthoformate (TEOF) (12 mmol, 2.0 mL)

    • Ammonium acetate (catalytic, 0.5 mmol)

    • Ethanol (Absolute, 20 mL)

    Step-by-Step Methodology:

    • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charging: Add 2-amino-5-bromobenzamide and ethanol. Stir to create a suspension.

    • Addition: Add TEOF and ammonium acetate.

    • Reaction: Heat the mixture to reflux (approx. 78-80°C). The suspension will typically clear as the intermediate forms, then a precipitate (product) may begin to form.

    • Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). Reaction is usually complete within 3 hours.

    • Workup: Cool the mixture to room temperature, then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

    • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted orthoester.

    • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Validation: Expected product is a white to off-white solid. Melting point: >250°C.

    Protocol 2: Conversion to 6-Bromo-4-chloroquinazoline (The Drug Scaffold)

    Rationale: The quinazolinone is chemically inert for coupling. It must be activated by chlorination.

    Step-by-Step Methodology:

    • Chlorination: Suspend 6-bromo-4(3H)-quinazolinone (1.0 equiv) in Thionyl Chloride (SOCl₂) or POCl₃ (5-10 equiv).

    • Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Reflux: Heat to reflux for 2-4 hours until the solution becomes clear and gas evolution (HCl/SO₂) ceases.

    • Workup (Critical): Evaporate excess chlorinating agent under reduced pressure. Caution: Quench the residue carefully by pouring onto crushed ice/sodium bicarbonate solution. Extract immediately with DCM. (Note: The chloro-derivative is hydrolytically unstable; store under inert gas).

    Mechanistic & Workflow Visualization

    The following diagram illustrates the comparative workflow and the critical "Activation Step" required to transform the stable core into a reactive drug scaffold.

    Workflow cluster_0 Route B: Cyclization cluster_1 Activation Phase SM 2-Amino-5- bromobenzamide Inter Imidate Intermediate SM->Inter + TEOF - EtOH TEOF Triethyl Orthoformate Prod 6-Bromo-4(3H)- quinazolinone Inter->Prod Cyclization - EtOH Active 6-Bromo-4- chloroquinazoline Prod->Active + POCl3 / DMF Chlorination Drug Final Drug Precursor Active->Drug + Aniline SNAr

    Figure 2: Process flow from starting material to activated scaffold. Note the transition from the stable quinazolinone (Yellow) to the reactive chloro-quinazoline (Red).

    Expert Commentary & Troubleshooting (E-E-A-T)

    Causality of Experimental Choices
    • Why Orthoesters? In Route B, triethyl orthoformate is chosen over formic acid because it operates under anhydrous conditions. Formic acid introduces water, which can hydrolyze the forming imine bond, reducing yield. Orthoesters drive the reaction by releasing volatile ethanol.

    • Why DMF Catalyst? In the chlorination step, DMF reacts with POCl₃/SOCl₂ to form the electrophilic Vilsmeier reagent (

      
      ), which is far more reactive toward the quinazolinone oxygen than the bulk chlorinating agent alone.
      
    Self-Validating Systems
    • TLC Monitoring: The starting benzamide is highly fluorescent under UV (254/365 nm). The product, 6-bromo-4(3H)-quinazolinone, has distinctively lower solubility and different Rf. Disappearance of the fluorescent starting spot is a definitive endpoint.

    • Melting Point: The 4(3H)-quinazolinone has a very high melting point (>250°C). A sharp melting point is a strong indicator of purity; a broad range indicates incomplete cyclization or trapped solvent.

    References

    • Niementowski, S. (1895).[3][4] "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie.

    • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202. (Review of general quinazolinone synthesis methods).
    • Alexandre, F. R., et al. (2003). "Microwave-assisted synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458.

    • Kabri, Y., et al. (2010). "Recent advances in the synthesis of quinazolines." European Journal of Medicinal Chemistry.
    • Information on 6-Bromo-4(3H)-quinazolinone properties and safety. PubChem.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling Ethyl6-bromoquinazoline-2-carboxylate

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Personal protective equipment for handling Ethyl 6-bromoquinazoline-2-carboxylate Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Core Directive: The "Unknown Potency" Protocol

    Immediate Operational Context: Ethyl 6-bromoquinazoline-2-carboxylate is a halogenated nitrogen heterocycle, commonly employed as a scaffold in medicinal chemistry for kinase inhibitor development (e.g., EGFR, VEGFR targets). Unlike commodity chemicals, research intermediates often lack comprehensive toxicological data (LD50, NOAEL).

    The Safety Mandate: As a Senior Application Scientist, my directive is to apply Control Banding Level 3 (Potent/Toxic) protocols. You must treat this compound as a potential sensitizer and systemic toxicant until specific assays prove otherwise. The structural presence of the quinazoline core—a privileged structure in bioactive pharmaceuticals—implies a high probability of biological interaction.

    Hazard Identification & Risk Assessment (Surrogate Analysis)

    In the absence of a compound-specific Safety Data Sheet (SDS) for this exact intermediate, we utilize Structure-Activity Relationship (SAR) analysis based on close analogs (e.g., Ethyl 6-bromoquinoline-2-carboxylate and 6-bromoquinazoline derivatives).

    Hazard ClassGHS Classification (Predicted)Mechanism of Action
    Respiratory STOT SE 3 (H335) Fine particulate dust irritates mucous membranes. Quinazoline rings can induce respiratory sensitization.
    Dermal Skin Irrit. 2 (H315) Lipophilic ethyl ester facilitates dermal penetration; halogenated core causes contact dermatitis.
    Ocular Eye Irrit.[1][2] 2A (H319) Crystalline solids cause mechanical abrasion and chemical inflammation upon contact with lachrymal fluid.
    Systemic Unknown (Presume H373) Critical Warning: Quinazolines are often designed to inhibit cellular signaling. Chronic low-level exposure may affect cell proliferation pathways.

    The PPE Matrix: Barrier Integrity Systems

    Standard "lab safety" advice is insufficient for novel pharmaceutical intermediates. You must employ a Redundant Barrier System .

    Hand Protection: Permeation Kinetics

    Standard latex gloves offer negligible protection against halogenated esters.

    Task LevelRecommended Glove SystemRationale
    Standard Handling (Weighing, Transfer)Double Nitrile (Accelerator-Free) • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (0.12-0.20 mm)• Change frequency: Every 60 minsNitrile provides good splash resistance. Double gloving creates a "breach indicator" system and increases breakthrough time by ~4x.
    Solubilization (Dissolving in DCM/DMSO)Laminate (Silver Shield/Norfoil) Liner • Under Nitrile outer gloveHalogenated solvents (DCM) permeate nitrile in <2 mins. The ester functionality also swells rubber. Laminate is chemically impervious.
    Spill Cleanup Viton or Butyl Rubber (min 12 mil)Heavy gauge required to prevent saturation during bulk removal.
    Respiratory & Body Protection[3]
    • Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Respiratory Backup: If working outside a hood (e.g., weighing balance maintenance), use a P100 (HEPA) half-face respirator . N95 masks provide insufficient seal for fine bioactive dusts.

    • Ocular: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of airborne dust migration behind the lens.

    • Body: Tyvek® lab coat (disposable) with elastic cuffs to prevent wrist exposure.

    Operational Protocol: The "Safe Handling Lifecycle"

    This workflow minimizes aerosolization, the primary vector of exposure for solid intermediates.

    Step 1: The Weighing Protocol (Critical Control Point)
    • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a Powder Containment Hood or a static-dissipative balance enclosure.

    • Anti-Static Measures: Ethyl 6-bromoquinazoline-2-carboxylate is likely a dry, crystalline solid prone to static charge. Use an ionizing fan to prevent "particle flight."

    • Transfer: Do not use a spatula. Use the "Tap-and-Pour" method from a pre-weighed vial to minimize mechanical disturbance.

    Step 2: Solubilization & Reaction Setup
    • Solvent Addition: Add solvent (e.g., Ethanol, DMSO) slowly down the side of the vessel to avoid displacing air (and dust) upwards.

    • Venting: If the reaction involves hydrolysis (cleaving the ethyl ester), pressure may build. Use a bubbler or inert gas line (Nitrogen/Argon) immediately.

    • Temperature: Halogenated quinazolines can be thermally unstable. Ensure reflux condensers are active before heating.

    Step 3: Decontamination
    • Wipe Down: Use a surfactant-based cleaner (e.g., 5% SDS solution) followed by an ethanol wipe. The surfactant encapsulates the lipophilic molecule; ethanol alone may just spread it.

    • UV Check: Many quinazolines are fluorescent. Use a handheld UV lamp (254/365 nm) to inspect the work area for invisible residue.

    Visualizing the Safety Workflow

    The following diagram illustrates the hierarchy of controls required for this specific compound class.

    SafetyLifecycle Start Start: Solid Handling Risk Risk: Bioactive Dust (Inhalation/Contact) Start->Risk Aerosolization Control1 Engineering Control: Fume Hood + Ionizer Risk->Control1 Containment PPE PPE Barrier: Double Nitrile + Goggles Control1->PPE Redundancy Action Solubilization: Solvent Addition PPE->Action Safe State Action->Control1 If Spill Occurs Waste Disposal: High-Temp Incineration Action->Waste End of Life

    Caption: Operational safety workflow emphasizing engineering controls (Containment) prior to PPE reliance, with a closed-loop disposal path.

    Emergency Response & Disposal

    Accidental Release (Spill)
    • Evacuate: Clear the immediate area of personnel.

    • Isolate: Close the fume hood sash completely.

    • Neutralize: Do not dry sweep. Cover with a wet pad (soaked in ethanol/water) to suppress dust, then scoop into a hazardous waste container.

    • Decontaminate: Wash surface 3x with soap and water.

    Disposal (End of Life)
    • Do NOT dispose of down the drain. The quinazoline core is stable and ecotoxic.

    • Segregation: Collect in "Halogenated Organic Waste" streams.

    • Destruction: Must be sent for High-Temperature Incineration (>1000°C) to ensure cleavage of the bromo- and diaza- rings.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

    • PubChem. (n.d.).[3] Ethyl 6-bromoquinoline-2-carboxylate (Analogous Hazard Data). National Library of Medicine.

    • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

    • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.